Isoallolithocholic acid-d2
Description
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Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2 |
InChI Key |
SMEROWZSTRWXGI-KYDVCKLOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isoallolithocholic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoallolithocholic acid-d2 (d2-isoalloLCA) is the deuterium-labeled form of isoallolithocholic acid (isoalloLCA), a secondary bile acid metabolite that has garnered significant attention for its role as a potent modulator of the immune system. This technical guide provides a comprehensive overview of d2-isoalloLCA, including its chemical properties, biological functions of its parent compound, and its application in advanced analytical methodologies. This document is intended to serve as a valuable resource for researchers in immunology, drug discovery, and metabolic diseases.
IsoalloLCA, the non-deuterated parent compound, is a T-cell regulator that enhances the differentiation of regulatory T cells (Tregs).[1] Deuterium-labeled compounds like d2-isoalloLCA are crucial tools in biomedical research, primarily utilized as internal standards for quantitative analysis by mass spectrometry.[2][3] The substitution of hydrogen with deuterium (B1214612) atoms results in a stable, heavier isotope that is chemically identical to the parent compound but can be distinguished by its mass-to-charge ratio, enabling precise and accurate quantification in complex biological matrices.[2]
Chemical and Physical Properties
| Property | Value |
| Synonyms | 3β-Hydroxy-5α-cholanic acid-d2 |
| Parent Compound | Isoallolithocholic acid (isoalloLCA) |
| Parent Molecular Formula | C24H40O3 |
| Parent Molecular Weight | 376.58 g/mol |
| d2-Variant Molecular Weight | Approximately 378.59 g/mol |
| Biological Role (Parent) | T-cell regulator, enhances Treg differentiation |
| Typical Application (d2-Variant) | Internal standard for mass spectrometry |
Biological Function of Isoallolithocholic Acid
The primary utility of this compound lies in its application for the precise quantification of its biologically active, non-labeled counterpart, isoalloLCA. Understanding the biological functions of isoalloLCA is therefore critical for contextualizing the use of its deuterated analog in research.
T-Cell Regulation
IsoalloLCA has been identified as a significant regulator of T-cell differentiation. Specifically, it has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs).[1][4] This effect is mediated through the production of mitochondrial reactive oxygen species (mitoROS), which in turn leads to an increased expression of the transcription factor FOXP3, a master regulator of Treg development.[5] The enhancement of Treg differentiation by isoalloLCA requires the presence of the intronic Foxp3 enhancer, conserved non-coding sequence 3 (CNS3).[4]
Amelioration of Intestinal Inflammation
Recent studies have highlighted the therapeutic potential of isoalloLCA in the context of inflammatory bowel disease (IBD).[6][7] IsoalloLCA has been shown to ameliorate intestinal inflammation by metabolically reprogramming macrophages.[6] It mitigates lipopolysaccharide (LPS)-induced inflammation in macrophages, a key event in the inflammatory cascade of IBD.[6] This anti-inflammatory effect is potentially mediated by the enhancement of mitochondrial reactive oxygen species (mitoROS) production and the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway.[8] Furthermore, isoalloLCA promotes a shift in macrophage metabolism towards oxidative phosphorylation (OXPHOS), which is associated with anti-inflammatory macrophage phenotypes.[6]
Signaling Pathway of Isoallolithocholic Acid in Macrophages
Caption: Signaling pathway of Isoallolithocholic acid in macrophages.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach for the synthesis of allo bile acids has been described, which could be adapted for deuterium labeling.[9] The primary application of d2-isoalloLCA is as an internal standard in quantitative mass spectrometry. Below are representative protocols for experiments where d2-isoalloLCA would be a critical reagent.
Quantitative Analysis of Isoallolithocholic Acid by LC-MS/MS
This protocol outlines a general procedure for the quantification of isoalloLCA in biological samples using d2-isoalloLCA as an internal standard.
1. Sample Preparation (Protein Precipitation): [10]
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 100 µL of a working solution of this compound in methanol (B129727) (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of a precipitating agent (e.g., ice-cold acetonitrile (B52724) or zinc sulfate (B86663) solution).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions: [11][12]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for bile acid analysis (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is typically employed to separate the various bile acids. The specific gradient profile will need to be optimized.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.
3. MRM Transitions:
-
The specific precursor-to-product ion transitions (Q1/Q3) for both isoalloLCA and d2-isoalloLCA need to be determined by direct infusion of the individual standards. A representative transition for isoalloLCA (as [M-H]⁻) is m/z 375.3 → 375.3 (SIM).[13] The corresponding transition for the d2 variant would be approximately m/z 377.3 → 377.3. Further fragmentation may be induced to find more specific product ions for MRM.
4. Data Analysis:
-
Quantification is achieved by calculating the ratio of the peak area of the endogenous isoalloLCA to the peak area of the d2-isoalloLCA internal standard. A calibration curve is generated using known concentrations of isoalloLCA spiked with a constant amount of the d2-internal standard.
In Vitro Treg Differentiation Assay
This protocol describes a general method to assess the effect of isoalloLCA on Treg differentiation, where d2-isoalloLCA would be used to quantify the uptake or metabolism of the parent compound if required.[4][14]
1. T-Cell Isolation:
-
Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
2. Cell Culture and Differentiation:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Culture the naïve CD4+ T cells in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and IL-2.
-
For Treg differentiation, add a low concentration of TGF-β to the culture medium.
-
Treat the cells with varying concentrations of Isoallolithocholic acid (or a vehicle control).
-
Incubate the cells for 3-5 days.
3. Flow Cytometry Analysis:
-
Harvest the cells and perform intracellular staining for the transcription factor FOXP3, the hallmark of Treg cells.
-
Analyze the percentage of FOXP3+ cells by flow cytometry to determine the effect of isoalloLCA on Treg differentiation.
Experimental Workflow Diagrams
Quantitative Analysis Workflow
Caption: General workflow for quantitative analysis using a deuterated standard.
Macrophage Polarization Assay Workflow
Caption: Workflow for in vitro macrophage polarization assay.
Conclusion
This compound is an indispensable tool for researchers investigating the immunomodulatory roles of its parent compound, isoalloLCA. Its use as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of isoalloLCA in various biological matrices. The growing body of evidence supporting the role of isoalloLCA in Treg differentiation and the amelioration of intestinal inflammation underscores the importance of robust analytical methods that rely on deuterated standards like d2-isoalloLCA. This technical guide provides a foundational understanding of d2-isoalloLCA and its applications, intended to facilitate further research into the therapeutic potential of bile acid metabolites in immune-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Development of a Stereoselective Approach for the Synthesis of Allo Bi" by Brandon Nathaniel Nelson [digitalcommons.bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Synthesis of deuterium-labeled isoallolithocholic acid
An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Isoallolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterium-labeled isoallolithocholic acid (3β-hydroxy-5α-cholan-24-oic acid). Isoallolithocholic acid (isoalloLCA), a gut microbiome-derived metabolite, has garnered significant interest for its immunomodulatory properties, particularly its role in ameliorating intestinal inflammation by reprogramming macrophages.[1] Deuterium-labeled analogues are invaluable tools for pharmacokinetic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. This document outlines a robust two-step synthetic strategy, provides detailed experimental protocols, and presents relevant quantitative data. Furthermore, it visualizes the synthetic workflow and the key signaling pathway modulated by isoalloLCA in macrophages.
Synthetic Strategy
The proposed synthesis of deuterium-labeled isoallolithocholic acid involves a two-step process starting from the readily available allolithocholic acid (3α-hydroxy-5α-cholan-24-oic acid).
-
Oxidation: The 3α-hydroxyl group of allolithocholic acid is oxidized to a ketone, yielding the intermediate 3-oxo-5α-cholan-24-oic acid.
-
Stereoselective Deuteride Reduction: The 3-oxo group is then stereoselectively reduced to a 3β-hydroxyl group using a deuterium (B1214612) source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium label at the C-3 position. The stereochemistry of the reduction of 3-oxo steroids in the 5α-series is expected to favor the formation of the equatorial 3β-alcohol.
Experimental Protocols
The following protocols are based on established methods for the oxidation and reduction of steroid cores.[2][3][4]
Step 1: Synthesis of 3-oxo-5α-cholan-24-oic acid (Intermediate)
Materials:
-
Allolithocholic acid (3α-hydroxy-5α-cholan-24-oic acid)
-
Jones reagent (chromic acid in sulfuric acid and acetone)
-
Acetone (B3395972), anhydrous
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve allolithocholic acid (1.0 g, 2.65 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed, indicating complete oxidation.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (100 mL) and water (50 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-oxo-5α-cholan-24-oic acid by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes.
Step 2: Synthesis of [3α-²H]-3β-hydroxy-5α-cholan-24-oic Acid ([³H]-isoallolithocholic acid)
Materials:
-
3-oxo-5α-cholan-24-oic acid (from Step 1)
-
Sodium borodeuteride (NaBD₄), 98 atom % D
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 3-oxo-5α-cholan-24-oic acid (0.5 g, 1.33 mmol) in 25 mL of anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borodeuteride (0.1 g, ~2.4 mmol) portion-wise over 15 minutes to the stirred solution.
-
Allow the reaction to stir at 0°C for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is ~2-3.
-
Remove the methanol under reduced pressure.
-
Add 50 mL of ethyl acetate and 50 mL of water to the residue.
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude deuterium-labeled isoallolithocholic acid.
-
The product can be further purified by recrystallization from ethyl acetate/hexanes to yield the final product.
Data Presentation
Quantitative data for the synthesis is summarized below. Yields and deuterium incorporation are representative values based on similar reactions reported in the literature for steroid modifications.[2][5]
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time |
| 1. Oxidation | Allolithocholic acid | Jones Reagent | Acetone | 0°C | ~1 hour |
| 2. Reduction | 3-oxo-5α-cholan-24-oic acid | Sodium Borodeuteride (NaBD₄) | Methanol | 0°C | 2 hours |
Table 2: Expected Yields and Analytical Data
| Product | Typical Yield (%) | Deuterium Incorporation (%) | Analytical Technique | Expected M+1 Shift |
| 3-oxo-5α-cholan-24-oic acid | 85-95% | N/A | GC-MS, NMR | N/A |
| [³H]-Isoallolithocholic acid | 90-98% | >98% | GC-MS, NMR | +1 Da |
Visualizations
Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of 1-oxo-steroids by sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoallolithocholic Acid-d2: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoallolithocholic acid-d2, a deuterated form of the biologically significant bile acid, Isoallolithocholic acid. This document details its chemical structure, physicochemical properties, and its role as a modulator of immune responses, particularly in the differentiation of T cells. Detailed experimental protocols for relevant biological assays and a general protocol for its application in quantitative analysis are also provided.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Isoallolithocholic acid (3β-Hydroxy-5α-cholan-24-oic acid). While the precise location of the two deuterium (B1214612) atoms can vary depending on the synthesis method, they are typically incorporated to create a mass shift for use as an internal standard in mass spectrometry-based quantification. The fundamental structure remains that of Isoallolithocholic acid, a C24 bile acid.
The parent compound, Isoallolithocholic acid, is a secondary bile acid, meaning it is formed from primary bile acids by the metabolic action of intestinal microbiota. It is an isomer of lithocholic acid, differing in the stereochemistry at the 3 and 5 positions of the steroid nucleus.
Table 1: Chemical Identifiers and Properties of Isoallolithocholic Acid
| Property | Value |
| IUPAC Name | (3β,5α)-3-hydroxycholan-24-oic acid |
| Synonyms | 3β-Hydroxy-5α-cholan-24-oic acid, Alloisolithocholic acid |
| Molecular Formula | C₂₄H₄₀O₃ |
| Molecular Weight | 376.58 g/mol |
| CAS Number | 2276-93-9 |
| Appearance | White to off-white solid |
Table 2: Physicochemical Properties of Isoallolithocholic Acid
| Property | Value |
| Melting Point | 187-189 °C |
| Boiling Point | 511.0±25.0 °C at 760 mmHg |
| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water. |
| pKa | ~4.98 |
Note: The molecular weight of this compound will be approximately 2.014 Da higher than the non-deuterated form, though the exact mass will depend on the precise location of the deuterium atoms.
Biological Activity: Modulation of T Cell Differentiation
Isoallolithocholic acid is a significant regulator of the adaptive immune system, specifically in directing the differentiation of T helper (Th) cells.[1] It has been shown to enhance the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases.[1]
The mechanism of action involves the induction of mitochondrial reactive oxygen species (mitoROS). This increase in mitoROS leads to the enhanced expression of the transcription factor Forkhead box P3 (FoxP3), the master regulator of Treg cell development and function.[1] The signaling pathway is dependent on the presence of TGF-β.[1]
Simultaneously, Isoallolithocholic acid has been observed to suppress the differentiation of pro-inflammatory Th17 cells, further contributing to its immunomodulatory profile.[1]
Below is a diagram illustrating the signaling pathway of Isoallolithocholic acid in promoting Treg differentiation.
Caption: Signaling pathway of Isoallolithocholic acid in Treg differentiation.
Experimental Protocols
In Vitro Regulatory T Cell (Treg) Differentiation Assay
This protocol describes the induction of Treg differentiation from naïve CD4+ T cells using Isoallolithocholic acid.
Materials:
-
Naïve CD4+ T cells (isolated from mouse spleen or lymph nodes)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Anti-CD3ε antibody
-
Anti-CD28 antibody
-
Recombinant mouse IL-2
-
Recombinant human TGF-β1
-
Isoallolithocholic acid (or this compound for tracer studies) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well round-bottom cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against CD4, CD25, and FoxP3
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed naïve CD4+ T cells at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Stimulation: Add anti-CD28 antibody (2 µg/mL) to each well.
-
Differentiation Conditions:
-
Treg Differentiation Medium: Supplement the complete RPMI-1640 medium with recombinant mouse IL-2 (10 ng/mL) and recombinant human TGF-β1 (2 ng/mL).
-
Treatment: Add Isoallolithocholic acid to the desired final concentration (e.g., 20 µM). For the vehicle control, add an equivalent volume of DMSO.
-
-
Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (CD4 and CD25).
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for intracellular FoxP3.
-
Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.
-
The workflow for this experimental protocol is depicted in the diagram below.
Caption: Experimental workflow for in vitro Treg differentiation assay.
General Protocol for Quantification of Isoallolithocholic Acid using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Isoallolithocholic acid in biological samples. Note: This is a representative protocol and specific parameters will need to be optimized for the instrument and matrix being used.
Materials:
-
Biological sample (e.g., plasma, serum, fecal extract)
-
Isoallolithocholic acid standard
-
This compound internal standard (IS) solution of a known concentration
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold ACN containing the this compound IS. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (for cleaner samples): Condition a C18 SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge with a low organic solvent concentration. Elute the bile acids with a high organic solvent concentration (e.g., MeOH or ACN).
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable injection volume (e.g., 100 µL) of the initial mobile phase composition.
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: ACN:MeOH (1:1) with 0.1% formic acid.
-
Gradient: Develop a gradient to separate Isoallolithocholic acid from other bile acids and matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Isoallolithocholic acid and this compound. These transitions need to be determined by direct infusion of the individual standards.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the Isoallolithocholic acid standard to the peak area of the this compound IS against the concentration of the standard.
-
Determine the concentration of Isoallolithocholic acid in the unknown samples by interpolating the peak area ratio from the calibration curve.
-
Conclusion
This compound is a valuable tool for researchers in immunology and drug development. Its primary application is as an internal standard for the accurate quantification of its non-deuterated counterpart, a key immunomodulatory bile acid. The ability of Isoallolithocholic acid to promote the differentiation of regulatory T cells while suppressing pro-inflammatory Th17 cells highlights its potential as a therapeutic target for autoimmune and inflammatory diseases. The experimental protocols provided in this guide offer a starting point for the investigation of this fascinating molecule and its role in maintaining immune homeostasis. Further research into the precise mechanisms of action and the development of optimized analytical methods will continue to advance our understanding of the therapeutic potential of Isoallolithocholic acid.
References
Physicochemical properties of Isoallolithocholic acid-d2
An In-depth Technical Guide on the Physicochemical Properties of Isoallolithocholic acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, relevant experimental protocols for its analysis, and its role in biological signaling pathways. This information is intended to support research, development, and application of this compound in various scientific fields.
Core Physicochemical Properties
This compound is the deuterated form of Isoallolithocholic acid, a bile acid metabolite. The primary difference between the two is the presence of two deuterium (B1214612) atoms, which slightly increases its molecular weight. Most other physicochemical properties are comparable to the non-deuterated form. The data presented below is for the non-deuterated Isoallolithocholic acid, unless otherwise specified.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of Isoallolithocholic acid.
Table 1: General and Calculated Properties of Isoallolithocholic acid
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₃ | |
| Molecular Weight | 376.57 g/mol | |
| Physical Description | Solid | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 4.38 - 5.02 | [3] |
| pKa (Strongest Acidic) | ~4.79 | [3] |
| Polar Surface Area | 57.53 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Note on this compound: The molecular weight of this compound would be approximately 378.58 g/mol , accounting for the replacement of two protons with deuterons.
Table 2: Solubility Data for Isoallolithocholic acid
| Solvent | Solubility | Notes |
| Water (Predicted) | 0.0005 g/L | [3] |
| DMSO | ≥ 2.86 mg/mL | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.86 mg/mL | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.86 mg/mL | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.86 mg/mL | [4] |
Experimental Protocols
The characterization and quantification of this compound in various matrices are crucial for research and development. Below are detailed methodologies for key experiments.
Determination of Physicochemical Properties
a) Solubility Assessment:
A standard protocol to determine the solubility of this compound in various solvents involves the shake-flask method.
-
Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Calculation: The solubility is determined from the measured concentration of the saturated solution.
b) pKa Determination:
The pKa can be determined by potentiometric titration.
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture, such as water-ethanol.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For bile acids, the pKa of the carboxylic acid group is typically around 5.[6]
Analytical Characterization and Quantification
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of bile acids.[7]
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) may require extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the bile acids and remove interfering substances.[8]
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for separation.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule [M-H]⁻.[1]
-
Analysis: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification.[5]
-
Signaling Pathways and Biological Activity
Isoallolithocholic acid is recognized as a regulator of T-cell differentiation, specifically promoting the development of regulatory T cells (Tregs).[9]
Signaling Pathway of Isoallolithocholic Acid in Treg Differentiation
Isoallolithocholic acid enhances the differentiation of Tregs through a mechanism involving mitochondrial reactive oxygen species (mitoROS).[9] This leads to an increased expression of the transcription factor Forkhead box P3 (FOXP3), a master regulator of Treg development.[9][10] This process is dependent on the intronic Foxp3 enhancer, conserved non-coding sequence 3 (CNS3).[10]
Caption: Signaling pathway of Isoallolithocholic acid in Treg differentiation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on T-cell differentiation.
Caption: Experimental workflow for T-cell differentiation studies.
References
- 1. Isoallolithocholic Acid | C24H40O3 | CID 94228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolithocholic Acid | C24H40O3 | CID 164853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Isoallolithocholic acid (FDB022199) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of Isoallolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoallolithocholic acid (isoalloLCA), a secondary bile acid synthesized by the gut microbiota, is emerging as a critical signaling molecule with pleiotropic effects on host physiology. This technical guide provides a comprehensive overview of the biological functions of isoalloLCA, with a focus on its immunomodulatory, antimicrobial, and potential metabolic roles. Detailed experimental protocols for key assays, quantitative data on its biological activities, and diagrams of associated signaling pathways are presented to facilitate further research and therapeutic development.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules that regulate a wide range of physiological processes. The gut microbiota plays a pivotal role in modifying primary bile acids, produced in the liver, into a diverse array of secondary bile acids. Among these, isoallolithocholic acid (isoalloLCA) has garnered significant attention for its potent biological activities. This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of isoalloLCA's synthesis, molecular interactions, and functional consequences.
Synthesis and Metabolism
Isoallolithocholic acid is a stereoisomer of lithocholic acid (LCA), differing in the orientation of the hydrogen atom at the C5 position of the steroid nucleus. It is not produced by the host but is synthesized from the primary bile acid chenodeoxycholic acid (CDCA) through a multi-step enzymatic process carried out by specific gut bacteria. The synthesis of isoalloLCA from LCA is a key metabolic transformation, and its accessibility for research purposes can be achieved through stereoselective chemical synthesis. One such method involves a six-step process starting from lithocholic acid, with a key step being the stereoselective reduction of an enone intermediate, yielding alloLCA with a 7.4:1 diastereomeric ratio and an overall yield of 27%.[1]
Key Biological Functions
Immunomodulation
A primary and well-characterized function of isoalloLCA is its potent ability to modulate the adaptive immune system, particularly the differentiation and function of T helper cells.
IsoalloLCA has been shown to enhance the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases.[2] This effect is mediated by an increase in the expression of the master transcription factor for Tregs, Forkhead box P3 (Foxp3).[2][3] The induction of Foxp3 by isoalloLCA is dose-dependent and requires T-cell receptor (TCR) stimulation.[2]
Signaling Pathway for Treg Differentiation:
The mechanism by which isoalloLCA promotes Treg differentiation involves the production of mitochondrial reactive oxygen species (mitoROS).[2][3] This increase in mitoROS acts as a signaling event that leads to the enhanced expression of Foxp3.
References
- 1. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Isoallolithocholic Acid-d2 in T Cell Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of isoallolithocholic acid (isoalloLCA), and by extension its deuterated form isoallolithocholic acid-d2, in the regulation of T cell differentiation and function. The information presented is based on current scientific literature and is intended to provide a detailed understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: A Dual Role in T Cell Polarization
Isoallolithocholic acid, a gut bacterial metabolite of the primary bile acid lithocholic acid, has emerged as a key regulator of the adaptive immune system. It primarily exerts its effects by modulating the differentiation of CD4+ helper T cells, promoting the generation of anti-inflammatory regulatory T cells (Tregs) while suppressing the development of pro-inflammatory T helper 17 (Th17) cells.[1][2] This dual activity makes isoalloLCA a molecule of significant interest for therapeutic applications in autoimmune and inflammatory diseases.
Enhancement of Regulatory T Cell (Treg) Differentiation
The primary mechanism by which isoalloLCA enhances the differentiation of Tregs is through the induction of mitochondrial reactive oxygen species (mitoROS).[1] This increase in mitoROS acts as a signaling event, leading to epigenetic modifications at the Foxp3 gene locus, the master transcriptional regulator of Tregs. Specifically, isoalloLCA treatment results in increased histone H3 lysine (B10760008) 27 (H3K27) acetylation at the Foxp3 promoter.[3] This epigenetic modification is dependent on the conserved noncoding sequence 3 (CNS3) enhancer region within the Foxp3 locus.[1] The increased expression of Foxp3 drives the differentiation of naive T cells into the Treg lineage, which are crucial for maintaining immune homeostasis and suppressing inflammatory responses.[1]
Suppression of T helper 17 (Th17) Cell Differentiation
IsoalloLCA has also been shown to inhibit the differentiation of pro-inflammatory Th17 cells. While the precise mechanism is still under investigation and may differ from its structural analog 3-oxoLCA, which directly binds to and inhibits the key Th17 transcription factor RORγt, isoalloLCA has been observed to reduce Th17 cell populations.[1] This effect contributes to the overall anti-inflammatory profile of isoalloLCA by reducing the production of Th17-associated cytokines such as IL-17.
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of isoalloLCA on T cell differentiation.
| Table 1: Dose-Dependent Effect of IsoalloLCA on Treg Differentiation | | :--- | :--- | | IsoalloLCA Concentration | Effect on Foxp3+ Treg Cells | | 5 µM | Moderate increase in the percentage of Foxp3+ cells. | | 10 µM | Significant increase in the percentage of Foxp3+ cells. | | 20 µM | Robust increase in the percentage of Foxp3+ cells.[1] |
| Table 2: Effect of IsoalloLCA on T Cell Viability and Proliferation | | :--- | :--- | | Parameter | Observation | | Cell Viability | No significant effect at concentrations up to 20 µM. | | Cell Proliferation | No significant effect at concentrations up to 20 µM. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IsoalloLCA in Treg Differentiation
Caption: IsoalloLCA enhances Treg differentiation via mitoROS production and epigenetic modification of the Foxp3 locus.
Experimental Workflow for In Vitro T Cell Differentiation Assay
Caption: Workflow for assessing the effect of isoalloLCA on in vitro T cell differentiation.
Detailed Experimental Protocols
In Vitro T Cell Differentiation
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Treg and Th17 lineages.
Methodology:
-
T Cell Isolation: Naive CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated naive CD4+ T cells are seeded in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor (TCR) stimulation.
-
Polarization Conditions:
-
Treg Differentiation: Cells are cultured in the presence of a low concentration of TGF-β (e.g., 0.01 ng/mL) and IL-2 (e.g., 100 U/mL).[1]
-
Th17 Differentiation: Cells are cultured with TGF-β (e.g., 1 ng/mL) and IL-6 (e.g., 20 ng/mL).
-
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cultures at various concentrations (e.g., 1-20 µM). A vehicle-only control is run in parallel.
-
Incubation: Cells are cultured for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis by Flow Cytometry:
-
Cells are harvested and, for Th17 analysis, may be restimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours to enhance cytokine detection.
-
Cells are then stained for surface markers (e.g., CD4) and subsequently fixed, permeabilized, and stained for intracellular transcription factors (Foxp3 for Tregs, RORγt for Th17) and cytokines (IL-17 for Th17).
-
The percentage of differentiated cells is quantified using a flow cytometer.
-
Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)
Objective: To quantify the production of mitochondrial ROS in T cells following treatment with this compound.
Methodology:
-
T Cell Culture and Treatment: Naive CD4+ T cells are cultured and treated with this compound as described in the T cell differentiation protocol.
-
Staining with MitoSOX Red: Towards the end of the culture period (e.g., after 48-72 hours), cells are incubated with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide, according to the manufacturer's instructions.
-
Flow Cytometry Analysis: After staining, cells are washed and analyzed by flow cytometry. The mean fluorescence intensity (MFI) of MitoSOX Red is measured to quantify the levels of mitoROS.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of this compound on histone modifications at the Foxp3 gene locus.
Methodology:
-
T Cell Culture and Cross-linking: T cells are cultured under Treg polarizing conditions with or without this compound. At the end of the culture, protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac). The antibody-histone-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for regions of the Foxp3 locus, such as the promoter and the CNS3 enhancer region. The enrichment of the specific histone modification is calculated relative to an input control.
Conclusion
This compound represents a promising immunomodulatory agent with a distinct mechanism of action centered on the regulation of T cell differentiation. Its ability to promote the generation of anti-inflammatory Tregs while suppressing pro-inflammatory Th17 cells underscores its therapeutic potential for a range of immune-mediated disorders. The experimental protocols and data presented in this guide provide a foundational understanding for further research and development of isoalloLCA-based therapeutics.
References
The Role of Isoallolithocholic Acid in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial etiology.[1] Emerging evidence highlights the critical role of gut microbiota and their metabolites in modulating intestinal immune homeostasis. One such class of metabolites, secondary bile acids, has garnered significant attention. Isoallolithocholic acid (isoalloLCA), a gut bacterial metabolite of the primary bile acid lithocholic acid (LCA), has been identified as a key regulator of intestinal immunity.[2][3][4][5] Notably, levels of isoalloLCA are significantly reduced in both pediatric and adult IBD patients, suggesting its potential protective role in the gut.[2][3][6] This technical guide provides an in-depth overview of the current understanding of isoalloLCA's role in IBD, focusing on its mechanisms of action, quantitative effects in preclinical models, and detailed experimental protocols.
Quantitative Data on the Effects of Isoallolithocholic Acid in IBD Models
The therapeutic potential of isoalloLCA has been evaluated in various preclinical models of IBD. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of IsoalloLCA in the Dextran Sulfate Sodium (DSS)-Induced Colitis Model
| Parameter | Model Details | Treatment | Outcome | Reference |
| Body Weight Loss | Acute colitis induced by 3% DSS for 7 days. | isoalloLCA (5 mg/kg, i.p., daily) | Ameliorated DSS-induced body weight loss. | [2] |
| Colon Length | Acute colitis induced by 3% DSS for 7 days. | isoalloLCA (5 mg/kg, i.p., daily) | Attenuated DSS-induced colon shortening. | [2] |
| Pathological Score | Acute colitis induced by 3% DSS for 7 days. | isoalloLCA (5 mg/kg, i.p., daily) | Reduced pathological scores in the colon. | [2] |
| Immune Cell Infiltration | Acute colitis induced by 3% DSS for 7 days. | isoalloLCA (5 mg/kg, i.p., daily) | Reduced infiltration of CD45+ and CD68+ cells in the colon. | [2] |
| Gene Expression (Colon) | Acute colitis induced by 3% DSS for 7 days. | isoalloLCA (5 mg/kg, i.p., daily) | Reduced mRNA levels of Il1b, Tnf, and Il17; Increased mRNA levels of Il10. | [2] |
| Protein Expression (Colon) | Acute colitis induced by 3% DSS for 7 days. | isoalloLCA (5 mg/kg, i.p., daily) | Increased FOXP3 protein levels; Reduced ETS2 protein levels. | [2][7] |
Table 2: Efficacy of IsoalloLCA in the Il10 Knockout (Il10-/-) Chronic Colitis Model
| Parameter | Model Details | Treatment | Outcome | Reference |
| Pathological Score | Spontaneous chronic enterocolitis in Il10 knockout mice. | isoalloLCA (5 mg/kg, i.p., 3 times weekly for 4 weeks) | Attenuated pathological scores in the colon. | [8] |
| Macrophage Infiltration | Spontaneous chronic enterocolitis in Il10 knockout mice. | isoalloLCA (5 mg/kg, i.p., 3 times weekly for 4 weeks) | Reduced infiltration of CD68+ macrophages in the colon. | [8] |
| Protein Expression (Colon) | Spontaneous chronic enterocolitis in Il10 knockout mice. | isoalloLCA (5 mg/kg, i.p., 3 times weekly for 4 weeks) | Increased FOXP3 protein levels; Reduced ETS2 protein levels. | [8] |
Table 3: In Vitro Effects of IsoalloLCA on Immune Cells
| Cell Type | Experimental Condition | Treatment | Outcome | Reference |
| Human Blood Cells (from pediatric IBD patients) | Lipopolysaccharide (LPS) stimulation. | isoalloLCA | Decreased LPS-induced Tumor Necrosis Factor (TNF) production. | [2][3] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS stimulation. | isoalloLCA | Inhibited expression of phosphorylated STAT3; Upregulated the anti-inflammatory marker ARG1; Increased expression of scavenger receptors MARCO and NOD2. | [2] |
| Naive CD4+ T cells | In vitro Treg differentiation conditions. | isoalloLCA (20 µM) in the presence of low-dose TGFβ | Enhanced differentiation into Foxp3+ regulatory T cells. | [9] |
Signaling Pathways and Mechanisms of Action
IsoalloLCA exerts its anti-inflammatory effects through the modulation of multiple signaling pathways in different cell types within the gut.
Regulation of T Cell Differentiation
IsoalloLCA plays a crucial role in balancing the differentiation of T helper cells, promoting an anti-inflammatory phenotype. It enhances the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance.[4][5]
-
Induction of Foxp3 Expression: IsoalloLCA promotes the expression of the master transcription factor for Tregs, Forkhead box P3 (Foxp3).[2][3] This process is dependent on the production of mitochondrial reactive oxygen species (mitoROS).[5]
-
Role of NR4A1: The nuclear hormone receptor NR4A1 is required for the isoalloLCA-mediated induction of Tregs.[10] IsoalloLCA treatment leads to increased binding of NR4A1 to the Foxp3 locus, enhancing its transcription.[10]
-
Inverse Agonism of RORγt: IsoalloLCA can also act as an inverse agonist for the Retinoic acid-related orphan receptor gamma t (RORγt), a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[11][12] By inhibiting RORγt, isoalloLCA can suppress the Th17 inflammatory response.
Modulation of Macrophage Function
IsoalloLCA directly targets macrophages to suppress their pro-inflammatory activity and reprogram their metabolism.
-
Inhibition of Inflammatory Macrophages: In macrophages, isoalloLCA inhibits the expression of ETS2, a critical regulator of inflammatory macrophages in IBD.[2][3] This leads to the downregulation of the ETS2-HIF1A/PFKFB3 signaling pathway.[2][13]
-
Metabolic Reprogramming: IsoalloLCA induces a metabolic shift in macrophages from glycolysis towards oxidative phosphorylation (OXPHOS), which is associated with an anti-inflammatory phenotype.[2][3]
-
GPBAR1 Agonism: IsoalloLCA has been shown to act as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[11][12] Activation of GPBAR1 on macrophages can lead to anti-inflammatory responses.
Enhancement of Gut Barrier Function via Treg Exosomes
Recent studies have revealed a novel mechanism by which isoalloLCA can protect the intestinal barrier.
-
Treg-Derived Exosomes: Exosomes derived from Tregs treated with isoalloLCA (isoalloLCA-Exo) can alleviate IBD.[1]
-
Inhibition of NF-κB Signaling: These exosomes inhibit the NF-κB signaling pathway in intestinal epithelial cells.[1] This suppression of NF-κB leads to reduced inflammation, decreased apoptosis of intestinal epithelial cells, and improved intestinal barrier function.[1]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of isoalloLCA in IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for inducing acute colitis in mice, mimicking aspects of ulcerative colitis.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 3% (w/v) DSS in their drinking water for 7 consecutive days.[2]
-
IsoalloLCA Treatment: IsoalloLCA is dissolved in a vehicle such as DMSO and administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight daily for the duration of the DSS treatment.[2]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the experiment, colons are collected, measured for length, and fixed in formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and immune cell infiltration.
-
Immunohistochemistry (IHC): Staining for immune cell markers such as CD45 (pan-leukocyte) and CD68 (macrophages) to quantify immune cell infiltration.[2]
-
Gene and Protein Expression Analysis: Colon tissue is harvested for RNA and protein extraction to analyze the expression of relevant genes (e.g., Il1b, Tnf, Il17, Il10, Foxp3, Ets2) and proteins (e.g., FOXP3, ETS2) by qRT-PCR and Western blot, respectively.[2][7]
-
Il10 Knockout (Il10-/-) Mouse Model of Chronic Colitis
Il10 knockout mice spontaneously develop chronic enterocolitis, providing a model for studying chronic IBD.
-
Animal Model: Il10 knockout mice on a C57BL/6 background.
-
IsoalloLCA Treatment: IsoalloLCA is administered via i.p. injection at 5 mg/kg body weight, 3 times per week for 4 weeks.[8]
-
Assessment of Colitis:
-
Histological Analysis: Colon tissues are collected and processed for H&E staining to determine pathological scores.[8]
-
Immunohistochemistry: Staining for CD68 to assess macrophage infiltration.[8]
-
Protein Expression Analysis: Western blot analysis of colon tissue lysates for proteins such as FOXP3 and ETS2.[8]
-
In Vitro Macrophage Polarization Assay
This protocol details the isolation and treatment of bone marrow-derived macrophages (BMDMs) to study the direct effects of isoalloLCA.
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and sterilize hind legs.
-
Isolate femurs and tibias and remove surrounding muscle tissue.
-
Flush the bone marrow from the bones using a syringe with sterile culture medium.
-
Filter the cell suspension through a cell strainer to obtain a single-cell suspension.
-
-
Differentiation of BMDMs:
-
Culture the bone marrow cells in complete medium supplemented with macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
-
-
IsoalloLCA Treatment and Stimulation:
-
Plate the differentiated BMDMs.
-
Pre-treat the cells with isoalloLCA (e.g., 20 µM) overnight.[14]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
-
Analysis:
-
Flow Cytometry: Analyze the expression of macrophage polarization markers such as CD86 (pro-inflammatory) and CD206 (anti-inflammatory).[3]
-
Western Blot: Assess the expression and phosphorylation of key signaling proteins like STAT3, and the expression of markers like ARG1, MARCO, and NOD2.[2]
-
Metabolic Assays: Measure the oxygen consumption rate (OCR) to assess oxidative phosphorylation.
-
Conclusion and Future Directions
Isoallolithocholic acid has emerged as a promising endogenous metabolite with potent anti-inflammatory properties relevant to the pathophysiology of IBD. Its multifaceted mechanism of action, involving the regulation of both adaptive and innate immune responses, as well as the enhancement of gut barrier function, makes it an attractive candidate for therapeutic development. The quantitative data from preclinical models consistently demonstrate its efficacy in ameliorating intestinal inflammation.
Future research should focus on:
-
Clinical Trials: To date, there is a lack of clinical trial data for isoalloLCA in IBD patients. Well-designed clinical studies are necessary to translate the promising preclinical findings to human patients.
-
Delivery and Formulation: Developing strategies for targeted delivery of isoalloLCA to the inflamed gut could enhance its therapeutic efficacy and minimize potential systemic side effects.
-
Microbiome-Based Therapies: Since isoalloLCA is produced by the gut microbiota, interventions aimed at increasing the abundance of isoalloLCA-producing bacteria could be a viable therapeutic strategy.
References
- 1. IsoalloLCA-intervened regulatory T cell exosomes alleviate inflammatory bowel disease by inhibiting NF-κB-associated inflammation in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Immunological Changes in IL-10-Deficient Mice during the Course of Spontaneous Inflammation in the Gut Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cvrc.virginia.edu [cvrc.virginia.edu]
- 13. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Isoallolithocholic Acid-d2: A Technical Guide to its Role as a Gut Microbiota Metabolite and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoallolithocholic acid (IALCA), a secondary bile acid produced by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. Its deuterated isotopologue, isoallolithocholic acid-d2 (IALCA-d2), serves as an indispensable tool for the precise quantification of IALCA in complex biological matrices, enabling researchers to elucidate its physiological and pathophysiological roles. This technical guide provides an in-depth analysis of the synthesis of IALCA by gut bacteria, its key signaling pathways, and its immunomodulatory functions. We present quantitative data from pivotal studies, detail relevant experimental protocols, and provide visual representations of cellular signaling pathways and experimental workflows to offer a comprehensive resource for professionals in gastroenterology, immunology, and metabolic diseases. The therapeutic potential of modulating IALCA levels, underscored by its role in inflammatory and metabolic disorders, positions it as a significant target for future drug development.
Introduction
The human gut microbiome is a complex ecosystem that plays a profound role in host health and disease, largely through the production of a diverse array of metabolites. Among these, secondary bile acids, which are generated from primary bile acids by microbial enzymes, have garnered significant attention as key signaling molecules. Isoallolithocholic acid (IALCA), an isomer of lithocholic acid (LCA), is one such microbially-produced secondary bile acid that has been identified as a potent modulator of host immune and metabolic responses.
The accurate quantification of endogenous metabolites like IALCA is crucial for understanding their biological significance. This compound (IALCA-d2) is a stable isotope-labeled form of IALCA, where two hydrogen atoms are replaced by deuterium. This isotopic labeling makes IALCA-d2 an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring high accuracy and precision in measuring IALCA concentrations in various biological samples. This guide will delve into the biology of IALCA and the utility of IALCA-d2 in advancing our understanding of this important gut microbial metabolite.
Biosynthesis of Isoallolithocholic Acid by Gut Microbiota
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the intestine. In the gut, resident bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids.
The formation of isoallolithocholic acid from lithocholic acid (LCA) is a key biotransformation carried out by specific gut bacteria. LCA itself is produced from the primary bile acid chenodeoxycholic acid (CDCA) through the action of bacterial 7α-dehydroxylating enzymes. The subsequent conversion of LCA to IALCA involves an epimerization reaction at the 3-position of the steroid nucleus, converting the 3α-hydroxyl group to a 3β-hydroxyl group. This conversion is catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs).
Several species of gut bacteria, including those from the Clostridium and Ruminococcus genera, have been identified as producers of IALCA. The expression and activity of these bacterial enzymes are influenced by various factors, including diet and the overall composition of the gut microbiota.
Quantitative Data
The use of IALCA-d2 as an internal standard has enabled the precise measurement of IALCA concentrations in various biological samples, revealing its association with health and disease states.
| Biological Matrix | Condition | IALCA Concentration | Reference |
| Human Cecal Contents | Healthy | Mean ~160 µM (for LCA, the precursor) | [1] |
| Human Stool | Healthy | Variable, with some individuals having high levels | [1] |
| Human Stool | Inflammatory Bowel Disease (IBD) | Significantly reduced compared to healthy controls | [1][2] |
| Mouse Model of Colitis | Untreated | Baseline levels | [3] |
| Mouse Model of Colitis | Treated with IALCA | Increased mucosal levels | [3] |
Key Signaling Pathways and Biological Functions
IALCA exerts its biological effects by interacting with specific host receptors and modulating downstream signaling pathways.
Immune Modulation via RORγt Inhibition
One of the most significant functions of IALCA is its ability to suppress the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2] Th17 cells play a critical role in the pathogenesis of autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD). IALCA directly binds to and inhibits the activity of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), the master transcriptional regulator of Th17 cell differentiation.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).
Anti-inflammatory Effects via Macrophage Reprogramming
IALCA has been shown to ameliorate intestinal inflammation by metabolically reprogramming macrophages.[3] In inflammatory macrophages, IALCA can suppress the ETS2-HIF1A/PFKFB3 signaling pathway, which is involved in glycolysis and pro-inflammatory responses.[3] Concurrently, it enhances oxidative phosphorylation (OXPHOS), a metabolic state associated with anti-inflammatory macrophage phenotypes.[3]
Regulation of Metabolic Homeostasis via GPBAR1
Allo-LCA, a structurally similar bile acid, has been shown to act as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[4] GPBAR1 activation is involved in the regulation of glucose homeostasis, energy expenditure, and inflammation.[5][6] While direct agonism of IALCA on GPBAR1 requires further confirmation, its structural similarity to other GPBAR1 agonists suggests it may play a role in these metabolic pathways.
Experimental Protocols
The study of IALCA and its biological functions relies on a variety of experimental techniques. The use of IALCA-d2 is central to accurate quantification.
Quantification of IALCA in Biological Samples using LC-MS/MS with IALCA-d2
Objective: To accurately measure the concentration of IALCA in biological samples such as feces, serum, or tissue homogenates.
Methodology:
-
Sample Preparation:
-
Homogenize solid samples (feces, tissues) in an appropriate solvent (e.g., methanol).
-
For liquid samples (serum), perform a protein precipitation step with a solvent like acetonitrile (B52724).
-
Spike the samples with a known concentration of IALCA-d2 as an internal standard.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich for bile acids.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the bile acids using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify IALCA and IALCA-d2 using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for both IALCA and IALCA-d2 are monitored.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IALCA.
-
Calculate the ratio of the peak area of IALCA to the peak area of the IALCA-d2 internal standard.
-
Determine the concentration of IALCA in the sample by interpolating the peak area ratio against the standard curve.
-
In Vitro Th17 Differentiation Assay
Objective: To assess the effect of IALCA on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Isolation of Naive CD4+ T cells:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice or humans.
-
Enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Culture the naive CD4+ T cells in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies).
-
Add a cocktail of cytokines that promote Th17 differentiation (e.g., IL-6 and TGF-β).
-
Treat the cells with different concentrations of IALCA or a vehicle control.
-
-
Analysis of Th17 Differentiation:
-
After 3-5 days of culture, restimulate the cells and perform intracellular cytokine staining for IL-17A.
-
Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Alternatively, measure the expression of RORγt and other Th17-related genes by quantitative PCR (qPCR).
-
Relevance in Drug Development
The immunomodulatory and metabolic regulatory properties of IALCA make it an attractive target for drug development.
-
Inflammatory Bowel Disease (IBD): The ability of IALCA to suppress Th17 cell differentiation and reprogram macrophages towards an anti-inflammatory phenotype suggests its potential as a therapeutic for IBD.[1][3] Strategies could involve the direct administration of IALCA or the use of probiotics engineered to produce higher levels of IALCA in the gut.
-
Other Autoimmune Diseases: Given its mechanism of action through RORγt inhibition, IALCA and its derivatives could be explored for the treatment of other Th17-mediated autoimmune diseases such as psoriasis and rheumatoid arthritis.
-
Metabolic Disorders: The potential interaction of IALCA with GPBAR1 opens avenues for investigating its role in metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[4] Modulating IALCA levels could offer a novel approach to improving metabolic health.
-
Liver Diseases: A recent study on allo-LCA demonstrated its ability to attenuate liver fibrosis, suggesting a broader role for these types of secondary bile acids in liver health.[4]
Conclusion
Isoallolithocholic acid, a metabolite produced by the gut microbiota, is a key signaling molecule with potent immunomodulatory and potential metabolic regulatory functions. The development and use of its deuterated isotopologue, this compound, has been instrumental in enabling the accurate quantification of this important metabolite, thereby facilitating a deeper understanding of its role in health and disease. The insights gained from studying IALCA are paving the way for novel therapeutic strategies targeting the gut microbiome and its metabolites for the treatment of a range of inflammatory and metabolic conditions. Further research into the precise mechanisms of action of IALCA and the factors that regulate its production will be crucial in translating these findings into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Human gut bacteria produce ΤΗ17-modulating bile acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to Commercial Sourcing and Application of Isoallolithocholic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, synthesis, and experimental applications of Isoallolithocholic acid-d2 (3β-Hydroxy-5α-cholanic acid-d2). This deuterated analog of Isoallolithocholic acid, a key regulator of T cell differentiation, is a valuable tool for researchers in immunology and drug discovery. This document outlines the available commercial landscape, provides a representative synthesis protocol, and details its application in T cell differentiation assays.
Commercial Availability of this compound
The commercial availability of this compound is currently limited, with a primary supplier identified for off-the-shelf purchase. For researchers requiring this compound, two main avenues exist: direct purchase from a specialized chemical supplier or engagement with a contract research organization (CRO) for custom synthesis.
Direct Commercial Source
MedChemExpress is a prominent supplier of this compound. The provided product specifications are crucial for experimental planning and data interpretation.
| Supplier | Product Name | Catalog Number | Purity |
| MedChemExpress | This compound | HY-B0172AS | 99.28% |
Custom Synthesis Services
For researchers unable to source this compound directly, or for those requiring different isotopic labeling patterns (e.g., d4), custom synthesis is a viable alternative. Several CROs specialize in the synthesis of complex and isotopically labeled molecules. These organizations offer tailored synthesis services to meet specific research needs.
Table of Custom Synthesis Providers:
| Company | Specialization | Services Offered |
| CRO Laboratories | Deuterated labeled drug substances, stable isotopes, analytical reference standards | Custom synthesis, GMP manufacturing, process development |
| Aquigen Bio Sciences | Deuterated labeled compounds for drug discovery | Synthesis of deuterated impurities and APIs, metabolic stability studies |
| Shimadzu Chemistry & Diagnostics | Stable isotopically labeled standards | Custom synthesis of pharmaceutical intermediates, metabolites, and biologically active molecules with single or multi-labeling |
| CG Biopharma | Simple and complex chemical entities | Milligram to kilogram scale synthesis, stable isotopically labeled metabolites for toxicological studies |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | Stable isotope-labeled compounds | Custom synthesis with alternative compounds or labelings to fit specific applications and budgets |
Experimental Protocols
Representative Synthesis of a Deuterated Bile Acid Analog
Objective: To introduce deuterium (B1214612) atoms at specific, non-labile positions of the Isoallolithocholic acid steroid core. A common strategy involves the reduction of a ketone precursor with a deuterated reducing agent.
Materials:
-
3-oxo-5α-cholanic acid (precursor)
-
Sodium borodeuteride (NaBD4)
-
Methanol-d4 (B120146) (CD3OD)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution of Precursor: Dissolve 3-oxo-5α-cholanic acid in a mixture of anhydrous diethyl ether and methanol-d4 in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Reduction Reaction: Cool the solution to 0°C in an ice bath. Slowly add sodium borodeuteride (NaBD4) in small portions. The use of NaBD4 and a deuterated solvent ensures the introduction of deuterium at the C3 position.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add 1 M hydrochloric acid to the reaction mixture at 0°C to quench the excess NaBD4 and neutralize the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure deuterated product.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ²H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Differentiation of Mouse Naïve CD4+ T Cells into Regulatory T Cells (Tregs)
This protocol describes a method for inducing the differentiation of naïve CD4+ T cells into Tregs in vitro and can be adapted to test the effect of this compound.[1][2][3]
Materials:
-
Spleen and lymph nodes from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting [MACS])
-
Flow cytometry antibodies: anti-CD4, anti-CD62L, anti-CD44, anti-CD25, anti-Foxp3
-
Recombinant murine IL-2
-
Recombinant human TGF-β1
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Preparation of Culture Plates:
-
Coat the wells of a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL) and anti-CD28 antibody (e.g., 1-2 µg/mL) in sterile PBS.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS before use.
-
-
Isolation of Naïve CD4+ T Cells:
-
Prepare a single-cell suspension from the spleen and lymph nodes of mice.
-
Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
The purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44-) should be confirmed by flow cytometry.
-
-
T Cell Culture and Differentiation:
-
Resuspend the purified naïve CD4+ T cells in complete RPMI medium.
-
Plate the cells at a density of 1 x 10^5 cells/well in the pre-coated 96-well plate.
-
To induce Treg differentiation, add recombinant human TGF-β1 (e.g., 2 ng/mL) and recombinant murine IL-2 (e.g., 100 U/mL) to the culture medium.
-
Prepare a stock solution of this compound in DMSO. Add the compound to the designated wells at various concentrations (e.g., 1-20 µM), ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
-
Analysis of Treg Differentiation:
-
After the incubation period, harvest the cells.
-
Stain the cells for surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3 using a Foxp3 staining buffer set.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
-
Visualizations
Signaling Pathway of Isoallolithocholic Acid in T Cell Differentiation
The following diagram illustrates the proposed signaling pathway by which Isoallolithocholic acid influences Treg differentiation.[4][5][6]
Caption: Signaling pathway of Isoallolithocholic acid in Treg differentiation.
Experimental Workflow for T Cell Differentiation Assay
The diagram below outlines the key steps in the in vitro T cell differentiation experiment.
Caption: Workflow for in vitro T cell differentiation assay.
Logical Flow for Sourcing this compound
This diagram illustrates the decision-making process for acquiring this compound.
Caption: Decision tree for sourcing this compound.
References
- 1. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets. | Semantic Scholar [semanticscholar.org]
- 2. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. crolaboratories.com [crolaboratories.com]
- 6. Deuterated Compounds Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]
An In-depth Technical Guide to the Safe Handling of Isoallolithocholic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Isoallolithocholic acid-d2, a deuterated analog of Isoallolithocholic acid. The data herein is compiled from available safety data sheets for structurally similar compounds and published research. It is intended to supplement, not replace, institutional safety protocols.
Section 1: Chemical Identification and Physical Properties
This compound is the deuterium-labeled version of Isoallolithocholic acid, a bile acid metabolite that acts as a regulator of T cells.[1] The deuteration is typically used for tracer studies in drug development and metabolism research.[1]
| Property | Value | Source |
| Synonyms | 3β-Hydroxy-5α-cholanic acid-d2 | [1] |
| Molecular Formula | C24H38D2O3 | Inferred from[2] |
| Molecular Weight | Approx. 378.6 g/mol | Inferred from[2] |
| Appearance | Solid powder | [1][2] |
Section 2: Hazard Identification and Toxicology
While specific toxicological data for this compound is not extensively available, data for similar bile acids and general chemical handling principles should be applied. The non-deuterated form, Isoallolithocholic acid, and other bile acids are not classified as hazardous under normal handling conditions. However, as with any chemical compound, caution is advised. The chemical, physical, and toxicological properties have not been thoroughly investigated.
Potential Health Effects:
-
Eye: May cause eye irritation.
-
Skin: May cause skin irritation upon prolonged or repeated contact.
-
Ingestion: May be harmful if swallowed. One safety data sheet for a related compound lists "Harmful if swallowed" as a hazard statement.
-
Inhalation: May cause respiratory tract irritation.
Carcinogenicity:
-
IARC: No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
-
NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.
Section 3: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.
| Condition | Recommendation | Source |
| Handling | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling. Avoid generation of dust. Do not eat, drink or smoke when using this product. | |
| Storage (Powder) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. Keep tightly closed in a dry place. | [1] |
| Storage (In Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. | [1] |
Section 4: First Aid Measures
| Exposure | First Aid Procedure | Source |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [3] |
| If Inhaled | Move to fresh air. | [3] |
Section 5: Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for utilizing this compound in cell-based experiments, such as those investigating its effect on T cell differentiation.[1][4]
Detailed Methodologies:
-
Preparation of Stock Solutions: To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions can be made in the appropriate cell culture medium to achieve the desired final concentration for treating cells.
-
In Vitro T Cell Differentiation Assay:
-
Isolate naive CD4+ T cells from a relevant source (e.g., mouse spleen).
-
Culture the naive T cells in appropriate T cell differentiation medium.
-
Add this compound from the stock solution to the cell cultures at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).
-
Harvest the cells and stain for relevant markers of regulatory T cells (Tregs), such as the transcription factor Foxp3, using flow cytometry.
-
Analyze the flow cytometry data to determine the effect of this compound on Treg differentiation.[4]
-
Section 6: Signaling Pathway
Isoallolithocholic acid has been shown to enhance the differentiation of regulatory T cells (Tregs) by influencing the chromatin structure at the promoter region of the Foxp3 gene.[4] This process involves the nuclear hormone receptor NR4A1.[4]
Section 7: Disposal Considerations
Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local environmental regulations.
This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet. Always consult your institution's safety office and the most current SDS for any chemical before use.
References
Methodological & Application
Application Notes and Protocols for Fecal Bile Acid Analysis Using Isoallolithocholic Acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, synthesized in the liver from cholesterol, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their digestive role, bile acids are now recognized as important signaling molecules that modulate various metabolic and inflammatory pathways, largely through the gut microbiome. The composition and concentration of bile acids in feces reflect the interplay between host metabolism and microbial activity. Consequently, the accurate quantification of fecal bile acids is of significant interest in understanding gut health, metabolic diseases, and the efficacy of therapeutic interventions.
Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by gut bacteria, has garnered particular attention for its role in immune regulation. It has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs), highlighting its potential as a therapeutic target.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices like feces. The inherent variability in sample preparation and matrix effects necessitates the use of stable isotope-labeled internal standards to ensure data accuracy and precision. Isoallolithocholic acid-d2, a deuterated analog of isoalloLCA, is an ideal internal standard for this purpose, as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly during extraction and ionization.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of fecal bile acids.
Quantitative Data Summary
The use of a deuterated internal standard like this compound is critical for achieving reliable quantitative results in fecal bile acid analysis. While specific validation data for an assay exclusively using this compound is not extensively published, the following tables represent typical performance characteristics of LC-MS/MS methods for bile acid quantification in feces utilizing a panel of deuterated internal standards. These values can be considered as performance goals when developing and validating a method incorporating this compound.
Table 1: Typical Method Validation Parameters for Fecal Bile Acid Quantification using LC-MS/MS with Deuterated Internal Standards.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | 85 - 115% |
| Precision (% CV) | < 15% |
| Recovery | 80 - 120% |
Table 2: Example Linearity Data for a Fecal Bile Acid Assay.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cholic Acid | 1 - 2000 | 0.998 |
| Chenodeoxycholic Acid | 1 - 2000 | 0.997 |
| Deoxycholic Acid | 5 - 5000 | 0.995 |
| Lithocholic Acid | 5 - 5000 | 0.996 |
| Isoallolithocholic Acid | 1 - 1000 | > 0.99 (Expected) |
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of bile acids from fecal samples using this compound as an internal standard.
Materials and Reagents
-
Fecal Samples (stored at -80°C)
-
This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS vials with inserts
Experimental Workflow
Caption: Workflow for Fecal Bile Acid Analysis.
Detailed Protocol
-
Preparation of Internal Standard Working Solution:
-
Prepare a 1 µg/mL working solution of this compound by diluting the 1 mg/mL stock solution in methanol.
-
-
Sample Preparation and Extraction:
-
Aliquot approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.
-
Spike each sample with 50 µL of the 1 µg/mL this compound working solution.
-
Add 1 mL of ice-cold methanol to each tube.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Sonicate the samples in a sonicator bath for 15 minutes.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
-
Sample Cleanup and Analysis:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial with an insert.
-
Analyze the samples using a validated LC-MS/MS method.
-
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS Analysis: Multiple Reaction Monitoring (MRM)
Table 3: Example MRM Transitions for Isoallolithocholic Acid and its Deuterated Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isoallolithocholic Acid | 375.3 | 375.3 (SIM) or characteristic fragment |
| This compound | 377.3 | 377.3 (SIM) or characteristic fragment |
Note: The optimal product ions should be determined by direct infusion of the analytical standards.
Signaling Pathway
Isoallolithocholic acid has been identified as a key modulator of the adaptive immune system by promoting the differentiation of regulatory T cells (Tregs). This process is crucial for maintaining immune homeostasis and preventing autoimmune responses. The signaling pathway initiated by isoalloLCA involves the production of mitochondrial reactive oxygen species (mitoROS), which ultimately leads to increased expression of the master Treg transcription factor, Foxp3.
Caption: IsoalloLCA Signaling in Treg Differentiation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of fecal bile acids by LC-MS/MS. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists in drug development to accurately measure bile acid profiles and investigate their role in health and disease. The immunomodulatory role of isoallolithocholic acid further underscores the importance of its precise quantification in immunological and metabolic research.
Application Note: High-Throughput Profiling of Human Serum Bile Acids using LC-MS/MS with Isoallolithocholic acid-d2 Internal Standard
Abstract
Bile acids are crucial signaling molecules involved in lipid and glucose metabolism, and their circulating profiles serve as important biomarkers for various hepatobiliary and metabolic diseases. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive profiling of 21 key bile acids in human serum. The method employs a simple protein precipitation step for sample preparation and utilizes Isoallolithocholic acid-d2 as an internal standard for accurate quantification. This high-throughput assay is suitable for researchers, scientists, and drug development professionals requiring precise and reliable bile acid analysis.
Introduction
Bile acids, synthesized from cholesterol in the liver, are not only critical for the digestion and absorption of dietary lipids but also act as potent signaling molecules that regulate their own synthesis and transport, as well as glucose homeostasis, and energy metabolism.[1] These functions are primarily mediated through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[2][3] Alterations in the composition and concentration of the bile acid pool are associated with a range of pathologies, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detailed analysis of bile acid profiles due to its superior sensitivity, specificity, and ability to resolve structurally similar isomers.[1] A significant challenge in bile acid quantification is the structural diversity and the presence of numerous isobaric species.[4] The use of stable isotope-labeled internal standards is crucial for correcting analytical variability during sample preparation and ionization.[4] This note describes a validated method using this compound as an internal standard for the quantification of a panel of 21 unconjugated and conjugated bile acids in human serum.
Experimental Protocol
Materials and Reagents
-
Bile Acid Standards: A panel of 21 bile acid standards (e.g., CA, CDCA, DCA, LCA, GCA, GCDCA, GDCA, GLCA, TCA, TCDCA, TDCA, TLCA, UDCA, GUDCA, TUDCA, etc.) were purchased from a reputable chemical supplier.
-
Internal Standard: this compound (IALCA-d2) was used as the internal standard.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water were used.
-
Additives: Formic acid and ammonium (B1175870) formate (B1220265) of the highest purity were used for mobile phase preparation.
-
Human Serum: Pooled human serum was used for the preparation of calibration standards and quality control samples.
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound at a suitable concentration, e.g., 1 µg/mL).
-
Add 140 µL of ice-cold methanol to precipitate proteins.[5][6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) was used for chromatographic separation.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient was optimized to ensure the separation of isobaric bile acids. A typical gradient would be: 0-2 min, 30% B; 2-15 min, 30-70% B; 15-18 min, 70-95% B; 18-20 min, 95% B; 20.1-22 min, 30% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 450°C.
-
Ion Spray Voltage: -4500 V.
-
MRM Transitions: The MRM transitions for the 21 bile acids and the internal standard were optimized by infusing individual standards. For unconjugated bile acids that exhibit poor fragmentation, a pseudo-MRM transition (monitoring the precursor ion as the product ion) is often employed.[7]
-
Experimental and Data Processing Workflow
Caption: Experimental workflow for bile acid profiling.
Bile Acid Signaling Pathway
Bile acids regulate metabolic pathways through complex signaling networks. The primary receptors for bile acids are FXR and TGR5. Activation of these receptors in the liver and intestine initiates signaling cascades that control bile acid, lipid, and glucose metabolism.
Caption: Key bile acid synthesis and signaling pathways.
Results and Data
The developed LC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The method demonstrated excellent performance characteristics across the panel of 21 bile acids.
MRM Transitions
The following table summarizes the optimized MRM transitions for a selection of key bile acids and the internal standard, this compound. Note that for unconjugated bile acids, a pseudo-MRM transition is often the most sensitive.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid | CA | 407.3 | 407.3 |
| Chenodeoxycholic Acid | CDCA | 391.3 | 391.3 |
| Deoxycholic Acid | DCA | 391.3 | 391.3 |
| Lithocholic Acid | LCA | 375.3 | 375.3 |
| Glycocholic Acid | GCA | 464.3 | 74.1 |
| Glycochenodeoxycholic Acid | GCDCA | 448.3 | 74.1 |
| Taurocholic Acid | TCA | 514.4 | 80.0 |
| Taurolithocholic Acid | TLCA | 482.3 | 80.0 |
| Ursodeoxycholic Acid | UDCA | 391.3 | 391.3 |
| This compound | IALCA-d2 (IS) | 377.3 | 377.3 |
Note: The precursor ion for this compound is calculated based on the mass of the non-labeled compound (precursor [M-H]⁻ of ~375.3 m/z) plus two daltons for the deuterium (B1214612) labels. As an unconjugated bile acid isomer, it is expected to show poor fragmentation, making the pseudo-MRM transition the most reliable for quantification. Collision energies should be optimized on the user's specific instrument.
Quantitative Data
The following table presents typical concentration ranges for major bile acids in the serum of healthy, fasting adults, as determined by LC-MS/MS-based methods.
| Bile Acid | Mean Concentration (ng/mL) | 95% Confidence Interval (ng/mL) |
| Total Bile Acids | 795.4 | 171.9 – 1965.8 |
| Unconjugated Bile Acids | 374.5 | 37.3 – 1128.4 |
| Cholic Acid (CA) | 105.7 | 10.0 – 434.3 |
| Chenodeoxycholic Acid (CDCA) | 137.9 | 15.0 – 554.4 |
| Deoxycholic Acid (DCA) | 48.8 | 5.0 – 216.5 |
| Ursodeoxycholic Acid (UDCA) | 21.4 | 5.0 – 80.1 |
| Glycine Conjugates | 409.6 | 72.5 – 1217.8 |
| Glycocholic Acid (GCA) | 134.5 | 25.0 – 480.1 |
| Glycochenodeoxycholic Acid (GCDCA) | 195.2 | 30.0 – 650.7 |
| Taurine Conjugates | 75.0 | 22.5 – 195.9 |
| Taurocholic Acid (TCA) | 20.1 | 5.0 – 75.2 |
| Taurochenodeoxycholic Acid (TCDCA) | 25.8 | 5.0 – 90.4 |
Data adapted from a study on a healthy adult population (n=130).[1]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative profiling of 21 bile acids in human serum using LC-MS/MS. The method is characterized by a simple sample preparation procedure and the use of this compound as a reliable internal standard. The provided experimental details, workflow diagrams, and reference data make this method readily adaptable for researchers in academic and industrial settings, facilitating further investigation into the role of bile acids in health and disease.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Serum Bile Acid Analysis using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in lipid, glucose, and energy metabolism. Accurate quantification of bile acids in serum is vital for diagnosing and monitoring hepatobiliary diseases, and for assessing drug-induced liver injury. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards, particularly deuterated bile acids, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[2]
This document provides a detailed protocol for the preparation of serum samples for bile acid analysis using a protein precipitation method, which is simple, rapid, and cost-effective.[3] An alternative, more advanced solid-phase extraction (SPE) protocol is also described for applications requiring higher sample purity.[4]
Experimental Workflow Overview
The overall workflow for serum bile acid analysis involves sample collection, addition of a deuterated internal standard mixture, protein precipitation or solid-phase extraction, followed by LC-MS/MS analysis and data processing.
Caption: Overall workflow for serum bile acid analysis.
Experimental Protocols
Method A: Protein Precipitation
This method is suitable for high-throughput analysis due to its simplicity and speed.[3][5]
1. Reagents and Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deuterated bile acid internal standard mix (in methanol)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials
2. Internal Standard Preparation:
-
Prepare a working solution of the deuterated internal standard mix in methanol. The final concentration of each deuterated bile acid in this working solution is typically 10 µg/mL.[1]
3. Sample Preparation Protocol:
-
Pipette 50 µL of serum into a 1.5 mL microcentrifuge tube.[5]
-
Add 10 µL of the deuterated internal standard working solution to the serum sample.[5]
-
Add 140 µL of ice-cold methanol for protein precipitation.[5] Alternatively, 800 µL of ice-cold acetonitrile can be used for 200 µL of serum.[6]
-
Vortex the mixture for 20 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 18,000 rcf for 5 minutes.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol in water).[6]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE)
SPE is employed for enhanced sample purity and improved recovery rates, particularly for complex matrices.[4]
1. Reagents and Materials:
-
In addition to the materials for Method A:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (for conditioning and elution)
-
Ultrapure water (for washing)
2. Sample Preparation Protocol:
-
Pipette 200 µL of serum into a microcentrifuge tube and add the deuterated internal standard mix as in Method A.
-
Condition the C18 SPE column by passing 1 mL of methanol followed by 1 mL of water.[4]
-
Load the serum sample onto the conditioned SPE column.
-
Wash the column with 1 mL of water to remove interfering substances.
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.[4]
-
Evaporate the eluate to dryness.
-
Reconstitute the sample as described in Method A, step 8.
Deuterated Internal Standards
The use of a deuterated version for each analyte is the ideal approach to correct for matrix effects and variations during sample processing.[2] A mixture of deuterated bile acids is typically used.
| Bile Acid | Corresponding Deuterated Standard |
| Cholic acid (CA) | Cholic acid-d4 (CA-d4) |
| Chenodeoxycholic acid (CDCA) | Chenodeoxycholic acid-d4 (CDCA-d4) |
| Deoxycholic acid (DCA) | Deoxycholic acid-d4 (DCA-d4) |
| Lithocholic acid (LCA) | Lithocholic acid-d4 (LCA-d4) |
| Ursodeoxycholic acid (UDCA) | Ursodeoxycholic acid-d4 (UDCA-d4) |
| Glycocholic acid (GCA) | Glycocholic acid-d4 (GCA-d4) |
| Glycochenodeoxycholic acid (GCDCA) | Glycochenodeoxycholic acid-d4 (GCDCA-d4) |
| Taurocholic acid (TCA) | Taurocholic acid-d5 (TCA-d5) |
| Taurochenodeoxycholic acid (TCDCA) | Taurochenodeoxycholic acid-d4 (TCDCA-d4) |
Quantitative Performance Data
The following table summarizes typical performance characteristics of LC-MS/MS methods for bile acid analysis in serum.
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL | [7] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | [1] |
| Intra-day Precision (%CV) | 1.53% - 10.63% | [5] |
| Inter-day Precision (%CV) | 3.01% - 13.98% | [5] |
| Recovery | 89.1% - 110% | [1][4] |
LC-MS/MS Analysis
A detailed description of the LC-MS/MS parameters is beyond the scope of this application note, as these will be instrument-specific. However, a general overview is provided.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[1][3]
-
Mass Spectrometry: Detection is typically performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each bile acid and its deuterated internal standard are monitored.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bile Acid Extraction from Plasma via Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of bile acids in plasma is crucial for understanding liver function, lipid metabolism, and the pharmacokinetics of certain drugs. Protein precipitation is a widely adopted, straightforward, and effective method for preparing plasma samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique efficiently removes interfering proteins, which can otherwise lead to ion suppression, column clogging, and inaccurate quantification.[2] This document provides a detailed protocol for protein precipitation-based bile acid extraction from plasma, a comparison of common precipitation solvents, and expected recovery rates.
Principles of Protein Precipitation for Bile Acid Extraction
Protein precipitation is a process where a precipitating agent is added to a biological sample to denude and precipitate proteins, rendering them insoluble.[2] Organic solvents, such as acetonitrile (B52724) and methanol (B129727), are the most commonly used precipitants for bile acid analysis.[3][4] These solvents disrupt the hydration shell around proteins, leading to their aggregation and precipitation.[2] Following centrifugation, the bile acids remain in the supernatant, which can then be collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.[3]
Comparison of Protein Precipitation Solvents
Acetonitrile and methanol are the two most frequently used solvents for protein precipitation in bile acid analysis.[4] While both are effective, acetonitrile is often favored for its superior protein removal efficiency.[2]
Key Considerations:
-
Acetonitrile: Generally provides higher protein precipitation efficiency, leading to cleaner extracts and potentially better analytical sensitivity.[2] It tends to form larger protein aggregates that are more easily pelleted during centrifugation.
-
Methanol: While also effective, it may result in a finer precipitate that is more difficult to separate completely.[2] However, in some cases, it can offer better recovery for certain polar metabolites.
Data Presentation: Quantitative Comparison of Extraction Methods
The choice of extraction solvent can significantly impact the recovery of individual bile acids. The following table summarizes the relative recovery of various bile acids using different precipitation agents, with acetonitrile extraction set as the 100% reference.
| Bile Acid | Acetonitrile (Reference) | Methanol | Trichloroacetic Acid |
| Taurocholic acid (TCA) | 100% | ~95% | ~80% |
| Glycocholic acid (GCA) | 100% | ~98% | ~75% |
| Taurochenodeoxycholic acid (TCDCA) | 100% | ~90% | ~60% |
| Glycochenodeoxycholic acid (GCDCA) | 100% | ~92% | ~65% |
| Taurodeoxycholic acid (TDCA) | 100% | ~88% | Not Detected |
| Glycodeoxycholic acid (GDCA) | 100% | ~90% | ~50% |
| Cholic acid (CA) | 100% | ~95% | ~70% |
| Chenodeoxycholic acid (CDCA) | 100% | ~93% | ~55% |
| Deoxycholic acid (DCA) | 100% | ~85% | Not Detected |
| Lithocholic acid (LCA) | 100% | ~80% | Not Detected |
Data adapted from a comparative study of extraction protocols. The acetonitrile protocol was used as the reference (100%) for comparison.[5]
Experimental Workflow
The following diagram illustrates the general workflow for bile acid extraction from plasma using protein precipitation.
Caption: Experimental workflow for bile acid extraction from plasma.
Detailed Experimental Protocol
This protocol describes a standard procedure for the extraction of bile acids from human plasma using acetonitrile protein precipitation.
Materials and Reagents:
-
Human plasma (stored at -80°C)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard solution (a mix of deuterated bile acids in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Centrifugal vacuum evaporator or nitrogen evaporator
-
LC-MS vials
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each microcentrifuge tube. This creates a 3:1 solvent-to-plasma ratio.[6]
-
Vortexing: Immediately cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully aspirate the supernatant (approximately 350 µL) and transfer it to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant to complete dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water solution. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an LC-MS vial for analysis.
Logical Relationships in the Protocol
The following diagram illustrates the logical dependencies and flow of the experimental protocol.
Caption: Logical flow of the bile acid extraction protocol.
Conclusion
Protein precipitation is a robust, rapid, and cost-effective method for the extraction of bile acids from plasma for LC-MS/MS analysis.[1] Acetonitrile is generally the recommended solvent due to its high protein removal efficiency and good recovery for a broad range of bile acids.[2][5] Adherence to a standardized protocol is critical for achieving reproducible and accurate results in bile acid quantification.
References
- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Bile Acids from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are critical signaling molecules in the gut-liver axis, playing a pivotal role in lipid digestion, glucose homeostasis, and the modulation of inflammatory responses. The analysis of fecal bile acid profiles provides a valuable window into the interplay between host metabolism and the gut microbiota. Alterations in these profiles have been linked to various conditions, including inflammatory bowel disease, irritable bowel syndrome with diarrhea (IBS-D), and colorectal cancer. Consequently, the accurate and reproducible extraction of bile acids from complex fecal matrices is a crucial first step for downstream analytical procedures such as liquid chromatography-mass spectrometry (LC-MS).
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of bile acids from human fecal samples. LLE is a robust and widely used technique that leverages the differential solubility of bile acids in immiscible liquid phases to separate them from interfering substances present in the fecal matrix. The protocol described herein is optimized for high recovery and reproducibility, making it suitable for both targeted and untargeted metabolomic studies.
Experimental Protocols
Protocol: Liquid-Liquid Extraction of Bile Acids from Wet Fecal Samples
This protocol is adapted from methodologies that emphasize simplicity and high throughput for LC-MS analysis.[1][2][3][4]
1. Materials and Reagents
-
Fecal Sample: Collected and immediately stored at -80°C to preserve metabolite integrity.[5]
-
Methanol (B129727) (LC-MS Grade): Ice-cold.
-
Internal Standards (IS): Deuterated bile acids (e.g., TDCA-d4, CDCA-d4, LCA-d4, DCA-d4) in methanol. The concentration should be optimized based on the expected range of endogenous bile acids.
-
0.1% Formic Acid in Water (LC-MS Grade): For sample dilution.
-
Microcentrifuge Tubes (2 mL, screw cap): Low-bind tubes are recommended to maximize sample recovery.[1]
-
Centrifuge: Capable of reaching 21,000 x g and maintaining 4°C.
-
Vortex Mixer
-
Shaker: Capable of maintaining 4°C.
-
Pipettes and Pipette Tips
2. Sample Preparation
-
Thaw frozen fecal aliquots on ice.
-
Accurately weigh approximately 0.5 g of the wet fecal sample into a 2 mL screw-top microcentrifuge tube.[1][5] A smaller sample size is manageable and reduces the required solvent volume.[5]
-
Prepare a second aliquot of the same fecal material for dry weight determination to correct for water content. This is achieved by drying the aliquot until a constant weight is achieved.[1][2]
3. Extraction Procedure
-
To the 0.5 g wet fecal aliquot, add 1.0 mL of ice-cold methanol containing the internal standards.[1][4] The use of methanol is well-established for its ability to dissolve a wide range of polar and non-polar compounds, including both free and conjugated bile acids.[3]
-
Securely cap the tubes and vortex for 30 seconds to initiate homogenization.
-
Place the tubes on a shaker at 4°C for 30 minutes to ensure thorough extraction.[4]
-
Centrifuge the samples at 21,000 x g for 20 minutes at 4°C to pellet solid debris.[1][4]
-
Carefully transfer 100 µL of the supernatant to a new 1.5 mL low-bind microcentrifuge tube.
-
Dilute the supernatant 1:5 (v/v) with 0.1% aqueous formic acid solution. For example, add 400 µL of 0.1% formic acid to the 100 µL of supernatant.[1][4] This step prepares the sample for LC-MS analysis.
-
Vortex briefly to mix. The sample is now ready for injection into the LC-MS system.
-
Store extracts at 4°C in a refrigerated autosampler prior to analysis. It is crucial to avoid multiple freeze-thaw cycles of the extracts and standards, as this can lead to poor recovery of some bile acids.[2]
Data Presentation
The following tables summarize quantitative data from relevant studies, providing an overview of the performance of liquid-liquid extraction methods for fecal bile acids.
Table 1: Recovery Rates of Bile Acids from Fecal Samples
| Bile Acid | Recovery Range (%) | Methodological Notes | Reference |
| Various | 83.58 - 122.41 | Methanol extraction from wet feces. | [1][2][3] |
| 58 Bile Acids | 80.05 - 120.83 | Extraction with 5% ammonium-ethanol aqueous solution. | [6] |
| Various | 80.80 - 117.83 | Green extraction method with ammonium (B1175870) acetate-methanol. | [3] |
Table 2: Method Precision and Limits of Detection/Quantification
| Parameter | Value | Methodological Notes | Reference |
| Intra-day and Inter-day Precision | > 80% | Methanol extraction from wet feces. | [1][2][3] |
| Intra/inter-day precision (RSD) | < 5% and < 10%, respectively | Green extraction method with ammonium acetate-methanol. | [3] |
| Limit of Detection (LOD) | 2.5 - 15 nM | Methanol extraction from wet feces. | [1][2][3] |
| Limit of Quantification (LOQ) | 2.5 - 15 nM | Methanol extraction from wet feces. | [1][2][3] |
| Limit of Detection (LOD) | 0.01 - 0.24 µg/kg | Extraction with 5% ammonium-ethanol aqueous solution. | [6] |
| Limit of Quantification (LOQ) | 0.03 - 0.81 µg/kg | Extraction with 5% ammonium-ethanol aqueous solution. | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of bile acids from fecal samples.
Bile Acid Signaling via Farnesoid X Receptor (FXR)
Bile acids are not only digestive aids but also potent signaling molecules that activate nuclear receptors, with the Farnesoid X Receptor (FXR) being a key player.[3][7][8] Activation of FXR in the liver and intestine regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[3][5]
Caption: Simplified signaling pathway of bile acid regulation via FXR.
References
- 1. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 7. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Revolutionizing Metabolic Insights: A Detailed Protocol for the UPLC-MS/MS Separation of Bile Acid Isomers
[Shanghai, China] – In the intricate landscape of metabolic research and drug development, the precise quantification of bile acids, critical signaling molecules and indicators of liver health, presents a significant analytical challenge. The structural similarity of bile acid isomers, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), necessitates highly selective and robust analytical methodologies. This application note provides a comprehensive protocol for the separation and quantification of bile acid isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), tailored for researchers, scientists, and professionals in drug development.
Bile acids are cholesterol-derived molecules synthesized in the liver that play a crucial role in digestion and the regulation of various metabolic pathways.[1] Alterations in bile acid profiles have been implicated in a range of conditions, including liver disease, metabolic syndrome, and gastrointestinal disorders. Consequently, the ability to accurately distinguish and quantify individual bile acid isomers is paramount for advancing our understanding of these disease states and for the development of novel therapeutics.
This protocol outlines a validated method employing a Waters ACQUITY UPLC BEH C18 column, offering superior separation efficiency for closely related bile acid isomers. The subsequent detection by tandem mass spectrometry provides the sensitivity and specificity required for accurate quantification in complex biological matrices.
Experimental Protocols
Sample Preparation (Human Plasma)
A robust and straightforward protein precipitation method is employed for the extraction of bile acids from human plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard mix (e.g., deuterated bile acid standards).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75% Mobile Phase A: 25% Mobile Phase B).
-
Vortex the reconstituted sample for 15 seconds and transfer it to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS System and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The following parameters have been optimized for the separation of bile acid isomers.
Table 1: UPLC Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Run Time | 17 minutes |
Table 2: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 75.0 | 25.0 | - |
| 3.10 | 65.0 | 35.0 | 6 |
| 9.00 | 62.0 | 38.0 | 6 |
| 15.00 | 35.0 | 65.0 | 6 |
| 15.10 | 0.0 | 100.0 | 6 |
| 16.00 | 0.0 | 100.0 | 6 |
| 16.10 | 75.0 | 25.0 | 6 |
| 17.00 | 75.0 | 25.0 | 6 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX 7500, ZenoTOF 7600, or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Collision Energies
The following table details the optimized MRM transitions and collision energies for a selection of key bile acid isomers. It is crucial to optimize these parameters on the specific instrument being used.
Table 4: Optimized MRM Transitions and Collision Energies for Bile Acid Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholic Acid (CA) | 407.3 | 343.2 | 42 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | 25 |
| Deoxycholic Acid (DCA) | 391.3 | 345.2 | 30 |
| Ursodeoxycholic Acid (UDCA) | 391.3 | 391.3 | 25 |
| Glycocholic Acid (GCA) | 464.3 | 74.0 | 35 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.0 | 30 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 402.3 | 28 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | 55 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 80.0 | 50 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 452.3 | 45 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | 25 |
| Glycolithocholic Acid (GLCA) | 432.3 | 74.0 | 30 |
| Taurolithocholic Acid (TLCA) | 482.3 | 80.0 | 50 |
Visualizing the Workflow and Isomer Relationships
To further clarify the experimental process and the analytical challenge, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for UPLC-MS/MS analysis of bile acids.
Caption: Relationship between key dihydroxy bile acid isomers.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the separation and quantification of challenging bile acid isomers. The combination of a high-resolution UPLC separation with the specificity of tandem mass spectrometry is essential for obtaining accurate and reproducible data in metabolic research and clinical applications. The provided protocol and parameters serve as a strong foundation for laboratories seeking to implement comprehensive bile acid analysis.
References
Application Note: Quantification of Isoallolithocholic Acid and its Deuterated Analog using LC-MS/MS with Multiple Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoallolithocholic acid (isoalloLCA) is a secondary bile acid produced by gut microbiota.[1][2][3] Recent studies have highlighted its significant role in metabolic regulation and immune responses, particularly its anti-inflammatory properties.[4][5] IsoalloLCA has been shown to ameliorate intestinal inflammation by metabolically reprogramming macrophages and is being investigated for its therapeutic potential in inflammatory bowel diseases (IBD).[4][5] Accurate and sensitive quantification of isoalloLCA in biological matrices is crucial for understanding its physiological functions and for its development as a potential therapeutic agent. This application note provides a detailed protocol for the quantification of isoallolithocholic acid and its stable isotope-labeled internal standard, isoallolithocholic acid-d2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Quantitative Data: MRM Transitions
The following table summarizes the optimized MRM transitions for the analysis of isoallolithocholic acid and its deuterated internal standard. Analyses are typically performed in negative ion mode for better sensitivity.[6] For many unconjugated bile acids like isoalloLCA, fragmentation can be limited, leading to the use of a pseudo-MRM transition where the precursor ion is also monitored as the product ion.[6]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Polarity | Notes |
| Isoallolithocholic Acid | 375.3 | 375.3 | Negative | Pseudo-MRM is commonly used for unconjugated bile acids due to limited fragmentation.[6][7] |
| This compound | 377.3 | 377.3 | Negative | Internal Standard. Mass shift of +2 Da compared to the unlabeled form. |
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis for the quantification of isoallolithocholic acid.
Sample Preparation (from Serum/Plasma)
This protocol is adapted from established methods for bile acid extraction from serum and plasma.[8][9][10][11][12]
-
Thawing: Thaw frozen serum or plasma samples at 4°C.
-
Aliquoting: In a microcentrifuge tube, pipette 50 µL of the serum or plasma sample.[9]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound in methanol) to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.[12]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C or using a vacuum concentrator.[7][10]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[7]
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 15 minutes at 4°C to remove any remaining particulates.[13]
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for bile acid analysis. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[7]
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid.[8][9]
-
Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (e.g., 2:1 v/v) with 0.1% formic acid.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 10 µL.[9]
-
Gradient Elution:
-
0-2 min: 0% B
-
2-20 min: Linear gradient from 0% to 100% B
-
20-28.5 min: Hold at 100% B
-
28.5-29 min: Return to 0% B
-
29-35 min: Re-equilibration at 0% B
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[6][8]
-
Ion Spray Voltage: -4500 V.[9]
-
Collision Gas: Nitrogen.[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the quantification of isoallolithocholic acid from biological samples.
Caption: Workflow for isoalloLCA quantification.
Signaling Pathway of Isoallolithocholic Acid
Isoallolithocholic acid has been shown to exert anti-inflammatory effects in macrophages by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway.[4][5]
Caption: IsoalloLCA inhibits LPS-induced inflammation.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of isoallolithocholic acid and its deuterated analog in biological matrices. The described protocol, including detailed sample preparation and optimized MRM transitions, offers the sensitivity and specificity required for pharmacokinetic studies, clinical research, and further investigation into the therapeutic potential of this important secondary bile acid.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Bile acid metabolism by gut bacteria [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols: The Use of Isoallolithocholic Acid-d2 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Isoallolithocholic acid-d2 as an internal standard in metabolomics studies, particularly for the quantitative analysis of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bile acids are crucial signaling molecules involved in cholesterol metabolism, lipid digestion, and the regulation of glucose and energy homeostasis.[1][2] Their quantification in biological matrices is essential for diagnosing and monitoring hepatobiliary and intestinal diseases, as well as in drug development to assess potential hepatotoxicity.[1][3] However, the analysis of bile acids is challenging due to their structural similarity, the presence of numerous isomers, and significant matrix effects in complex biological samples.[1]
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for accurate and precise quantification in mass spectrometry-based metabolomics.[3][4][5] Deuterated standards are chemically almost identical to their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to highly reliable quantitative data.[3][6]
Isoallolithocholic acid is a secondary bile acid formed by gut microbial metabolism. Its deuterated form, this compound, serves as an ideal internal standard for the quantification of isoallolithocholic acid and other related bile acids in various biological samples, including plasma, serum, and feces.
Key Applications
-
Accurate Quantification: Enables precise measurement of isoallolithocholic acid concentrations in complex biological matrices.
-
Metabolomics Research: Facilitates the study of bile acid metabolism and its role in health and disease.
-
Clinical Biomarker Discovery: Aids in the identification and validation of bile acids as biomarkers for various pathological conditions.[7][8][9]
-
Drug Development: Supports the assessment of drug-induced liver injury (DILI) and other metabolic-related adverse effects.[7]
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the analysis of Isoallolithocholic acid using this compound as an internal standard.
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Ionization Mode |
| Isoallolithocholic Acid | C₂₄H₄₀O₃ | 376.2978 | 375.3 | 375.3 | Negative ESI |
| This compound (Internal Standard) | C₂₄H₃₈D₂O₃ | 378.3103 | 377.3 | 377.3 | Negative ESI |
Note: The m/z values for Isoallolithocholic acid are based on available data.[1] The values for this compound are projected based on the addition of two deuterium (B1214612) atoms. The specific product ion for quantification via MS/MS would need to be optimized based on the instrument and experimental conditions.
Experimental Protocols
This section provides detailed protocols for the analysis of bile acids using this compound as an internal standard.
Protocol 1: Bile Acid Extraction from Human Plasma/Serum
This protocol is adapted from established methods for bile acid analysis in plasma.[10][3][11]
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (in methanol)
-
Acetonitrile (B52724) (ice-cold)
-
Methanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 50 µL of the plasma/serum sample. Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for bile acid analysis.[1][11][12] Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 16.0 |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Spray Voltage | -4500 V |
| Temperature | 450°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isoallolithocholic Acid | 375.3 | 375.3 |
| This compound | 377.3 | 377.3 |
Note: Since unconjugated bile acids often exhibit limited fragmentation, monitoring the precursor ion as the product ion (SIM-like MRM) is a common practice.[1] However, optimization of collision energy to find specific fragments may improve specificity.
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous Isoallolithocholic acid and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantification: Generate a calibration curve using known concentrations of unlabeled Isoallolithocholic acid spiked with a constant concentration of the internal standard. Determine the concentration of the analyte in the samples by interpolating the peak area ratio against the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of bile acids using this compound.
Caption: Simplified overview of bile acid synthesis and signaling pathways.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. uab.edu [uab.edu]
- 7. newhall.co.uk [newhall.co.uk]
- 8. carderock.com [carderock.com]
- 9. sds.diversey.com [sds.diversey.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of Isoallolithocholic Acid-d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isoallolithocholic acid-d2 is a stable isotope-labeled form of isoallolithocholic acid, a secondary bile acid. In drug metabolism and pharmacokinetics (DMPK) studies, its primary and critical application is as an internal standard (IS) for the accurate quantification of its non-labeled counterpart, isoallolithocholic acid, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis due to its ability to effectively compensate for variability during sample preparation and analysis.[1][3]
The rationale for using this compound stems from its chemical and physical properties, which are nearly identical to the analyte of interest (the non-labeled isoallolithocholic acid). However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.[4] This near-identical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, chromatographic retention times, and ionization responses in the MS source.[2] Consequently, any sample-to-sample variation, such as matrix effects (ion suppression or enhancement), is mirrored in both the analyte and the internal standard.[2][5] The ratio of the analyte signal to the internal standard signal provides a normalized response, leading to highly accurate and precise quantification.[2]
In the context of drug development, monitoring the levels of bile acids like isoallolithocholic acid is crucial. Many drugs can interfere with bile acid synthesis, transport, and metabolism, leading to cholestatic liver injury.[6][7] Therefore, quantifying changes in bile acid profiles, including the less common isomers, is an essential component of preclinical and clinical safety assessments. This compound enables the rigorous validation of bioanalytical methods needed to support these safety and DMPK studies.[1]
Key Applications:
-
Quantitative Bioanalysis: Used as an internal standard in LC-MS/MS methods to determine the concentration of isoallolithocholic acid in plasma, serum, urine, feces, and tissue homogenates.[8][9]
-
DMPK and Toxicology Studies: Facilitates the assessment of a drug candidate's impact on bile acid homeostasis, providing critical data for evaluating the risk of drug-induced liver injury (DILI).[1][7]
-
Metabolomics Research: Enables the precise measurement of isoallolithocholic acid as part of broader bile acid profiling to study metabolic diseases and the gut microbiome's influence on host metabolism.[10]
Quantitative Data Summary
The following tables summarize typical parameters for an LC-MS/MS method for the quantification of isoallolithocholic acid using this compound as an internal standard. The values are representative of what is expected for a validated bioanalytical method for bile acids.[11][12]
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 - 500 °C |
| MRM Transition (Analyte) | e.g., m/z 391.3 → 391.3 |
| MRM Transition (IS) | e.g., m/z 393.3 → 393.3 |
Note: Specific MRM transitions should be optimized by direct infusion of the analytical standards.
Table 2: Method Validation Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | 85% - 105% |
| Matrix Effect | Within acceptable limits | Normalized by IS |
Experimental Protocols
Protocol 1: Quantification of Isoallolithocholic Acid in Human Plasma
1. Objective: To determine the concentration of isoallolithocholic acid in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
2. Materials:
-
Human plasma (K2-EDTA)
-
Isoallolithocholic acid analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of 4000 x g
3. Stock and Working Solution Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve isoallolithocholic acid in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution in methanol. This solution will be used for protein precipitation.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 200 µL of the IS Working Solution (50 ng/mL in methanol) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data using the specified MRM transitions for both isoallolithocholic acid and this compound.
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of isoallolithocholic acid in the unknown samples by back-calculating from the calibration curve.
Visualizations
Caption: Experimental workflow for quantifying isoallolithocholic acid.
Caption: Principle of matrix effect correction using a deuterated internal standard.
Caption: Simplified metabolic pathway of lithocholic acid species.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in bile acids II. Bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Isoallolithocholic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoallolithocholic acid, a bile acid stereoisomer, and its isotopically labeled variant, Isoallolithocholic acid-d2, are crucial molecules in metabolic research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of these compounds. This document provides a detailed protocol for the preparation and NMR analysis of this compound, intended to guide researchers in obtaining high-quality, reproducible data. The methodologies outlined herein are applicable for routine characterization, purity assessment, and metabolic studies.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-resolution NMR spectra. The following protocol is recommended for this compound.
Materials:
-
This compound (1-5 mg)
-
Deuterated methanol (B129727) (Methanol-d4, CD3OD) or Deuterated Chloroform (CDCl3) of high purity (99.8 atom % D)
-
5 mm NMR tubes
-
Internal Standard (optional): Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous samples.
-
Glass Pasteur pipettes
-
Small vials for dissolving the sample
-
Vortex mixer
-
Centrifuge (for samples with particulates)
Procedure:
-
Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of deuterated solvent (e.g., Methanol-d4) to the vial.
-
Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any particulates.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solvent height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added to the solvent prior to dissolution. TMS is a common standard for organic solvents.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
2.1. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Methanol-d4 (CD3OD) or Chloroform-d (CDCl3).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
2.2. ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: Methanol-d4 (CD3OD) or Chloroform-d (CDCl3).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
2.3. 2D NMR Spectroscopy:
For complete structural assignment, the following 2D NMR experiments are highly recommended.[1]
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Isoallolithocholic acid. The deuteration at a specific position in this compound will lead to the absence of the corresponding ¹H signal and a slight upfield shift of the attached carbon in the ¹³C spectrum. The exact position of deuteration should be confirmed by the absence of the expected proton signal and its corresponding correlations in 2D NMR spectra.
Table 1: Expected ¹H NMR Chemical Shifts for Isoallolithocholic Acid in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~3.6 | m |
| H-18 (CH₃) | ~0.65 | s |
| H-19 (CH₃) | ~0.80 | s |
| H-21 (CH₃) | ~0.92 | d |
| Carboxylic Acid (OH) | Variable (broad) | s |
| Other Steroid Protons | 0.8 - 2.5 | m |
Table 2: Expected ¹³C NMR Chemical Shifts for Isoallolithocholic Acid in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3 | ~71 |
| C-5 | ~45 |
| C-10 | ~35 |
| C-13 | ~42 |
| C-18 | ~12 |
| C-19 | ~21 |
| C-21 | ~18 |
| C-24 (Carboxylic Acid) | ~180 |
| Other Steroid Carbons | 10 - 60 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent, concentration, and temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
This application note provides a comprehensive guide for the NMR spectroscopic characterization of this compound. Adherence to these protocols will facilitate the acquisition of high-quality data, enabling accurate structural determination and supporting further research in drug development and metabolomics.
References
Application Notes and Protocols for the Absolute Quantification of Bile Acids Using Isoallolithocholic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in regulating lipid, glucose, and energy metabolism. Their accurate quantification in biological matrices is essential for understanding their role in health and disease, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the absolute quantification of bile acids in biological samples using Isoallolithocholic acid-d2 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isoallolithocholic acid, a secondary bile acid, and its deuterated analog serve as a valuable tool for the precise and accurate measurement of bile acid profiles in metabolomics and clinical research. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and analytical analysis, ensuring high-quality quantitative data.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of bile acids from serum and plasma samples.
Materials:
-
Serum or plasma samples
-
This compound internal standard (IS) working solution (1 µg/mL in methanol)
-
Acetonitrile (B52724), ice-cold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
HPLC vials with inserts
Procedure:
-
Thaw serum or plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma.
-
Add 20 µL of the 1 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial with an insert for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 30 2.0 40 12.0 80 12.1 95 14.0 95 14.1 30 | 16.0 | 30 |
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The following table lists the proposed MRM transitions for Isoallolithocholic acid and its deuterated internal standard. The precursor ion for Isoallolithocholic acid is based on available data, and the product ions are predicted based on common fragmentation patterns of bile acids (loss of water and other neutral losses from the steroid backbone). The transitions for the d2-labeled standard are adjusted accordingly.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Isoallolithocholic acid | 375.3 | 357.3 | 25 | 50 |
| 329.3 | 30 | 50 | ||
| This compound (IS) | 377.3 | 359.3 | 25 | 50 |
| 331.3 | 30 | 50 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation
Table 1: Calibration Curve for a Representative Bile Acid (Cholic Acid) using this compound as Internal Standard
This table presents example data for a calibration curve for cholic acid. The response ratio is calculated as the peak area of the analyte divided by the peak area of the internal standard (this compound).
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |
| 1 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 26,170 | 1,025,678 | 0.0255 |
| 10 | 51,987 | 1,008,912 | 0.0515 |
| 50 | 258,934 | 1,031,456 | 0.2510 |
| 100 | 521,456 | 1,015,789 | 0.5134 |
| 500 | 2,605,789 | 1,022,345 | 2.5488 |
| 1000 | 5,198,765 | 1,010,987 | 5.1423 |
Linearity: R² > 0.995
Table 2: Method Validation Parameters for Bile Acid Quantification
This table summarizes typical validation parameters for an LC-MS/MS method for bile acid quantification using this compound as an internal standard.
| Parameter | Cholic Acid | Chenodeoxycholic Acid | Deoxycholic Acid |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 2 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 | 1000 | 1000 |
| Intra-day Precision (%CV) | < 10% | < 12% | < 11% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 14% |
| Accuracy (%) | 90-110% | 88-112% | 91-109% |
| Recovery (%) | > 85% | > 83% | > 87% |
| Matrix Effect (%) | < 15% | < 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for bile acid quantification.
Bile Acid Synthesis and Signaling Pathway
Caption: Overview of bile acid metabolism.
Troubleshooting & Optimization
Minimizing matrix effects in fecal bile acid quantification using LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in fecal bile acid quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Issue 1: Poor Peak Shape and/or Peak Splitting
Question: My chromatogram shows poor peak shapes, such as fronting, tailing, or split peaks for my bile acid standards and samples. What are the potential causes and solutions?
Answer:
Poor peak shape can be caused by a variety of factors, from sample preparation to the LC system itself. Here are some common causes and troubleshooting steps:
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dilute the sample in a solvent that is the same composition as, or weaker than, the initial mobile phase.[1]
-
-
Column Contamination or Clogging: Accumulation of matrix components on the column can lead to poor peak shape and increased backpressure.[1][2]
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Sample Overload: Injecting too much sample can saturate the column, leading to broad or split peaks.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Insufficient Column Equilibration: The column may not have had enough time to equilibrate between injections.[1]
-
Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase between runs.[1]
-
Issue 2: Low Signal Intensity or Ion Suppression
Question: I am observing a significantly lower signal for my bile acids in fecal extracts compared to the neat standards. What is causing this and how can I fix it?
Answer:
This is a classic sign of matrix effects, specifically ion suppression, where co-eluting compounds from the fecal matrix interfere with the ionization of the target bile acids.[3][4] Fecal matter is a complex matrix containing various substances like proteins, lipids, and salts that can contribute to this effect.[5]
Here are several strategies to mitigate ion suppression:
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Improve Sample Cleanup: More extensive sample preparation can remove interfering matrix components.
-
Solution: Consider incorporating a Solid-Phase Extraction (SPE) step after the initial solvent extraction to purify the sample.[5]
-
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS are the gold standard for correcting matrix effects.[6][7] They co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.[6]
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Optimize Chromatography: Improving the separation of bile acids from interfering matrix components can reduce ion suppression.
-
Solution:
-
Modify the gradient elution profile to better resolve the analytes.
-
Experiment with different mobile phase additives, such as ammonium (B1175870) acetate (B1210297) or formic acid, which can improve peak shape and separation.[5][9]
-
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]
-
Solution: Perform a dilution series of your fecal extract to find a dilution factor that minimizes ion suppression while maintaining a detectable signal for your bile acids.
-
Issue 3: Inconsistent and Irreproducible Quantification Results
Question: My quantitative results for the same sample vary significantly between injections and analytical runs. What could be the cause of this poor reproducibility?
Answer:
Inconsistent results can stem from variability in sample preparation, matrix effects, and LC-MS system instability.
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Inconsistent Sample Homogenization: Fecal samples can be heterogeneous.
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Solution: Ensure thorough homogenization of the fecal sample before taking an aliquot for extraction.[5]
-
-
Variability in Extraction Efficiency: The efficiency of the extraction process can vary between samples.
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Solution: The use of SIL-IS added at the beginning of the sample preparation process can correct for variations in extraction recovery.[11]
-
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Matrix Effects Varying Between Samples: The composition of the fecal matrix can differ between individuals, leading to different degrees of ion suppression or enhancement.[10]
-
Solution: A robust method using SIL-IS for each analyte is the most effective way to compensate for sample-to-sample variations in matrix effects.[5]
-
-
System Instability: Fluctuations in the LC pump flow rate or MS source conditions can lead to inconsistent results.
-
Solution:
-
Regularly perform system maintenance and calibration.
-
Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis of fecal bile acids?
A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][10] In the context of fecal bile acid analysis, these interfering compounds can suppress or enhance the MS signal of the bile acids, leading to inaccurate quantification.[4][6]
Q2: How can I quantify the extent of matrix effects in my method?
A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank fecal matrix to the peak area of the same analyte in a neat solution at the same concentration.[3] The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[3]
Q3: What is the best internal standard to use for fecal bile acid quantification?
A3: The most effective internal standards are stable isotope-labeled (e.g., deuterated) analogues of the bile acids being quantified.[7][8][11] These standards have nearly identical chemical and physical properties to the target analytes, meaning they co-elute and experience the same matrix effects, allowing for accurate correction.[6] It is recommended to use a corresponding SIL-IS for each bile acid being measured.[5]
Q4: Should I use wet or lyophilized (freeze-dried) fecal samples?
A4: Both wet and lyophilized feces can be used, but the choice can impact the results. Some studies have shown that recoveries of certain bile acids, particularly glycine-conjugated ones, can be lower in dried fecal samples compared to wet samples.[5] If using lyophilized samples, it is crucial to correct for the water content of the original wet sample to report concentrations accurately.[12] Spiking with internal standards before drying can help correct for recovery losses during the lyophilization process.[12]
Q5: What are some common extraction solvents for fecal bile acids?
A5: Ethanol (B145695) and methanol (B129727) are commonly used for a simple and effective single-step extraction of bile acids from fecal matter.[13][14] Some protocols may also use a sodium hydroxide (B78521) solution followed by SPE for a more thorough extraction and cleanup.[5]
Experimental Protocols
Table 1: Comparison of Fecal Bile Acid Extraction Protocols
| Protocol | Method | Advantages | Disadvantages | Reference |
| Ethanol Extraction | Homogenize 15 mg of wet feces with 1 mL of cold ethanol containing internal standards. Centrifuge and collect the supernatant. | Simple, single-step extraction. | May have lower recovery for some bile acids compared to more complex methods. | [5][13] |
| Methanol Extraction | Suspend fecal aliquot in 50% methanol with internal standards. Incubate overnight at 4°C, then centrifuge. The supernatant can be further purified by SPE. | Good recovery for a wide range of bile acids. | Requires an overnight incubation step. | [15] |
| NaOH with SPE | Incubate 15 mg of feces with 1 mL of 0.1 M NaOH at 60°C for 1 hour. After centrifugation, the supernatant is purified using a C18 SPE cartridge. | Provides a cleaner extract, reducing matrix effects. | More time-consuming and complex than solvent extraction alone. | [5] |
Visualizations
Caption: Fecal Bile Acid Quantification Workflow.
Caption: Troubleshooting Logic for LC-MS Issues.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. agilent.com [agilent.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. Bile acid analysis [sciex.com]
- 12. Extraction and quantitative determination of bile acids in feces [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Lithocholic Acid and Isoallolithocholic Acid
Welcome to the technical support center dedicated to the chromatographic resolution of lithocholic acid and its isomer, isoallolithocholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of lithocholic acid and isoallolithocholic acid.
| Problem | Possible Causes | Solutions |
| Poor Resolution or Co-elution of Lithocholic Acid and Isoallolithocholic Acid | 1. Inappropriate Mobile Phase Composition: The organic solvent ratio, pH, or additive concentration may not be optimal for separating these structurally similar isomers. 2. Unsuitable Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers. 3. Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation. | 1. Optimize Mobile Phase: - Adjust Organic Solvent Ratio: Modify the gradient of acetonitrile (B52724) or methanol (B129727) in water. A shallower gradient can often improve the resolution of closely eluting peaks.[1] - Modify pH: The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can alter the ionization state of the bile acids and improve separation.[2] 2. Evaluate Different Columns: While C18 columns are widely used, consider alternative stationary phases like a biphenyl (B1667301) or a C18 with alternative selectivity (e.g., ARC-18) which may offer better resolution for isomers.[1][3] 3. Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) to find the optimal balance between resolution and analysis time. Higher temperatures can sometimes improve peak shape and resolution.[4] |
| Variable Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between injections. 2. Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation of the organic solvent or improper mixing. 3. Fluctuations in Column Temperature: An unstable column oven can lead to shifts in retention time. | 1. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions before each injection. This is typically 5-10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a gradient mixer, ensure it is functioning correctly. 3. Maintain Stable Temperature: Use a reliable column oven to maintain a consistent temperature throughout the analysis. |
| Peak Tailing | 1. Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. 2. Secondary Interactions: Unwanted interactions between the analytes and active sites on the stationary phase. 3. Inappropriate pH of Mobile Phase: If the mobile phase pH is too close to the pKa of the bile acids, it can result in poor peak shape. | 1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. 2. Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer active silanol (B1196071) groups. The addition of a small amount of a competitive base to the mobile phase can also help. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the bile acids. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. 2. Precipitation in the System: Buffer precipitation can occur if the mobile phase composition is changed abruptly or if incompatible solvents are mixed. | 1. Use a Guard Column and Filter Samples: A guard column will protect the analytical column from particulates. Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. 2. Ensure Solvent Miscibility: When changing mobile phases, ensure the solvents are miscible. Flush the system with an intermediate solvent if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating lithocholic acid and isoallolithocholic acid?
A1: The primary challenge is that they are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms. Specifically, they are epimers at the C-3 hydroxyl group (3α for lithocholic acid and 3β for isoallolithocholic acid). This subtle structural difference makes them difficult to separate using standard chromatographic techniques, as they often have very similar polarities and interactions with the stationary phase.[5][6]
Q2: Which type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 column is the most common starting point for bile acid separation.[7][8][9] However, for challenging isomer separations, exploring C18 columns with different selectivities or alternative stationary phases such as biphenyl or fluorophenyl may be necessary to achieve baseline resolution.[1][3]
Q3: How does the mobile phase composition affect the resolution?
A3: The mobile phase composition is a critical factor. The choice of organic solvent (acetonitrile or methanol), the gradient profile, and the pH all play significant roles. Acetonitrile often provides different selectivity compared to methanol. A shallow gradient can increase the separation time between closely eluting peaks. The pH, controlled by additives like formic acid or ammonium acetate, can alter the charge state of the carboxylic acid group on the bile acids, thereby influencing their retention and selectivity.[2]
Q4: What is a good starting point for method development?
A4: A good starting point would be a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A shallow gradient from approximately 30% to 60% B over 10-15 minutes at a flow rate of 0.3-0.5 mL/min and a column temperature of 40-50 °C would be a reasonable initial condition to test.
Q5: How can I confirm the identity of the separated peaks?
A5: The most reliable method for confirming the identity of the peaks is to use mass spectrometry (MS) detection, specifically LC-MS/MS. By comparing the retention times and fragmentation patterns of your sample peaks with those of authentic lithocholic acid and isoallolithocholic acid standards, you can confidently identify each isomer. Since these isomers can have similar fragmentation patterns, chromatographic separation is crucial for their individual quantification.[5][7]
Experimental Protocols
Protocol 1: High-Resolution Separation of Bile Acid Isomers on an ARC-18 Column
This protocol is adapted from a method optimized for the separation of multiple bile acid isomers and is suitable for resolving lithocholic acid and isoallolithocholic acid.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | Raptor ARC-18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 50:50 Methanol:Acetonitrile (v/v) |
| Gradient | See table below |
| Flow Rate | 0.5 mL/min (with an increase to 0.8 mL/min for column flushing) |
| Column Temperature | 60 °C |
| Injection Volume | 3 µL |
Gradient Program:
| Time (min) | %B |
| 0.00 | 35 |
| 7.50 | 60 |
| 7.51 | 100 |
| 8.10 | 100 |
| 8.11 | 35 |
| 9.50 | 35 |
Reference: This protocol is based on the principles described in the analysis of 13 bile acids, where a shallow gradient on an ARC-18 column was shown to resolve isomeric sets effectively.[1]
Quantitative Data
The following table provides hypothetical, yet realistic, retention time and resolution data that could be expected when optimizing the separation of lithocholic acid and isoallolithocholic acid. Actual values will vary depending on the specific system and conditions.
| Condition | Lithocholic Acid Retention Time (min) | Isoallolithocholic Acid Retention Time (min) | Resolution (Rs) |
| Method 1: Standard C18, Fast Gradient | 8.21 | 8.29 | 1.2 |
| Method 2: Standard C18, Shallow Gradient | 10.54 | 10.75 | 1.8 |
| Method 3: ARC-18, Optimized Shallow Gradient | 9.82 | 10.10 | 2.2 |
Note: A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.
Visualizations
Experimental Workflow for Method Development
Caption: A logical workflow for the development and optimization of an HPLC method for separating lithocholic acid and its isomer.
Relationship of Key Chromatographic Parameters
Caption: Interrelationship of key chromatographic parameters that influence the resolution of bile acid isomers.
References
- 1. lcms.cz [lcms.cz]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Inconsistent internal standard response for Isoallolithocholic acid-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to inconsistent internal standard (IS) response for Isoallolithocholic acid-d2 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its purpose is to mimic the behavior of the unlabeled analyte (Isoallolithocholic acid) throughout the analytical process, including sample preparation, injection, and ionization. By adding a known concentration of the IS to all samples, calibration standards, and quality controls, it allows for the correction of variability that can occur at different stages, thereby improving the accuracy and precision of the quantification.
Q2: What are the most common causes of inconsistent response for my this compound internal standard?
A2: High variability in the internal standard response is a frequent issue in LC-MS/MS bioanalysis and can generally be attributed to three main categories:
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Sample Preparation Issues: Errors such as inconsistent pipetting of the IS, incomplete mixing with the sample matrix, or variations in extraction efficiency between samples.
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Matrix Effects: Components within the biological sample (e.g., lipids, salts, metabolites) can co-elute with the IS and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent signal intensity.[1]
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Instrumental Problems: Issues with the LC-MS/MS system, such as inconsistent injection volumes, ion source contamination, or detector drift, can cause fluctuations in the IS signal.
Q3: My this compound response is consistently low in my study samples compared to my calibration standards. What does this indicate?
A3: A systematic decrease in the IS response in study samples often points towards a matrix effect, specifically ion suppression. This means that components present in the biological matrix of the study samples, which are not present in the simpler matrix of the calibration standards, are interfering with the ionization of the this compound. It is also possible that the IS has degraded in the samples due to improper handling or storage.
Q4: Could the deuterium (B1214612) label on my this compound be exchanging?
A4: Yes, while generally stable, deuterium labels can sometimes exchange with protons from the surrounding solvent, particularly under certain pH conditions. This can lead to a decrease in the deuterated IS signal and an increase in the signal of the unlabeled analyte. It is crucial to ensure that the deuterium labels on this compound are on non-exchangeable positions. If you suspect back-exchange, it is recommended to prepare a fresh stock solution and evaluate its stability in the sample matrix and mobile phase over time.[2]
Troubleshooting Guides
Guide 1: Investigating Sample Preparation Variability
Inconsistent sample preparation is a common source of internal standard variability. This guide provides a systematic approach to identifying and resolving these issues.
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Pipette Calibration: Verify the calibration of all pipettes used for dispensing the internal standard and sample volumes.
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Standard Solution Integrity: Prepare a fresh stock solution of this compound to rule out degradation or concentration changes in the current working solution.
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Mixing Procedure: Ensure a consistent and thorough vortexing or mixing step after adding the IS to each sample to guarantee homogeneity.
Record and analyze the peak area of this compound across a single analytical run. A high coefficient of variation (%CV) across quality control (QC) samples or within a set of replicates can indicate a preparation issue.
| Sample ID | IS Peak Area | % Deviation from Mean |
| QC Low 1 | 450,000 | -5.3% |
| QC Low 2 | 480,000 | +1.1% |
| QC Low 3 | 495,000 | +4.2% |
| QC Mid 1 | 475,000 | 0.0% |
| QC Mid 2 | 390,000 | -17.9% |
| QC Mid 3 | 485,000 | +2.1% |
| QC High 1 | 460,000 | -3.2% |
| QC High 2 | 470,000 | -1.1% |
| QC High 3 | 482,000 | +1.5% |
| Mean | 465,222 | |
| %CV | 7.8% |
In this example, the high deviation and overall %CV might warrant a review of the sample preparation steps, particularly for the mid QC samples.
This protocol outlines the preparation of a new internal standard working solution to ensure its accuracy and stability.
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Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
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Reconstitution: Reconstitute the standard in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to create a stock solution of known concentration (e.g., 1 mg/mL). Vortex for at least 60 seconds to ensure complete dissolution.
-
Dilution: Perform serial dilutions from the stock solution using the same solvent to achieve the final working concentration used for spiking samples.
-
Storage: Store the stock and working solutions in tightly sealed vials at the recommended temperature (typically -20°C or -80°C) to minimize solvent evaporation and degradation.
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects can significantly impact the ionization of this compound, leading to inconsistent responses.
A common method to assess matrix effects is to compare the IS response in a post-extraction spiked sample to the response in a neat solution.
| Sample Type | Mean IS Peak Area | Matrix Effect (%) |
| Neat Solution (IS in solvent) | 550,000 | N/A |
| Post-extraction Spike (Blank matrix extract + IS) | 412,500 | -25% (Ion Suppression) |
| Post-extraction Spike (Different matrix lot) | 605,000 | +10% (Ion Enhancement) |
A significant difference in peak area indicates the presence of matrix effects.
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Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove a broader range of interfering compounds compared to simple protein precipitation.[3]
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Chromatographic Separation: Modify the LC gradient to better separate the this compound from co-eluting matrix components.
This protocol provides a general guideline for using SPE to clean up biological samples for bile acid analysis.
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: After protein precipitation and centrifugation of the biological sample, dilute the supernatant and load it onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a low-percentage organic solvent (e.g., water or 5% methanol) to remove polar interferences.
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Elution: Elute the bile acids, including this compound, with a higher-percentage organic solvent like methanol or acetonitrile.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting inconsistent internal standard response.
Caption: A decision tree for troubleshooting inconsistent internal standard response.
Caption: Potential causes of matrix effects on internal standard response.
References
Technical Support Center: Bile Acid Analysis using LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address carryover issues commonly encountered during the analysis of bile acids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover refers to the appearance of an analyte signal in a sample injection (typically a blank) that originates from a previous injection.[1][2] This phenomenon can lead to inaccurate quantification, particularly for low-concentration samples, and can compromise the integrity of the analytical data. Bile acids, due to their diverse physicochemical properties and potential for strong interactions with surfaces, are particularly susceptible to carryover.[3]
Q2: What are the common sources of carryover in bile acid analysis?
A2: Carryover in LC-MS/MS systems can originate from several components that come into contact with the sample. The most common sources include:
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Autosampler: The injection needle, syringe, sample loop, and injection valve are frequent culprits.[1][4] Residual bile acids can adhere to the inner and outer surfaces of these components.
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LC Column: The column, including the frits and the stationary phase, can retain bile acids, which may then elute in subsequent runs.[1][5] This is especially true if the column is not adequately washed between injections.
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Transfer Tubing and Fittings: Any tubing or connection in the flow path can be a source of carryover if it has dead volumes or surfaces that can adsorb analytes.
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Mass Spectrometer Ion Source: While less common, contamination of the ion source can also contribute to background signals that may be mistaken for carryover.
Q3: How can I detect and quantify carryover?
A3: A standard method to assess carryover is to inject one or more blank samples (the mobile phase or a clean matrix) immediately following a high-concentration standard or sample.[6] The presence of the analyte peak in the blank injection indicates carryover. The carryover percentage can be calculated by comparing the peak area of the analyte in the blank to the peak area in the preceding high-concentration sample. An acceptable level of carryover is typically less than 0.1% of the analyte signal in the blank injection.[7]
Troubleshooting Guides
Issue 1: Persistent carryover of bile acids despite using a standard wash solution.
This is a common issue, as the diverse structures of bile acids mean that a single wash solution may not be effective for all analytes.
Troubleshooting Steps:
-
Isolate the Source of Carryover: A systematic approach is crucial to identify the origin of the carryover. The following workflow can help pinpoint the problematic component.
Troubleshooting workflow to isolate carryover source. -
Optimize the Autosampler Wash Solution: The composition of the wash solution is critical for effectively removing residual bile acids. A multi-solvent wash is often more effective than a single solvent.
-
Increase Organic Strength: If your current wash is primarily aqueous, increase the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).
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Use a Cocktail of Solvents: A "Magic Mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone (B3395972) has been reported to be effective for removing a wide range of compounds. For bile acids, which can be lipid-like, the inclusion of acetone can be particularly beneficial for removing interfering lipids that may trap bile acids.[8]
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Consider DMSO: For highly hydrophobic bile acids, a wash solution containing dimethyl sulfoxide (B87167) (DMSO) may be necessary. A protocol could involve an initial wash with DMSO followed by washes with other organic solvents to remove the DMSO.
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Acidify or Basify the Wash: Adding a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to the wash solution can help to ionize the bile acids and improve their solubility in the wash solvent.
-
-
Increase Wash Volume and Duration: A single, short wash may not be sufficient. Increase the volume of the wash solution used and the duration of the wash cycle. Consider implementing both pre-injection and post-injection washes. Extending the needle wash time can significantly reduce carryover.[4]
Quantitative Data on Wash Protocol Optimization:
| Parameter | Condition 1 | Carryover 1 | Condition 2 | Carryover 2 | Analyte | Reference |
| Needle Wash Mode | Default (6s post-inject) | ~3x higher | 12s pre- and post-inject | ~3x lower | Granisetron HCl | [4] |
| Wash Solvent | 90/10 ACN/H2O | >5x LLOQ | 6x DMSO/MeOH, 6x ACN, 3x H2O | < LLOQ | Proprietary small molecule | |
| Number of Washes | 3x DMSO | >156% of LLOQ | 6x DMSO | 156% of LLOQ | Proprietary small molecule |
Note: The effectiveness of a specific wash protocol is highly dependent on the analyte and the LC system.
Issue 2: Carryover is observed even after optimizing the autosampler wash.
If optimizing the autosampler wash does not resolve the issue, the carryover is likely originating from the LC column or other system components.
Troubleshooting Steps:
-
Implement a Robust Column Wash: At the end of each injection or analytical batch, incorporate a strong column wash step in your gradient. This typically involves running a high percentage of a strong organic solvent (e.g., 100% acetonitrile or methanol) for several column volumes. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[5]
-
Use a Guard Column: A guard column can help to trap strongly retained compounds and protect the analytical column. However, the guard column itself can become a source of carryover and should be replaced regularly.[1]
-
Consider Column Chemistry: The choice of stationary phase can influence carryover. Some phases may have a higher affinity for bile acids than others. If carryover is a persistent problem, experimenting with a different column chemistry (e.g., a biphenyl (B1667301) phase instead of a C18) may be beneficial.[6]
-
Perform a System Bake-out: For severe carryover, a system bake-out may be necessary. This involves replacing the column with a union and flushing the entire system with a strong solvent mixture (e.g., 50:50 isopropanol:water) at an elevated temperature (e.g., 60-80°C) for an extended period. Always consult your instrument manual before performing a bake-out to avoid damaging system components.
Experimental Protocols
Protocol for Evaluating Autosampler Wash Solutions
-
Prepare a High-Concentration Bile Acid Standard: Prepare a solution of a representative bile acid (or a mixture) at a concentration near the upper limit of your calibration curve.
-
Prepare Blank Solution: Use your initial mobile phase composition as the blank.
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration standard.
-
Inject the blank solution five times immediately after the high-concentration standard.
-
-
Data Analysis:
-
Integrate the peak area of the bile acid in the high-concentration standard and the subsequent blank injections.
-
Calculate the carryover percentage for each blank injection: (Peak Area in Blank / Peak Area in Standard) * 100.
-
-
Test Different Wash Solutions: Repeat steps 3 and 4 with different wash solution compositions and wash protocols (e.g., increased volume, duration, pre- and post-washes).
-
Compare Results: Create a table to compare the carryover percentages for each wash protocol to determine the most effective one.
Bile Acid Metabolism and Signaling
Bile acids are synthesized from cholesterol in the liver and undergo further metabolism by gut microbiota. They act as signaling molecules, activating nuclear receptors like FXR and membrane receptors like TGR5 to regulate various metabolic pathways.
References
- 1. An alternative solution to overcome carryover issues in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. grupobiomaster.com [grupobiomaster.com]
Technical Support Center: Enhancing Low-Level Bile Acid Detection with Deuterated Standards
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you improve the sensitivity and accuracy of low-level bile acid detection using deuterated internal standards in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis of bile acids?
A deuterated internal standard (D-IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: Why am I observing poor sensitivity for my low-level bile acid analytes?
Several factors can contribute to poor sensitivity in bile acid analysis:
-
Suboptimal Ionization: Bile acids can have varying ionization efficiencies.[2] It's crucial to optimize ionization conditions, such as the mobile phase composition and additives (e.g., formic acid, ammonium (B1175870) acetate), and the ionization technique (e.g., ESI, APCI).[2][3]
-
Matrix Effects: Components in biological samples can suppress or enhance the ionization of bile acids, leading to inaccurate quantification.[2][4] Proper sample cleanup and the use of a deuterated internal standard can help mitigate these effects.[2]
-
Inadequate Sample Preparation: Inefficient extraction or the presence of interfering substances like phospholipids (B1166683) can negatively impact sensitivity.[5] Techniques like solid-phase extraction (SPE) can improve sample purity and recovery rates.[6]
Q3: How can I resolve isomeric bile acids that are co-eluting?
Differentiating structural isomers of bile acids is a common challenge that requires high-resolution separation techniques.[2] To improve separation:
-
Optimize Chromatography: Experiment with different mobile phase compositions and gradients. For instance, using acetone (B3395972) as an eluotropic solvent has been shown to effectively remove interfering lipids while maintaining isomer resolution.[5]
-
Advanced Mass Spectrometry: Employing targeted MS2/MS3 methods can enhance specificity and help resolve isomeric pairs, such as GDCA and GCDCA.[7]
Q4: My deuterated internal standard is not adequately correcting for matrix effects. What could be the issue?
While deuterated internal standards are effective, they may not always perfectly correct for matrix effects.[8] This can happen if:
-
Chromatographic Separation: There's a slight retention time difference between the analyte and the deuterated standard, especially in regions of changing ion suppression.[8]
-
Differential Ionization: The analyte and the internal standard experience different degrees of ion suppression or enhancement.[8]
To address this, ensure co-elution of the analyte and internal standard and consider further optimization of sample preparation to minimize matrix interferences.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
-
Possible Cause: Suboptimal mobile phase pH or composition. The retention of some bile acids, particularly taurine-conjugates, can be sensitive to the acidity and ammonium levels in the mobile phase.[9]
-
Troubleshooting Steps:
-
Adjust the mobile phase pH with additives like formic acid or ammonium formate (B1220265).[10]
-
Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) in your mobile phase.[5]
-
Ensure your column is properly conditioned and not overloaded.
-
Issue 2: High Background Noise and Interferences
-
Possible Cause: Insufficient sample cleanup leading to the presence of interfering compounds from the biological matrix.[5]
-
Troubleshooting Steps:
-
Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove interfering substances.[6]
-
For samples high in lipids, like plasma, consider a lipid removal step or use a mobile phase that effectively elutes these compounds.[5]
-
Utilize targeted MS/MS or MS3 methods to increase selectivity and reduce background noise.[11]
-
Issue 3: Inconsistent Internal Standard Response
-
Possible Cause: A matrix interference may be co-eluting with the deuterated internal standard.[4]
-
Troubleshooting Steps:
-
Modify the chromatographic method to separate the interference from the internal standard.[4]
-
If separation is not possible, a more rigorous sample cleanup procedure may be necessary to remove the interfering compound.
-
Verify the purity and concentration of your internal standard solution.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters achieved in sensitive bile acid analysis using LC-MS/MS with deuterated internal standards.
Table 1: Linearity and Limits of Quantification
| Analyte Class | Linearity Range (nM) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (nM) | Reference |
| Primary Bile Acids & Conjugates | 0.2 - 1,000 | > 0.99 | 0.2 - 10 | [7] |
| Various Bile Acid Species | 5 ng/mL - 5,000 ng/mL | Not specified | 5 ng/mL | [10] |
| 14 Bile Acid Species | 5 ng/mL - 5,000 ng/mL | Not specified | 2 - 5 ng/mL | [12] |
Table 2: Method Precision and Recovery
| Parameter | Value | Reference |
| Intra-day Precision (CV) | < 15% | [7] |
| Intra-day Precision (CV) | 1.42% - 11.07% | [13] |
| Inter-day Precision (CV) | 2.11% - 12.71% | [13] |
| Recovery Rates | 89.1% - 100.2% (with SPE) | [6] |
| Recovery Rates | 83.7% - 107.1% | [13] |
| Recovery Rates | 92% - 110% | [10] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for extracting bile acids from serum or plasma.
-
Aliquoting: Take a 25 µL aliquot of the serum or plasma sample.[14]
-
Dilution: Dilute the sample with MilliQ water at a 1:4 (v/v) ratio.[14]
-
Internal Standard Addition: Add 1 mL of 2-propanol containing the deuterated internal standard mixture.[14]
-
Extraction: Shake continuously at 1400 rpm for 30 minutes at 4°C.[14]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes.[14]
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream or using a vacuum concentrator.[6][14]
-
Reconstitution: Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
The following are example parameters for chromatographic separation and mass spectrometric detection.
-
Chromatographic System: Acquity UPLC I-Class System or similar.[10]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 150 mm or Cortecs T3 2.7um (2.1 × 30 mm).[10][14]
-
Mobile Phase A: Water with 0.1% formic acid or water with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.[10][14]
-
Mobile Phase B: Acetonitrile/water (95:5, v/v) with 0.1% formic acid or acetonitrile/isopropanol (1:1) with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.[10][14]
-
Flow Rate: 0.5 mL/min.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[9]
Visualizations
Caption: Experimental workflow for bile acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile acid analysis [sciex.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. myadlm.org [myadlm.org]
- 9. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Addressing back-exchange of deuterium in Isoallolithocholic acid-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the back-exchange of deuterium (B1214612) in Isoallolithocholic acid-d2.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is a chemical process where deuterium atoms on a deuterated molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This is problematic in experimental settings as it can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised results in techniques like mass spectrometry and NMR spectroscopy.
Q2: What are the primary factors that promote deuterium back-exchange in this compound?
Several factors can accelerate the rate of deuterium back-exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on hydroxyl groups or carbons adjacent to carbonyl groups.[1] The minimum exchange rate is often observed in the neutral or near-neutral pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[2][3]
-
Solvent: Protic solvents, such as water and methanol (B129727), can readily donate hydrogen atoms and facilitate exchange. Aprotic solvents like acetonitrile (B52724) are generally preferred for handling and storing deuterated compounds.
-
Exposure to Moisture: Atmospheric moisture is a significant source of protons that can contribute to back-exchange.
Q3: What are the recommended storage conditions for this compound to maintain its isotopic purity?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term stability.
-
Solvent: If in solution, use a high-purity, anhydrous aprotic solvent. Methanol is a common solvent for stock solutions, but it should be anhydrous.[1] For long-term storage, storing as a solid in a desiccated environment is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture.
-
Container: Use amber glass vials with Teflon-lined caps (B75204) to protect from light and prevent leaching of contaminants.
Q4: Can I use protic solvents like water or methanol in my experiments with this compound?
While it is best to avoid protic solvents, their use is sometimes unavoidable. To minimize back-exchange in such cases:
-
Use Deuterated Solvents: Whenever possible, use the deuterated version of the protic solvent (e.g., D₂O instead of H₂O, CD₃OD instead of CH₃OH). This will shift the equilibrium to favor the deuterated state of your molecule.
-
Minimize Exposure Time: Keep the time that this compound is in contact with the protic solvent to an absolute minimum.
-
Control Temperature: Perform experimental steps involving protic solvents at the lowest feasible temperature to slow down the exchange rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or decreasing signal of this compound in mass spectrometry.
-
Possible Cause: Deuterium back-exchange is occurring during sample preparation or analysis.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate a known concentration of this compound in your sample diluent and mobile phase for a time equivalent to your analytical run. Re-inject and check for a decrease in the deuterated signal and an increase in the unlabeled signal.
-
Optimize pH: If possible, adjust the pH of your solvents to be as close to neutral as your analytical method allows.
-
Reduce Temperature: Keep samples and solvents chilled (e.g., 4°C) throughout the sample preparation and analysis process. Use a cooled autosampler if available.
-
Minimize Exposure to Protic Solvents: If using protic solvents, reduce the exposure time. Consider switching to aprotic solvents if your method permits.
-
Problem 2: Appearance of a peak corresponding to unlabeled Isoallolithocholic acid in the analysis of a pure d2 standard.
-
Possible Cause 1: Isotopic impurity in the original standard.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the standard.
-
Analyze a Fresh Sample: Prepare a fresh solution of the standard in an anhydrous aprotic solvent and analyze it immediately to minimize in-lab back-exchange.
-
-
Possible Cause 2: Back-exchange is occurring during sample handling and storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the standard is stored at the recommended temperature, in a tightly sealed vial, and under an inert atmosphere.
-
Use Anhydrous Solvents: Ensure all solvents used for reconstitution and dilution are of high purity and anhydrous.
-
Handle in a Dry Environment: Prepare samples in a glove box or under a stream of dry nitrogen to minimize exposure to atmospheric moisture.
-
Data Presentation
The following tables provide illustrative data on the impact of various experimental conditions on the back-exchange of deuterium in a deuterated bile acid standard. This data is intended to guide researchers in optimizing their experimental protocols.
Table 1: Illustrative Effect of Solvent on Deuterium Back-Exchange of a Deuterated Bile Acid at Room Temperature over 24 Hours.
| Solvent | Solvent Type | Illustrative % Back-Exchange |
| Acetonitrile | Aprotic | < 1% |
| Dichloromethane | Aprotic | < 1% |
| Methanol | Protic | 5 - 10% |
| Water | Protic | 10 - 20% |
| Water (pH 3) | Protic, Acidic | 20 - 30% |
| Water (pH 10) | Protic, Basic | 30 - 40% |
Table 2: Illustrative Effect of Temperature on Deuterium Back-Exchange of a Deuterated Bile Acid in Methanol over 24 Hours.
| Temperature | Illustrative % Back-Exchange |
| -20°C | < 1% |
| 4°C | 2 - 5% |
| 25°C (Room Temp) | 5 - 10% |
| 40°C | 15 - 25% |
Experimental Protocols
Protocol 1: Evaluation of Deuterium Back-Exchange using LC-MS
Objective: To quantify the extent of deuterium back-exchange of this compound under specific experimental conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Incubation:
-
Prepare several vials containing the solvent system to be tested (e.g., mobile phase, sample diluent).
-
Spike a known amount of the this compound stock solution into each vial.
-
Incubate the vials under the desired conditions (e.g., specific temperature and time).
-
-
LC-MS Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from a vial and inject it into the LC-MS system.
-
Monitor the ion transitions for both this compound and the corresponding unlabeled Isoallolithocholic acid.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
An increase in this ratio over time indicates the occurrence of back-exchange.
-
The percentage of back-exchange can be estimated by comparing the peak area of the unlabeled analyte to the sum of the peak areas of the labeled and unlabeled analytes.
-
Protocol 2: General Handling and Preparation of this compound Working Solutions
Objective: To provide a standard operating procedure for the preparation of working solutions of this compound to minimize back-exchange.
Methodology:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of dry nitrogen or argon.
-
Reconstitution:
-
Accurately weigh the required amount of the solid standard.
-
Reconstitute with a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to prepare a stock solution.
-
-
Dilution:
-
Perform serial dilutions to prepare working solutions using anhydrous solvents.
-
Use glassware that has been oven-dried to remove any residual moisture.
-
-
Storage of Solutions:
-
Store stock and working solutions at -20°C in tightly sealed amber glass vials.
-
For daily use, prepare fresh working solutions from the stock solution.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and analyzing this compound.
Caption: Simplified signaling pathway of Isoallolithocholic acid in macrophages.
References
Impact of sample collection and storage on bile acid stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of sample collection, processing, and storage on the stability of bile acids.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in preserving bile acid stability during sample collection?
A1: The most critical factor is minimizing the time between sample collection and proper processing (centrifugation) and storage. Promptly separating serum or plasma from blood cells and freezing the sample is crucial to prevent ongoing cellular metabolism and potential degradation of bile acids. For fecal samples, immediate freezing at -80°C is paramount to halt microbial activity, which can significantly alter the bile acid profile.[1]
Q2: What type of blood collection tube should I use for bile acid analysis?
A2: Serum separator tubes (SST) are commonly used and are suitable for most total and fractionated bile acid analyses.[2][3] Plasma collected with heparin or citrate (B86180) as an anticoagulant is also acceptable. However, it's important to be consistent with the choice of anticoagulant throughout a study, as different anticoagulants could potentially interfere with certain analytical methods.
Q3: Is a fasting sample required for bile acid measurement?
A3: Yes, for most applications, a fasting sample (typically 8-12 hours) is required. Bile acid concentrations in serum increase significantly after meals due to gallbladder contraction.[2][4] Non-fasting samples can lead to markedly elevated and variable results. Exceptions are sometimes made for pregnant patients being evaluated for intrahepatic cholestasis of pregnancy.[4]
Q4: How many times can I freeze and thaw my samples?
A4: It is best practice to minimize freeze-thaw cycles. For bile acids in plasma, studies indicate they are generally stable for at least three freeze-thaw cycles without significant changes in concentration.[1] To ensure the highest data quality, it is strongly recommended to aliquot samples into single-use tubes after the initial processing to avoid the need for multiple thaws.[1]
Q5: Are conjugated or unconjugated bile acids more stable during storage?
A5: Both conjugated and unconjugated bile acids are generally stable under proper storage conditions.[5][6] However, their chemical properties differ. Conjugation with glycine (B1666218) or taurine (B1682933) increases the water solubility of bile acids.[7] In vitro studies have shown that unconjugated bile acids may have a slightly higher affinity for binding to serum albumin than their conjugated counterparts.[8] The primary cause of changes in the ratio of conjugated to unconjugated bile acids during improper storage, especially in fecal samples, is often bacterial enzyme activity (deconjugation).[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high bile acid concentrations in serum/plasma. | Sample was not collected from a fasting patient. | Ensure patients have fasted for at least 8-12 hours prior to blood draw. Confirm fasting status with the patient. |
| High variability between replicate samples from the same subject. | Inconsistent sample handling, such as different processing delay times or storage conditions. | Standardize the entire workflow from collection to analysis. Process all samples in a batch under identical conditions. |
| Multiple freeze-thaw cycles of the parent sample before aliquoting. | Aliquot samples into single-use tubes immediately after initial processing and before the first freeze. | |
| Shift in the profile of bile acids (e.g., increased secondary BAs). | For fecal samples, a delay in freezing allowed for continued microbial metabolism. | Freeze fecal samples at -80°C as soon as possible after collection. |
| For serum/plasma, potential bacterial contamination during processing. | Use sterile techniques during all sample handling steps. | |
| Low recovery of bile acids after extraction. | Inefficient extraction method. | Optimize the extraction protocol. For serum/plasma, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is common. For complex matrices like feces, a more rigorous liquid-liquid or solid-phase extraction may be necessary. |
| Degradation during sample processing (e.g., prolonged exposure to room temperature). | Keep samples on ice during processing steps and minimize the time they are not frozen. |
Data on Bile Acid Stability
The following tables summarize the stability of bile acids under various storage conditions based on available literature.
Table 1: Stability of 15 Bile Acid Species in Human Serum
A study by G. D'Amore et al. (2020) assessed the stability of 15 bile acid species (including cholic acid, chenodeoxycholic acid, deoxycholic acid, and their glycine and taurine conjugates) in serum. The study found that all 15 species were stable when stored for up to 15 days.[6]
| Storage Temperature | Duration | Stability Finding |
| Room Temperature | 15 Days | Stable |
| 4°C (Refrigerated) | 15 Days | Stable |
| -20°C (Frozen) | 15 Days | Stable |
Table 2: General Stability Guidelines for Total Bile Acids in Serum/Plasma
| Storage Temperature | Duration | Stability | Source |
| Room Temperature | 24 hours | Stable | [4][5] |
| 2-8°C (Refrigerated) | 7 days | Stable | [4][5] |
| -20°C (Frozen) | 3 months | Stable | [5] |
| -80°C (Frozen) | > 2 months | Recommended for long-term storage | [1] |
Table 3: Stability of Bile Acid Precursor C4 in Unseparated Serum
A study by Atkins et al. assessed the stability of 7α-Hydroxy-4-cholesten-3-one (C4), a precursor to primary bile acids.[2]
| Storage Condition | Duration | Result |
| 20°C (Unseparated Serum) | Up to 12 hours | No significant change |
| 20°C (Unseparated Serum) | Up to 72 hours | Gradual decline up to 14% |
Experimental Protocols
Protocol 1: Serum/Plasma Sample Collection and Processing
This protocol outlines the standard procedure for collecting and processing blood samples for bile acid analysis.
-
Patient Preparation: Ensure the patient has fasted for a minimum of 8-12 hours.[2][4]
-
Sample Collection: Collect whole blood into a serum separator tube (SST) or a tube containing an appropriate anticoagulant (e.g., heparin).
-
Clotting (for Serum): Allow the blood in the SST to clot at room temperature for at least 30-60 minutes.[3]
-
Centrifugation: Centrifuge the tubes within 2 hours of collection. A typical centrifugation speed is 2000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, carefully transfer the supernatant (serum or plasma) into pre-labeled, sterile polypropylene (B1209903) tubes suitable for freezing. Avoid disturbing the cell layer.
-
Storage: For short-term storage, samples can be kept at 2-8°C for up to 7 days.[4][5] For long-term storage, samples should be frozen at -80°C.[1]
Protocol 2: Bile Acid Extraction from Serum/Plasma via Protein Precipitation
This is a common method for preparing serum or plasma for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
-
Sample Thawing: Thaw frozen serum/plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of serum or plasma.
-
Internal Standard Addition: Add an internal standard solution (e.g., deuterated bile acids in methanol) to each sample to correct for extraction variability.
-
Protein Precipitation: Add 3-4 volumes of cold (-20°C) acetonitrile or methanol to the sample (e.g., 150 µL).[7]
-
Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation/Shaking (Optional): For enhanced extraction, incubate the samples at 4°C for 30 minutes with continuous shaking.[5]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the bile acids, to a new tube or a 96-well plate for analysis.
-
Evaporation & Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol:water 1:1) for LC-MS/MS analysis.[5]
Visualized Workflows and Pathways
Caption: Classification and transformation pathway of bile acids.
Caption: Recommended workflow for blood sample handling.
References
- 1. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative aspects of the interaction of bile acids with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of ESI Source Parameters for Bile Acid Analysis
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) source parameters for bile acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to common challenges encountered during LC-MS/MS analysis of bile acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing low or no signal for my bile acid standards or samples?
Answer: Low or no signal can be attributed to several factors ranging from sample preparation to instrument settings. A logical troubleshooting workflow can help identify the root cause.
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Sample Preparation and Matrix Effects: Bile acids in biological samples are often present in a complex matrix that can cause ion suppression.[1] Inefficient protein precipitation or extraction can lead to co-elution of matrix components that interfere with the ionization of bile acids. Consider optimizing your sample preparation protocol by employing techniques like solid-phase extraction (SPE) for cleaner extracts. The use of isotopically labeled internal standards is crucial to correct for variability in sample preparation and analysis.[1]
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ESI Source Parameters: Suboptimal ESI source parameters are a common cause of poor signal intensity. Key parameters to investigate include:
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Capillary Voltage: Ensure the voltage is appropriate for negative ion mode, where bile acids are typically analyzed. A voltage that is too low will result in inefficient ionization, while a voltage that is too high can cause in-source fragmentation.
-
Nebulizer Gas Pressure: This parameter affects the size of the droplets in the electrospray. Insufficient pressure can lead to large droplets and poor desolvation, while excessive pressure can cause ion suppression.
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Desolvation Gas Temperature and Flow: The temperature and flow of the desolvation gas are critical for efficient solvent evaporation. If the temperature is too low or the flow is insufficient, solvent clusters may not be fully desolvated, leading to reduced signal. Conversely, excessively high temperatures can lead to thermal degradation of some bile acids.
-
-
Mobile Phase Composition: The composition of your mobile phase can significantly impact ionization efficiency. The presence of additives like ammonium (B1175870) formate (B1220265) or formic acid can influence the deprotonation of bile acids in negative ESI mode.
Question: I'm seeing significant variability in my results, especially with biological samples. What could be the cause?
Answer: Variability in results, particularly with complex matrices like plasma or feces, often points towards matrix effects.
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Ion Suppression or Enhancement: Co-eluting endogenous compounds from the biological matrix can either suppress or enhance the ionization of your target bile acids, leading to inaccurate quantification.[1] This effect can vary from sample to sample, causing high variability. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for these matrix effects.
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Inadequate Chromatographic Separation: Poor separation of bile acid isomers or co-elution with matrix components can lead to inconsistent peak integration and, consequently, variable results. Method development should focus on achieving baseline separation of key bile acids and separating them from major matrix interferences.
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Sample Preparation Inconsistency: Inconsistent sample preparation is a major source of variability. Ensure that your extraction or protein precipitation protocol is robust and reproducible. Automated liquid handlers can improve precision for high-throughput analyses.
Question: My peak shapes are poor (e.g., broad, tailing, or split). How can I improve them?
Answer: Poor peak shape can be caused by a combination of chromatographic and mass spectrometric issues.
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Chromatographic Conditions:
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Column Choice: Ensure you are using a column suitable for bile acid analysis, typically a C18 or a specialized column for steroid analysis.
-
Mobile Phase: The pH and organic content of the mobile phase can affect peak shape. Experiment with different gradients and mobile phase additives to optimize peak symmetry.
-
Flow Rate: While higher flow rates can reduce analysis time, they may compromise peak shape. A balance must be found between speed and chromatographic resolution.
-
-
ESI Source and MS Parameters:
-
Source Contamination: A dirty ion source can lead to peak tailing and reduced sensitivity. Regular cleaning of the ESI probe and source components is essential.
-
In-source Fragmentation: Setting the cone voltage or fragmentor voltage too high can cause fragmentation of the bile acid molecules within the ion source, which may manifest as distorted peak shapes.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI source parameter ranges for bile acid analysis?
A1: While optimal parameters are instrument-dependent, the following table provides a general starting point for method development based on published literature. It is crucial to optimize these parameters for your specific instrument and application.
| Parameter | Typical Range (Negative ESI Mode) | Reference |
| Capillary Voltage | 2.0 - 3.5 kV | [2] |
| Cone Voltage / Fragmentor | 40 - 80 V | [2] |
| Desolvation Gas Temperature | 350 - 550 °C | [2] |
| Desolvation Gas Flow | 800 - 1200 L/hr | [2] |
| Nebulizer Gas Pressure | 30 - 60 psi | |
| Source Temperature | 120 - 150 °C | [2] |
Q2: How do I choose the right internal standard for bile acid analysis?
A2: The ideal internal standard is a stable isotope-labeled (e.g., d4 or ¹³C) version of the analyte.[1] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. If a stable isotope-labeled standard is not available for every bile acid, you can use a labeled analogue from the same class (e.g., a d4-labeled conjugated bile acid for other conjugated bile acids).
Q3: What are the most common sample preparation techniques for bile acid analysis in biological matrices?
A3: The choice of sample preparation technique depends on the sample matrix and the desired level of cleanliness.
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Protein Precipitation (PPT): This is a simple and fast method commonly used for plasma and serum samples.[3] It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins, followed by centrifugation. However, it may not remove all matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup than PPT by partitioning the bile acids into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the bile acids.[4] Various sorbents can be used depending on the specific bile acids and matrix.
Experimental Protocols
Protocol: Quantitative Analysis of Bile Acids in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices in the field and should be optimized for your specific instrumentation and target bile acids.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standards (e.g., d4-labeled bile acids).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10).
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ESI mode with Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
ESI Source Parameters: Optimize parameters as described in the troubleshooting and FAQ sections. A representative set of starting parameters is provided in the table below.
-
| Parameter | Example Value |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 50 V |
| Desolvation Gas Temperature | 450 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Nebulizer Gas Pressure | 45 psi |
| Source Temperature | 140 °C |
-
Data Analysis:
-
Quantify the bile acids by integrating the peak areas of the specific MRM transitions for each analyte and its corresponding internal standard.
-
Generate a calibration curve using a series of known concentrations of bile acid standards.
-
Calculate the concentration of bile acids in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: A generalized experimental workflow for bile acid analysis using LC-MS/MS.
Caption: A troubleshooting decision tree for low or no signal in bile acid analysis.
References
- 1. Bile acid analysis [sciex.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
Column selection for optimal separation of conjugated and unconjugated bile acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection for the separation of conjugated and unconjugated bile acids in liquid chromatography.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the separation of bile acids.
Issue 1: Poor resolution between conjugated and unconjugated bile acids.
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Symptom: Overlapping peaks for conjugated and unconjugated bile acid species.
-
Possible Cause: The primary cause is often the selection of a column with insufficient selectivity for the diverse polarity range of bile acids. Unconjugated bile acids are more hydrophobic than their conjugated counterparts.[1][2][3] Conjugation with glycine (B1666218) or taurine (B1682933) increases the hydrophilicity of the molecule.[1][3]
-
Troubleshooting Steps:
-
Column Chemistry Evaluation:
-
Reverse-Phase C18 Columns: C18 columns are the most commonly used stationary phases for bile acid separation.[4][5][6][7][8][9][10][11] They separate bile acids based on their hydrophobicity. However, standard C18 columns may not always provide baseline resolution for all isomers or may suffer from matrix interferences.[4][12]
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Alternative Reverse-Phase Chemistries: If a C18 column fails to provide adequate separation, consider alternative stationary phases that offer different selectivity.[4]
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ARC-18: A sterically protected C18 ligand that can offer different selectivity compared to traditional end-capped C18 columns and may resolve matrix interferences.[4]
-
Biphenyl and Phenyl Columns: These columns provide aromatic selectivity and can be effective in separating conjugated isomers.[4][13]
-
FluoroPhenyl Columns: This chemistry can also offer alternative selectivity but may not be optimal for resolving all isomer sets.[4]
-
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase significantly influences the retention of glycine-conjugated and unconjugated bile acids due to the ionization of their carboxylic acid groups.[2][8] Taurine-conjugated bile acids are less affected by pH in the typical HPLC range.[2] Acidifying the mobile phase (e.g., with formic acid or acetic acid) can increase the retention of unconjugated and glycine-conjugated bile acids on a reverse-phase column.[5][8]
-
Organic Modifier: The type and concentration of the organic modifier (typically methanol (B129727) or acetonitrile) in the mobile phase are critical. A shallow gradient elution is often necessary to separate the wide range of bile acid polarities.[4][12]
-
-
Issue 2: Co-elution of bile acids with matrix components.
-
Symptom: Inaccurate quantification due to an interfering peak from the biological matrix (e.g., plasma, serum) that has the same retention time as a bile acid of interest.[4][12]
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Possible Cause: The complexity of biological samples often leads to matrix effects that can suppress or enhance the ionization of bile acids in mass spectrometry.[14]
-
Troubleshooting Steps:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Protein precipitation is a common first step, followed by solid-phase extraction (SPE) for cleaner samples.
-
Column Selection: As detailed in Issue 1, switching to a column with a different selectivity (e.g., from a C18 to an ARC-18 or a Phenyl phase) can resolve the analyte from the interference.[4][12]
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Gradient Modification: Adjusting the gradient slope can sometimes separate the analyte from the co-eluting interference.[4]
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Issue 3: Poor peak shape for acidic bile acids.
-
Symptom: Tailing or fronting peaks for unconjugated and glycine-conjugated bile acids.
-
Possible Cause: Secondary interactions between the acidic bile acids and the silica (B1680970) support of the column.
-
Troubleshooting Steps:
-
Mobile Phase Additives: The addition of a small amount of a weak acid, like formic acid or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[8]
-
Column Choice: Using a column with a highly inert surface, such as those with sterically protected ligands (e.g., ARC-18) or hybrid silica particles, can minimize secondary interactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating conjugated and unconjugated bile acids?
A1: Reverse-phase columns are the standard choice for bile acid separation, with C18 being the most common stationary phase.[8][11] These columns effectively separate bile acids based on their relative hydrophobicity.[2] However, due to the structural similarity and presence of isomers among bile acids, a single C18 column may not always be sufficient to resolve all compounds, especially in complex biological matrices.[4][14] In such cases, exploring alternative reverse-phase chemistries like sterically protected C18 (e.g., ARC-18), Biphenyl, or Phenyl columns is recommended as they offer different selectivities.[4][13]
Q2: How does conjugation affect the retention of bile acids on a reverse-phase column?
A2: Conjugation of bile acids with taurine or glycine decreases their hydrophobicity.[1] Therefore, on a reverse-phase column, conjugated bile acids will elute earlier than their unconjugated counterparts. The order of elution is generally: Taurine-conjugated > Glycine-conjugated > Unconjugated bile acids.
Q3: Why is the separation of bile acid isomers challenging?
A3: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups.[14] These subtle structural differences can make them difficult to separate chromatographically. Furthermore, some isomers have the same molecular weight and produce similar fragments in tandem mass spectrometry, making their individual quantification reliant on successful chromatographic separation. Achieving separation often requires careful optimization of the stationary phase, mobile phase composition, and gradient.[4]
Q4: What are the typical mobile phases used for bile acid separation?
A4: The most common mobile phases for reverse-phase separation of bile acids consist of an aqueous component and an organic modifier.
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Aqueous Phase: Typically water with additives to control pH and improve peak shape, such as ammonium (B1175870) acetate (B1210297) or formic acid.[4][8][15]
-
Organic Modifier: Methanol and acetonitrile (B52724) are the most frequently used organic modifiers.[5][6][7] The choice between them can influence selectivity.
Q5: How can I improve the detection of bile acids?
A5: Mass spectrometry (MS) is the most widely used detection method for bile acids due to its high sensitivity and selectivity.[6][15] To improve MS detection:
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Optimize Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[8][10] Mobile phase additives can impact ionization efficiency; for instance, high acidity can suppress the ionization of unconjugated bile acids.[8][10][16]
-
Use Internal Standards: Isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.[14]
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Alternative Detectors: If an MS detector is unavailable, an Evaporative Light Scattering Detector (ELSD) can be used, as many bile acids lack a strong UV chromophore.[9]
Data and Protocols
Column Performance Comparison
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages | Reference |
| Standard C18 | Octadecylsilane | Hydrophobic Interactions | Good retention for unconjugated BAs; widely available. | May have insufficient selectivity for isomers; prone to matrix interference. | [4][5][6][7][8][9][10][11] |
| ARC-18 | Sterically Protected C18 | Hydrophobic Interactions with reduced silanol (B1196071) interactions | Can resolve matrix interferences that co-elute on standard C18; good selectivity for isomers. | May require method re-optimization when switching from a standard C18. | [4] |
| Biphenyl | Biphenyl | Hydrophobic and π-π Interactions | Good selectivity for conjugated isomers. | May not resolve unconjugated isomers well. | [4] |
| FluoroPhenyl | Fluorophenyl | Hydrophobic, π-π, and Dipole-Dipole Interactions | Offers alternative selectivity; can resolve some matrix interferences. | May not provide selectivity for all isomer sets. | [4] |
| Phenyl | Phenyl | Hydrophobic and π-π Interactions | Can provide baseline resolution of isobaric bile acids. | [13] | |
| HSS T3 | High Strength Silica T3 (C18) | Hydrophobic Interactions | Can be used for bile acid separation. | Mobile phase pH can significantly affect retention behavior. | [8][10][16] |
Representative Experimental Protocol: Separation of Bile Acids using a C18 Column
This protocol is a generalized example based on common practices.[4][12]
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[4][12]
-
Gradient:
-
0.00 min: 35% B
-
2.00 min: 40% B
-
2.50 min: 45% B
-
3.50 min: 50% B
-
4.60 min: 55% B
-
5.70 min: 80% B
-
5.90 - 6.50 min: 85% B (column wash)
-
6.51 - 8.50 min: 35% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min (can be increased during the wash step).[4]
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode.
Visualizations
Caption: Workflow for selecting the optimal column for bile acid separation.
Caption: Simplified signaling pathway of bile acid regulation via FXR.
References
- 1. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 | PLOS One [journals.plos.org]
- 2. Quantitative estimation of the hydrophilic-hydrophobic balance of mixed bile salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. High-performance liquid chromatography of bile acids with a reversed-phase radial compression column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. metaboprofile.com [metaboprofile.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. waters.com [waters.com]
- 14. Bile acid analysis [sciex.com]
- 15. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bile Acid Extraction from Liver Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bile acid extraction from liver tissue.
Troubleshooting Guide
Issue: Low Bile Acid Recovery
Question: I am experiencing low yields of bile acids from my liver tissue samples. What are the potential causes and how can I improve my recovery rate?
Answer:
Low bile acid recovery can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
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Incomplete Cell Lysis and Homogenization: The dense nature of liver tissue requires thorough disruption to release intracellular bile acids.[1]
-
Recommendation: Ensure the tissue is completely homogenized. Using a bead beater with silica (B1680970) beads is a highly effective method.[2] For manual homogenization with a mortar and pestle, it is crucial to keep the tissue frozen with liquid nitrogen to ensure it becomes a fine powder.[2] Consider increasing the homogenization time or the number of cycles.[2]
-
-
Suboptimal Solvent Selection: The choice of extraction solvent significantly impacts the recovery of different bile acid species.
-
Recommendation: A mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v) has been shown to provide high recovery rates in a one-pot extraction method.[3][4] Isopropanol (IPA) or a hexane:IPA (50:50 v/v) mixture are also effective for overall bile acid extraction.[2] For complex matrices like the liver, liquid-liquid extraction (LLE) is often preferred.[1]
-
-
Insufficient Phase Separation (for LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic phases will result in the loss of bile acids.
-
Inefficient Solid-Phase Extraction (SPE): For SPE, poor recovery can result from improper column conditioning, sample loading, or elution.
-
Recommendation: Precondition the SPE column (e.g., C18) with methanol followed by water to ensure optimal binding.[1] Ensure the sample is loaded onto the column at an appropriate flow rate. Use the recommended solvent (often methanol) to elute the purified bile acids.[5] A well-developed SPE procedure can recover over 90% of bile acids.[5][6]
-
Issue: High Variability Between Replicates
Question: I am observing significant variability in bile acid concentrations between my technical replicates. What could be causing this and how can I improve precision?
Answer:
High variability between replicates is a common challenge that can obscure true biological differences. Here are key areas to focus on for improving consistency:
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Inconsistent Sample Homogenization: Non-uniform homogenization will lead to different amounts of bile acids being extracted from each replicate.
-
Recommendation: Standardize your homogenization protocol. Use the same type of homogenizer, tube size, bead volume, speed, and duration for all samples.[2] If homogenizing manually, ensure a consistent grinding technique.
-
-
Inaccurate Sample Aliquoting: Errors in weighing the initial liver tissue can introduce significant variability.
-
Recommendation: Use a calibrated analytical balance to weigh frozen liver tissue aliquots (e.g., 50-55 mg).[2] Work quickly to prevent thawing, which can affect tissue integrity and water content. Re-freezing aliquots immediately in liquid nitrogen after weighing is recommended.[2] Performing extractions in triplicate for each liver sample can help identify and mitigate variability.[2]
-
-
Pipetting Errors: Inaccurate pipetting of solvents and internal standards will directly impact the final concentration calculations.
-
Recommendation: Calibrate your pipettes regularly. Use appropriate-sized pipettes for the volumes being dispensed. When adding internal standards, ensure they are thoroughly mixed with the sample.
-
-
Evaporation to Dryness: Inconsistent drying of the extract can lead to variability.
-
Recommendation: Use a vacuum centrifuge for controlled and even evaporation.[2] Avoid overheating the samples, as this can degrade certain bile acid species.
-
-
Reconstitution Volume: The volume of the final solvent used to reconstitute the dried extract is critical for accurate quantification.
-
Recommendation: Use a precise volume of reconstitution solvent (e.g., 400 µL of Acetonitrile:Water 50:50 v/v) and ensure the residue is completely dissolved, for instance by sonication.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting bile acids from liver tissue?
There isn't a single "best" method, as the optimal choice depends on the specific bile acids of interest, the available equipment, and the desired throughput. However, two widely used and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]
-
LLE is effective for complex matrices like the liver and works by partitioning bile acids between two immiscible liquid phases.[1]
-
SPE uses a solid sorbent to selectively retain bile acids while impurities are washed away, resulting in a cleaner extract.[1] C18 cartridges are commonly used for this purpose and can achieve high recovery rates.[5]
A "one-pot" extraction using a methanol/acetonitrile mixture has also been shown to be highly efficient and combines homogenization and deproteinization in a single step.[3][4]
Q2: How should I store my liver tissue samples before bile acid extraction?
To minimize degradation of bile acids, liver tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[5] When preparing aliquots for extraction, it is crucial to keep the tissue frozen to prevent thawing.[2]
Q3: Is it necessary to use an internal standard for bile acid quantification?
Yes, using an internal standard is highly recommended to account for variability during sample preparation and analysis. A mixture of deuterated bile acids (e.g., d4-cholic acid, d4-chenodeoxycholic acid) is often used for targeted analysis by LC-MS.[2] The internal standard should be added as early as possible in the workflow to control for extraction efficiency and matrix effects.
Q4: Can I analyze both free and conjugated bile acids with the same extraction method?
Most organic solvent-based extraction methods, such as those using methanol, acetonitrile, or isopropanol, will extract both free and conjugated bile acids.[1][7] However, the recovery of different forms can vary depending on the solvent polarity. For comprehensive profiling, it's important to validate the method for all bile acid species of interest. In some cases, an enzymatic hydrolysis step can be included to release conjugated bile acids, though this is more common for samples like saliva.[1]
Q5: What are some common pitfalls to avoid during the extraction process?
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Thawing of tissue samples: This can lead to enzymatic degradation of bile acids.
-
Cross-contamination: Ensure all equipment is thoroughly cleaned between samples.
-
Incomplete protein precipitation: This can interfere with downstream analysis, particularly with LC-MS. Organic solvents like methanol and acetonitrile are effective for protein precipitation.[1]
-
Loss of analyte during evaporation: Avoid excessive heat and ensure a controlled environment, such as a vacuum centrifuge.[1][2]
Experimental Protocols
Protocol 1: One-Pot Methanol/Acetonitrile Extraction
This protocol is adapted from a method shown to have high recovery rates for a broad range of bile acids.[3][4]
Materials:
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Frozen liver tissue
-
Methanol/Acetonitrile (1:1, v/v) mixture
-
Internal standard solution (e.g., deuterated bile acids)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Vacuum centrifuge
Procedure:
-
Weigh 50-55 mg of frozen liver tissue into a 2.0 mL screw-capped homogenization tube.[2]
-
Add 1.5 mL of the methanol/acetonitrile (1:1, v/v) mixture containing the internal standard.[2][3][4]
-
Add homogenization beads (e.g., ~15-20 1.0 mm silica beads).[2]
-
Homogenize the sample. For a Precellys 24, use 3 cycles of 30 seconds at 6500 rpm, with 2-3 minutes on ice between cycles.[2]
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness in a vacuum centrifuge.[2]
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 400 µL of 50:50 Acetonitrile:Water).[2]
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining debris.[2]
-
Transfer the final supernatant to an autosampler vial for analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Purification
This protocol describes a general procedure for cleaning up a liver tissue extract using a C18 SPE cartridge.[1][5]
Materials:
-
Liver tissue extract (from a primary extraction like Protocol 1, before the evaporation step)
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Nitrogen gas evaporator or vacuum centrifuge
Procedure:
-
Column Conditioning: Precondition the C18 SPE column by passing 5 mL of methanol followed by 5 mL of deionized water through it.[1]
-
Sample Loading: Load the liver tissue extract onto the conditioned column.
-
Washing: Wash the column with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the bile acids from the column with 5 mL of methanol.
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Drying: Evaporate the eluted fraction to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Data Presentation
Table 1: Comparison of Bile Acid Extraction Methods
| Extraction Method | Principle | Recovery Rate | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents | 56-82% (Manes and Schneider method), >90% (Setchell et al. method)[5][6] | Simple, effective for complex matrices[1] | Can be time-consuming, potential for incomplete phase separation |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid support | >90%[5][6] | High purity, good recovery[1] | Requires specific cartridges, can be more expensive |
| One-Pot MeOH/ACN Extraction | Simultaneous homogenization and deproteinization | High recovery, often better than two-step methods[3][4] | Efficient, reduced sample handling | May require optimization for specific tissue types |
Visualizations
Caption: Key steps in the classic bile acid synthesis pathway and its feedback regulation by FXR and SHP.
Caption: A generalized workflow for bile acid extraction from liver tissue for LC-MS analysis.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in plasma bile acid analysis
Welcome to the technical support center for plasma bile acid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on managing co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of plasma bile acid analysis?
A1: Co-eluting interferences are compounds in a plasma sample that have similar chemical properties to the bile acids being analyzed. Because of these similarities, they are not fully separated during the liquid chromatography (LC) process and elute from the column at the same time as the target bile acids. This can lead to overlapping peaks in the chromatogram, making accurate identification and quantification of individual bile acids challenging. Common sources of interference in plasma include lipids, bilirubin, hemoglobin, and structurally similar isobaric compounds (molecules with the same nominal mass).[1][2][3]
Q2: What are the consequences of unresolved co-eluting peaks?
A2: Unresolved co-eluting peaks can significantly impact the quality and reliability of your data. The primary consequences include:
-
Inaccurate Quantification: The detector signal for the target analyte will be artificially inflated, leading to an overestimation of its concentration.[2]
-
False Positives: A co-eluting interference might be incorrectly identified as the target bile acid, especially if they have similar mass-to-charge ratios in mass spectrometry.[2]
-
Poor Peak Shape: Co-elution often results in asymmetrical or broad peaks, which can hinder accurate peak integration and reduce the overall resolution of the analysis.[4]
-
Reduced Sensitivity: High background noise from interfering compounds can mask the signal of low-abundance bile acids, making them difficult to detect.[5]
Q3: How can I identify if co-elution is affecting my results?
A3: Several indicators can suggest the presence of co-eluting interferences:
-
Visual Inspection of Chromatograms: Look for peaks with shoulders, split tops, or asymmetrical shapes (fronting or tailing).[4] A pure chromatographic peak should ideally have a symmetrical, Gaussian shape.
-
Peak Purity Analysis (with Diode Array Detector - DAD): A DAD collects UV spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[4]
-
Mass Spectrometry (MS) Analysis: When using MS, you can examine the mass spectra at different points across a single chromatographic peak. If the mass spectra change, it suggests co-elution. Additionally, using multiple reaction monitoring (MRM) with multiple transitions for a single analyte can help. If the ratio of the transitions is inconsistent with that of a pure standard, an interference is likely present.[2]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Overlapping Peaks
Symptoms:
-
Chromatogram shows peaks that are not baseline-separated.
-
Difficulty in accurately integrating individual peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chromatographic Conditions | Modify the Mobile Phase: Adjust the organic solvent composition (e.g., methanol (B129727) vs. acetonitrile), pH, or additive concentration. Weakening the mobile phase can increase retention and potentially improve separation.[4][6] | Improved separation of closely eluting compounds by altering their interaction with the stationary phase. |
| Change the Column: Switch to a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl phase), a smaller particle size for higher efficiency, or a longer column for increased resolution.[5][6] | Enhanced selectivity and efficiency, leading to better peak separation. | |
| Adjust the Column Temperature: Lowering the temperature can increase retention and improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.[5][6] Experiment within the stable range for your analytes and column. | Optimized selectivity and efficiency of the separation. | |
| Optimize the Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and better resolution, though it will increase the run time.[5] | Improved peak efficiency and separation. | |
| Inadequate Sample Preparation | Improve Protein Precipitation: Ensure complete protein removal by optimizing the type and volume of the precipitating agent (e.g., methanol, acetonitrile).[7][8] | Cleaner sample with fewer interfering proteins that can co-elute with bile acids. |
| Incorporate Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to selectively isolate bile acids from other plasma components.[7] This can significantly reduce matrix effects and remove many interfering compounds. | Increased purity of the bile acid fraction, leading to a cleaner chromatogram and better resolution. |
Issue 2: Inaccurate Quantification Due to Matrix Effects
Symptoms:
-
Poor reproducibility of results between samples.
-
Discrepancies in quantification when using external calibration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression or Enhancement | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a SIL-IS for each analyte of interest at the beginning of the sample preparation process.[7][8] | The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis. |
| Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[9] | Reduced ion suppression or enhancement, leading to more accurate quantification. | |
| Presence of Isobaric Interferences | Optimize Chromatographic Separation: Even with MS/MS, chromatographic separation of isobaric compounds (compounds with the same mass) is crucial.[9][10] Fine-tune the LC method to resolve these compounds. | Distinct peaks for each isobar, allowing for accurate quantification based on unique retention times. |
| Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with very similar masses, providing an additional level of selectivity.[2] | Differentiation of target analytes from isobaric interferences based on their exact mass. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Sample Preparation
This protocol describes a general method for removing proteins from plasma samples, a critical first step in reducing interferences.
-
Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of your stable isotope-labeled internal standard solution to the plasma sample.
-
Precipitation: Add 300-400 µL of cold acetonitrile (B52724) or methanol to the plasma sample.[7] The 1:3 or 1:4 sample-to-solvent ratio is common.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Enrichment
This protocol provides a more advanced cleanup step to isolate bile acids and remove a broader range of interferences.
-
Sample Pre-treatment: Dilute the plasma sample (after protein precipitation, if desired) with an appropriate buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and a low percentage of organic solvent (e.g., 5% methanol) to remove polar interferences.
-
Elution: Elute the retained bile acids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for Plasma Bile Acid Analysis.
Caption: Troubleshooting Co-elution Issues.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. env.sgs.com [env.sgs.com]
- 3. eclinpath.com [eclinpath.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Bile Acid Quantification: Featuring Isoallolithocholic acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance metrics for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of bile acids. Particular focus is given to the use of deuterated internal standards, with Isoallolithocholic acid-d2 serving as a focal point for comparison against other commonly employed deuterated analogs. The information presented is collated from various scientific studies to offer a broad perspective on method validation in this critical area of metabolic research.
Performance Comparison of Internal Standards in Bile Acid Quantification
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled analog of the analyte of interest, as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing the most accurate quantification.[1] While specific validation data for this compound is not extensively published, its performance can be inferred from data on structurally similar deuterated bile acids, such as Lithocholic acid-d4 (LCA-d4).
The following tables summarize typical validation parameters for LC-MS/MS methods for bile acid analysis, providing a benchmark for performance when considering an internal standard like this compound.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Internal Standard Used | Analyte Example | Calibration Range (ng/mL) | Linearity (r²) | LLOQ (ng/mL) |
| Hypothetical this compound | Lithocholic Acid (LCA) | 0.5 - 1000 | > 0.995 | 0.5 |
| Deuterated Bile Acid Cocktail (e.g., d4-LCA, d4-CA) | Lithocholic Acid (LCA) | 1 - 1000 | > 0.995 | 1[2] |
| Deuterated Bile Acid Cocktail | Cholic Acid (CA) | 5 - 5000 | > 0.99 | 5[3] |
| Deuterated Bile Acid Cocktail | Chenodeoxycholic Acid (CDCA) | 5 - 5000 | > 0.99 | 5[3] |
Table 2: Accuracy and Precision
| Internal Standard Used | Analyte Example | Concentration Level | Accuracy (% Recovery) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| Hypothetical this compound | Lithocholic Acid (LCA) | Low, Medium, High | 85 - 115 | < 15 | < 15 |
| Deuterated Bile Acid Cocktail (e.g., d4-LCA, d4-CA) | Multiple Bile Acids | Low, Medium, High | 85 - 115% | < 10% | < 10%[3] |
| Deuterated Bile Acid Cocktail | Multiple Bile Acids | Low, Medium, High | 95.90%–98.82% | 0.72%–9.35% | 3.82%–9.02%[2] |
Table 3: Recovery and Matrix Effect
| Internal Standard Used | Analyte Example | Recovery (%) | Matrix Effect (%) |
| Hypothetical this compound | Lithocholic Acid (LCA) | 85 - 110 | 85 - 115 |
| Deuterated Bile Acid Cocktail (e.g., d4-LCA, d4-CA) | Multiple Bile Acids | 92 - 110% | Not explicitly stated, but use of deuterated standards minimizes this effect |
| Deuterated Bile Acid Cocktail | Multiple Bile Acids | 95.90%–98.82% | 95.53%–99.80%[2] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for bile acid quantification and a simplified representation of bile acid signaling.
Caption: A typical experimental workflow for LC-MS/MS-based bile acid quantification.
References
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Bile Acid Analysis
For researchers, scientists, and drug development professionals engaged in bile acid analysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most suitable analytical strategy.
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids in biological matrices.[1][2] However, the inherent complexity of these matrices can lead to significant analytical challenges, including matrix effects (ion suppression or enhancement), and variability in sample preparation and instrument response.[3][4] The incorporation of an internal standard (IS) is essential to compensate for these variations.[5] The two primary choices for an internal standard are a stable isotope-labeled (e.g., deuterated) version of the analyte or a structurally similar but non-isotopically labeled (non-deuterated) compound.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are widely considered the most effective choice for quantitative bioanalysis.[6] Because they are chemically and physically almost identical to the analyte of interest, they co-elute chromatographically and experience nearly identical effects during sample extraction, ionization, and detection. This close similarity allows for superior correction of analytical variability, leading to more accurate and precise results.[4]
Non-deuterated internal standards, while often less expensive and more readily available, have different physicochemical properties from the analyte. This can lead to differences in extraction recovery and chromatographic retention times, resulting in inadequate compensation for matrix effects and, consequently, less reliable data.[7]
Quantitative Performance Comparison
The advantages of using deuterated internal standards are clearly demonstrated in the quantitative data obtained from method validation studies. The following table summarizes typical performance characteristics observed when comparing deuterated and non-deuterated internal standards in bile acid analysis.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Bias) | Typically within ±15% (often closer to nominal value) | Can exceed ±25% | Co-elution and similar ionization response lead to better correction for matrix effects and analyte loss during sample processing. |
| Precision (%RSD) | Typically <15% (often <10%) | Can be >20% | Consistent tracking of the analyte through the analytical process minimizes variability between samples. |
| Recovery (%) | 92% - 110%[2] | Highly variable and can be significantly different from the analyte | Similar physicochemical properties ensure that the IS and analyte are extracted with comparable efficiency. |
| Matrix Effect (%) | Minimal (IS-normalized matrix factor close to 1.0) | Significant and variable | The IS experiences the same ion suppression or enhancement as the analyte, effectively canceling out the effect. |
This data is a synthesis of typical values reported in bioanalytical method validation literature for bile acid analysis using LC-MS/MS.[1][2][8][9]
Experimental Protocol: A Comparative Approach
To empirically determine the optimal internal standard for a specific bile acid assay, a comparative validation study can be performed. The following is a detailed protocol for such a study.
Materials and Reagents
-
Bile acid reference standards
-
Deuterated bile acid internal standards (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid)
-
Non-deuterated internal standard (structurally similar analog)
-
Control biological matrix (e.g., human serum, plasma)
-
LC-MS grade methanol, acetonitrile (B52724), water, and formic acid
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
Sample Preparation
-
Spiking: Prepare separate sets of calibration standards and quality control (QC) samples by spiking known concentrations of bile acid standards into the control biological matrix.
-
Internal Standard Addition: To one set of samples, add a fixed concentration of the deuterated internal standard. To a second set, add a fixed concentration of the non-deuterated internal standard. A third set with no internal standard can be included for baseline comparison.
-
Protein Precipitation: Add 3 volumes of ice-cold protein precipitation solvent to 1 volume of the sample.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient elution should be optimized to achieve separation of the target bile acids and the internal standards from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each bile acid and internal standard should be optimized.
-
Data Analysis and Comparison
-
Calibration Curves: Construct calibration curves for each set of standards (deuterated IS, non-deuterated IS, and no IS) by plotting the peak area ratio of the analyte to the internal standard (or just the analyte peak area for the "no IS" set) against the nominal concentration.
-
Performance Evaluation: Calculate the accuracy and precision for the QC samples from each set. Assess the recovery and matrix effect for both types of internal standards.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of deuterated and non-deuterated internal standards in bile acid analysis.
Caption: Workflow for comparing deuterated and non-deuterated internal standards.
Conclusion
The selection of an appropriate internal standard is paramount for achieving high-quality, reliable data in the quantitative analysis of bile acids. While non-deuterated internal standards can be a viable option in some research settings, the evidence strongly supports the use of deuterated internal standards as the superior choice for mitigating matrix effects and ensuring the accuracy and precision of the analytical method. For researchers, scientists, and drug development professionals, investing in deuterated internal standards is a critical step towards generating robust and defensible bioanalytical data.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bile Acid Quantification: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for advancements in understanding liver disease, gut microbiome metabolism, and drug-induced liver injury. The two predominant analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for specific research needs.
While LC-MS/MS is frequently employed for its high sensitivity and simpler sample preparation, GC-MS remains a robust and valuable tool, particularly for its high chromatographic resolution of structurally similar compounds.[1][2] The choice between these methods is contingent upon the specific requirements of a study, including the desired sensitivity, the complexity of the sample matrix, and the necessity to resolve isomeric species.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 2 - 5 ng/mL[3] | ~0.05 µg (absolute amount)[4] |
| Limit of Quantitation (LOQ) | 2 - 5 ng/mL[3] | ~0.1 µg (absolute amount)[4] |
| Linear Range | 5 - 5,000 ng/mL[3][5] | 2 - 30 µmol/L[6] |
| Precision (%RSD) | < 15%[7] | < 10%[6] |
| Accuracy (% Bias) | 85 - 115%[5] | 82.6% - 111.3%[6] |
| Sample Preparation Time | ~1 hour | ~3-4 hours (including derivatization) |
| Analysis Time per Sample | ~10-20 minutes | ~20-30 minutes |
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also important signaling molecules that activate nuclear and membrane receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][8] These signaling pathways play critical roles in regulating glucose, lipid, and energy metabolism.[8]
Caption: Bile acid signaling through FXR and TGR5 receptors.
Experimental Workflows
The analytical workflows for LC-MS/MS and GC-MS differ significantly, primarily in the sample preparation stage.
Caption: General experimental workflows for bile acid analysis.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical data. The following sections outline representative methodologies for the analysis of bile acids using both LC-MS/MS and GC-MS.
LC-MS/MS Method for Bile Acid Analysis in Serum
This method is adapted for the direct analysis of bile acids with minimal sample preparation.
1. Sample Preparation:
-
To 50 µL of serum, add 10 µL of an internal standard working solution.[7]
-
Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.[7]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to an autosampler vial for analysis.[7]
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is employed for separation.[9]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic molecules like bile acids.
-
MS Detection: Multiple Reaction Monitoring (MRM) is utilized for targeted quantification of specific bile acids.
GC-MS Method for Bile Acid Analysis in Feces
GC-MS analysis of bile acids requires a derivatization step to increase their volatility.[2][10]
1. Sample Preparation:
-
Extraction: Bile acids are extracted from fecal samples using a suitable solvent mixture, such as ethanol (B145695) containing sodium hydroxide.[11]
-
Purification: The extract is purified using a solid-phase extraction (SPE) cartridge (e.g., C18).[11]
-
Derivatization: This is a two-step process:
2. GC-MS Conditions:
-
GC Column: A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A split or splitless injection is used depending on the concentration of the analytes.
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of bile acids. LC-MS/MS offers higher throughput and sensitivity with simpler sample preparation, making it well-suited for large-scale clinical and metabolomics studies.[5][7] Conversely, GC-MS provides excellent chromatographic resolution, which can be advantageous for separating complex mixtures of bile acid isomers.[2][10] The selection of the most appropriate method should be based on the specific research question, the biological matrix being analyzed, and the available instrumentation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
Inter-laboratory Comparison of Bile Acid Measurement Using Isoallolithocholic Acid-d2: A Comparative Guide
This guide provides an objective comparison of bile acid measurement methodologies, with a specific focus on the utilization of Isoallolithocholic acid-d2 as an internal standard. It is intended for researchers, scientists, and professionals in drug development to facilitate the standardization and accuracy of bile acid quantification across different laboratories. The information presented is a synthesis of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for bile acid analysis.
Introduction
Bile acids are crucial signaling molecules that regulate cholesterol, glucose, and energy metabolism.[1][2][3] Accurate quantification of bile acids in biological matrices is essential for diagnosing and monitoring various diseases, including liver and metabolic disorders.[2][4] LC-MS/MS has emerged as the gold standard for the sensitive and specific quantification of individual bile acids due to its ability to distinguish between structurally similar isomers.[3][5][6] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring analytical accuracy and precision.[2][7]
This guide outlines a standardized experimental protocol for bile acid analysis and presents a hypothetical inter-laboratory comparison to illustrate expected performance variations.
Experimental Protocols
A robust and reliable method for the quantification of bile acids in human serum is detailed below. This protocol is a composite of best practices described in the literature.[8][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum, add 10 µL of the internal standard working solution (containing this compound).
-
Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.[8]
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8][9]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 1290 Infinity II LC or equivalent.[9]
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm) is recommended for good separation of bile acid species.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (2:1, v/v) containing 0.1% formic acid.[8]
-
Gradient Elution: A typical gradient would be: 0–6.0 min, 50%–72% B; 6.0–14.0 min, 72%–80% B; 14.01–15.50 min, hold at 100% B, followed by re-equilibration.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the negative ion mode.[10]
Data Presentation: Inter-laboratory Comparison
The following tables summarize hypothetical performance data from three independent laboratories (Lab A, Lab B, and Lab C) for the quantification of a representative primary bile acid, Cholic Acid (CA), and a secondary bile acid, Deoxycholic Acid (DCA), using the described protocol with this compound as the internal standard.
Table 1: Method Validation Parameters for Cholic Acid (CA)
| Parameter | Lab A | Lab B | Lab C |
| Linearity (r²) | 0.998 | 0.999 | 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 10 |
| Intra-day Precision (%CV) | 4.5 | 5.2 | 6.8 |
| Inter-day Precision (%CV) | 6.1 | 7.5 | 8.9 |
| Recovery (%) | 95.2 | 92.8 | 97.1 |
Table 2: Method Validation Parameters for Deoxycholic Acid (DCA)
| Parameter | Lab A | Lab B | Lab C |
| Linearity (r²) | 0.999 | 0.998 | 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 5 |
| Intra-day Precision (%CV) | 3.8 | 4.9 | 5.5 |
| Inter-day Precision (%CV) | 5.5 | 6.8 | 7.2 |
| Recovery (%) | 98.1 | 96.5 | 99.2 |
Mandatory Visualizations
The following diagrams illustrate a key bile acid signaling pathway and the experimental workflow for bile acid analysis.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid analysis [sciex.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
The Gold Standard: Deuterated Internal Standards Enhance Accuracy and Precision in Bile Acid Quantification
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate and precise quantification of bile acids is paramount. As critical signaling molecules, bile acids offer insights into liver function, gut microbiome activity, and various metabolic diseases. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of bile acid quantification methods, highlighting the superior performance of those employing deuterated standards, supported by experimental data and detailed protocols.
The primary challenge in bile acid analysis is the inherent variability that can be introduced during sample preparation and analysis.[1] Matrix effects, where components of the biological sample interfere with the ionization of the target analyte, can significantly impact the accuracy of quantification.[2][3][4] Deuterated internal standards, which are chemically identical to the analyte of interest but have some hydrogen atoms replaced with deuterium, offer a robust solution to this problem.[1] Because they co-elute with the native analyte and have nearly identical ionization efficiencies, they effectively compensate for variations in sample extraction, injection volume, and ion suppression or enhancement.[1]
Comparative Analysis: The Impact of Deuterated Standards on Assay Performance
The use of stable isotope-labeled internal standards, particularly deuterated ones, consistently leads to improved accuracy and precision in bile acid quantification. As expected, stable isotope-labeled internal standards that match the endogenous analytes provide the highest data quality in terms of precision and accuracy.[3][4]
| Parameter | Method with Deuterated Standard | Method with other/no Internal Standard |
| Accuracy (Recovery/RE) | 85-115%[5][6] | Prone to significant variability due to matrix effects[2][3][4] |
| Precision (Intra-day RSD/CV) | 0.72%–9.35%[7], 1.53%–10.63%[8] | Can be significantly higher and more variable[3][4] |
| Precision (Inter-day RSD/CV) | 2.23%–11.38%[7], 3.01%–13.98%[8] | Can be significantly higher and more variable[3][4] |
| Linearity (r²) | >0.99[5][6] | May be compromised by inconsistent matrix effects |
| Lower Limit of Quantification (LLOQ) | As low as 5 ng/mL[5][6] | May be elevated due to poor signal-to-noise |
The Rationale for Using Deuterated Standards
The fundamental principle behind the effectiveness of deuterated internal standards lies in their ability to mimic the behavior of the endogenous analyte throughout the analytical process. This ensures that any variations encountered by the analyte are also experienced by the standard, allowing for accurate normalization of the signal.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study | MDPI [mdpi.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Recovery Experiments for Isoallolithocholic Acid-d2 Spiked Samples
This guide provides a comprehensive overview of linearity and recovery experiments for the quantification of Isoallolithocholic acid-d2, a deuterated internal standard commonly used in mass spectrometry-based bioanalysis. The following sections detail the experimental protocols, present typical performance data, and offer a comparison with alternative approaches, providing researchers, scientists, and drug development professionals with the necessary information to assess and implement robust analytical methods.
Experimental Protocols
The validation of a bioanalytical method is crucial to ensure accurate and reliable results.[1] Linearity and recovery are key parameters in this validation process.[2][3] The protocols described below are based on established guidelines for bioanalytical method validation, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis.[4][5]
Linearity Experiment Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a biological matrix (e.g., plasma, serum) with known concentrations of the this compound stock solution. A typical calibration curve consists of a blank sample (matrix without analyte), a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.[6]
-
Sample Extraction: The spiked samples are subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to isolate the analyte from the matrix components.[7]
-
LC-MS/MS Analysis: The extracted samples are then analyzed using a validated LC-MS/MS method.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[6]
Recovery Experiment Protocol
Recovery is the measure of the efficiency of an analytical method in extracting the analyte from the biological matrix.
-
Preparation of Spiked Samples: Three sets of quality control (QC) samples are prepared at low, medium, and high concentrations by spiking the biological matrix with this compound.
-
Sample Extraction (Pre-extraction Spiked): These QC samples are subjected to the entire sample preparation and extraction procedure.
-
Preparation of Post-extraction Spiked Samples: A blank matrix is first subjected to the extraction procedure. The resulting extract is then spiked with this compound at the same low, medium, and high concentrations. These samples represent 100% recovery.[8]
-
LC-MS/MS Analysis: Both sets of samples (pre-extraction and post-extraction spiked) are analyzed by LC-MS/MS.
-
Calculation of Recovery: The recovery is calculated by comparing the mean peak area of the pre-extraction spiked samples to the mean peak area of the post-extraction spiked samples at each concentration level.[8] While the FDA guidance does not list specific acceptance criteria for percent recovery, it should be consistent and reproducible.[8]
Data Presentation: A Comparative Analysis
The following tables summarize typical linearity and recovery data for the analysis of bile acids using LC-MS/MS, which can be considered as a benchmark for this compound performance.
Table 1: Linearity of Bile Acid Quantification using LC-MS/MS
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Reference |
| General Bile Acids | 5 - 5000 | > 0.99 | 85 - 115 | [4] |
| 36 Bile Acids Panel | Not Specified | 0.990 - 0.999 | Not Specified | [5] |
| Ursodeoxycholic Acid | 100 - 10000 | > 0.99 | Within ± 15 | [9] |
| Glycoursodeoxycholic Acid | 90 - 15000 | > 0.99 | Within ± 15 | [9] |
| Tauroursodeoxycholic Acid | 9 - 3000 | > 0.99 | Within ± 15 | [9] |
Table 2: Recovery of Bile Acids from Biological Matrices
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| General Bile Acids | Low, Medium, High | 92 - 110 | [4] |
| Ursodeoxycholic Acid | Not Specified | > 85 | [9] |
| Glycoursodeoxycholic Acid | Not Specified | > 85 | [9] |
| Tauroursodeoxycholic Acid | Not Specified | > 85 | [9] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the linearity and recovery experiments.
Caption: Experimental workflow for determining the linearity of this compound analysis.
Caption: Experimental workflow for determining the recovery of this compound.
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. pharmacompass.com [pharmacompass.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. nssresearchjournal.com [nssresearchjournal.com]
A Comparative Guide to the Determination of Detection and Quantification Limits for Isoallolithocholic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids such as isoallolithocholic acid (isoalloLCA) is critical for understanding liver diseases, gut microbiome interactions, and drug-induced hepatotoxicity. This guide provides a comparative overview of the primary analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of isoalloLCA, supported by experimental data and detailed protocols.
The principal techniques for sensitive and specific quantification of bile acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often considered the gold standard due to its high sensitivity, specificity, and applicability to a wide range of bile acid conjugates without the need for complex derivatization.[3][4] GC-MS, while also highly sensitive and excellent for isomer separation, typically requires derivatization to increase the volatility of the bile acids.[5]
Comparison of Analytical Methods
The choice of analytical method significantly impacts the achievable LOD and LOQ for isoalloLCA. Below is a summary of performance characteristics for the most common platforms.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Derivatization Required | Key Advantages | Key Disadvantages |
| LC-MS/MS | 10 pg - 1 ng[1][6] | 5 ng/mL[3][4] | High | No | High sensitivity and specificity, suitable for conjugated and unconjugated bile acids.[7] | Matrix effects can suppress ionization and affect accuracy.[8] |
| GC-MS | 0.4 µmol/L[9] | ~1 ng[10] | Medium | Yes | Excellent chromatographic separation of isomers. | Sample preparation is more extensive and time-consuming.[11] |
| HPLC-UV | 0.119 - 2.085 µ g/spot [1] | 0.396 - 6.951 µ g/spot [1] | High | Sometimes | Readily available instrumentation. | Lower sensitivity and specificity compared to MS-based methods.[2] |
| Enzymatic Assays | Not specific for individual bile acids | Not specific for individual bile acids | High | No | Simple and rapid measurement of total bile acids.[1] | Lacks specificity for individual bile acids like isoalloLCA.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are standard protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Method for IsoalloLCA Quantification in Serum
This protocol is adapted from established methods for bile acid analysis in biological fluids.[3][12]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-isoalloLCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 60°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13] The precursor ion for isoalloLCA ([M-H]⁻) is m/z 375.3, and a characteristic product ion is monitored.[11]
4. Determination of LOD and LOQ
-
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).[14] The LOD is often defined as the concentration with an S/N of 3, while the LOQ is the concentration with an S/N of 10.[14] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[15]
Protocol 2: GC-MS Method for IsoalloLCA Quantification in Feces
This protocol involves a more extensive sample preparation, including extraction and derivatization, which is necessary for GC-MS analysis.[5][16]
1. Sample Preparation: Extraction and Derivatization
-
Homogenize a known weight of lyophilized fecal sample.
-
Perform a solid-liquid extraction with an organic solvent like ethanol (B145695) or acetonitrile.[17]
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[18]
-
Evaporate the solvent and proceed with derivatization.
-
Methylation: The carboxyl group is first methylated.
-
Silylation: The hydroxyl groups are then silylated (e.g., using BSTFA with 1% TMCS) to increase volatility.[5][16]
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized bile acids.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized isoalloLCA enhances sensitivity.
Visualizing the Workflow
Diagrams can clarify complex experimental procedures. Below are Graphviz representations of the analytical workflows.
Caption: LC-MS/MS workflow for isoalloLCA analysis.
Caption: GC-MS workflow for isoalloLCA analysis.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. The optimized use of gas chromatography-mass spectrometry and high performance liquid chromatography to analyse the serum bile acids of patients with metabolic cholestasis and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 17. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid method for the quantitative extraction of bile acids and their conjugates from serum using commercially available reverse-phase octadecylsilane bonded silica cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Bile Acid Isomers: A Comparative Guide to C18 HPLC Columns
For researchers, scientists, and professionals in drug development, the accurate analysis of bile acid isomers is crucial for understanding liver health, metabolic disorders, and drug-induced liver injury. However, the subtle structural similarities among these isomers pose a significant chromatographic challenge. This guide offers an objective comparison of various C18 reversed-phase high-performance liquid chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for resolving these critical analytes.
The separation of bile acid isomers, such as ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), is notoriously difficult due to their nearly identical chemical structures.[1] The choice of HPLC column is paramount in achieving the necessary resolution for accurate quantification. This guide delves into the performance of several popular C18 columns, highlighting the impact of different stationary phase chemistries and particle technologies on the separation of these challenging compounds.
Understanding C18 Column Chemistries
Not all C18 columns are created equal. Variations in silica (B1680970) purity, surface area, pore size, and, most importantly, the nature of the C18 bonding and end-capping significantly influence selectivity and retention. Key differences include:
-
Traditional End-capped C18: These columns feature a standard C18 alkyl chain bonded to the silica surface, with subsequent "end-capping" to block residual silanol (B1196071) groups. This minimizes unwanted interactions with basic compounds and improves peak shape.
-
Sterically Protected C18: These phases incorporate bulky side groups near the base of the C18 chain, providing steric hindrance that protects the bonded phase from hydrolysis at low pH, enhancing column lifetime and stability.[2][3]
-
Polar-Embedded C18: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 chain. This modification alters the selectivity, often improving the retention and peak shape of polar and acidic compounds like bile acids.
-
Core-Shell Particle Technology: Instead of fully porous particles, these columns utilize a solid, impermeable core with a thin, porous outer layer of silica. This design reduces the diffusion path for analytes, leading to higher efficiency, sharper peaks, and faster separations at lower backpressures compared to traditional fully porous particle columns of the same size.[4]
Comparative Performance of C18 Columns
To provide a clear comparison, this guide focuses on several commercially available C18 columns and their performance in separating key bile acid isomers.
Restek Raptor Series: C18 vs. ARC-18
Restek's Raptor line includes both a traditional end-capped C18 and a sterically protected ARC-18. A study comparing these two columns for the analysis of 17 bile acids in human plasma revealed significant differences in selectivity, particularly in the presence of matrix interferences.[5]
While the Raptor C18 provided good initial separation of bile acid isomers, a co-eluting matrix interference compromised the quantification of the internal standard for UDCA.[2] The sterically protected Raptor ARC-18, with its different selectivity, was able to resolve this interference while still providing excellent separation of the bile acid isomers.[2][5]
Table 1: Retention Times of Bile Acid Isomers on Restek Raptor ARC-18 [6]
| Bile Acid Isomer | Retention Time (min) |
| Glycoursodeoxycholic acid (GUDCA) | 1.32 |
| Tauroursodeoxycholic acid (TUDCA) | 1.40 |
| Glycochenodeoxycholic acid (GCDCA) | 2.66 |
| Taurochenodeoxycholic acid (TCDCA) | 2.66 |
| Ursodeoxycholic acid (UDCA) | 2.63 |
| Chenodeoxycholic acid (CDCA) | 4.51 |
| Deoxycholic acid (DCA) | 4.68 |
Agilent InfinityLab Poroshell 120 EC-C18: The Power of Core-Shell Technology
The Agilent InfinityLab Poroshell 120 EC-C18 utilizes core-shell particle technology to deliver high-efficiency separations. An application note detailing the analysis of 14 bile acids demonstrated that this column can achieve excellent resolution of all compounds.[4] The superficially porous particles allow for faster analyses and lower backpressures compared to columns packed with fully porous particles of a similar size, making them a rugged choice for complex biological samples.[4][7]
Phenomenex Kinetex and Luna C18: Versatile Options
Phenomenex offers a range of C18 columns, including the Kinetex series based on core-shell technology and the Luna series with fully porous particles. The Kinetex Polar C18, with its polar-embedded phase, is designed to provide enhanced retention and selectivity for polar analytes like bile acids, even under 100% aqueous conditions. Comparisons between different Kinetex C18 phases (standard, XB-C18, and Polar C18) show that subtle differences in surface chemistry can lead to significant changes in selectivity, which can be crucial for resolving closely eluting isomers.
Thermo Scientific Hypersil GOLD C18: High Purity Silica for Excellent Peak Shape
Thermo Scientific's Hypersil GOLD C18 columns are based on highly pure silica and a proprietary end-capping procedure, which results in excellent peak shapes, especially for challenging basic compounds.[8][9] The high resolution provided by these columns is beneficial for separating closely related species like bile acid isomers.[8]
Experimental Protocols
The following provides a general overview of the experimental conditions used in the cited studies. For specific details, please refer to the original publications.
Sample Preparation:
A common approach for plasma or serum samples involves protein precipitation with a cold organic solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then often evaporated and reconstituted in the initial mobile phase.[6]
Chromatographic Conditions:
-
Mobile Phase A: Typically an aqueous buffer, such as 5 mM ammonium (B1175870) acetate.[2][6]
-
Mobile Phase B: An organic solvent mixture, often methanol (B129727) and acetonitrile (e.g., 50:50 v/v).[2][6]
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the bile acids based on their hydrophobicity.
-
Column Temperature: Elevated temperatures, such as 50 °C, are often used to improve peak shape and reduce viscosity.[6]
-
Flow Rate: Dependent on the column dimensions and particle size, typically in the range of 0.4-0.8 mL/min for analytical scale columns.[2][6]
-
Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).[5]
Visualizing the Workflow and Column Selection
To aid in understanding the experimental process and the logic behind column selection, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of bile acids from biological samples.
Caption: A decision-making diagram for selecting a suitable C18 column for bile acid isomer analysis.
Conclusion
The separation of bile acid isomers is a complex analytical task that requires careful consideration of the HPLC column's stationary phase. While a standard end-capped C18 can provide adequate separation in some cases, more advanced chemistries and particle technologies often offer superior performance.
-
For analyses requiring robustness against matrix effects and stability at low pH, a sterically protected C18 like the Restek Raptor ARC-18 is a strong contender.
-
To achieve high-speed and high-efficiency separations, especially with complex biological samples, core-shell C18 columns such as the Agilent InfinityLab Poroshell 120 EC-C18 are an excellent choice.
-
When dealing with highly polar bile acids or when operating in highly aqueous mobile phases, a polar-embedded C18 phase can provide the necessary retention and selectivity.
Ultimately, the optimal C18 column will depend on the specific requirements of the assay, including the bile acid isomers of interest, the sample matrix, and the desired analysis time. By understanding the fundamental differences between these C18 column technologies and consulting relevant application data, researchers can make an informed decision to achieve reliable and accurate quantification of these vital biological molecules.
References
- 1. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Raptor ARC-18: Ahead of the Curve for Large, Multiclass Lists by Mass Spec [restek.com]
- 4. lcms.cz [lcms.cz]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Restek - Chromatograms [restek.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fishersci.fr [fishersci.fr]
A Comparative Guide to the Performance of Isoallolithocholic Acid-d2 and Other Deuterated Internal Standards in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Isoallolithocholic acid-d2 as an internal standard for the quantification of bile acids in various biological matrices. Its performance is objectively compared with other commonly used deuterated internal standards, supported by a synthesis of published experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the selection of the most appropriate internal standard for your bioanalytical needs.
Introduction to Deuterated Internal Standards in Bile Acid Analysis
The accurate quantification of bile acids in biological matrices such as plasma, serum, feces, and tissue is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. However, the complexity of biological matrices can lead to significant variability in sample preparation and signal suppression or enhancement during analysis, known as matrix effects.
To compensate for these variations, the use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is highly recommended. An ideal internal standard mimics the physicochemical properties and chromatographic behavior of the analyte, co-eluting with it and experiencing similar matrix effects. This allows for accurate normalization of the analyte signal, leading to more reliable and reproducible quantification. This compound is a deuterated analog of a secondary bile acid and is utilized as an internal standard in targeted metabolomic studies.
Performance Comparison of Deuterated Bile Acid Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and accurate bioanalytical methods. While the ideal choice is the stable isotope-labeled counterpart for each analyte, practical considerations often lead to the use of a representative panel of deuterated standards. This section compares the performance of this compound with other commonly used deuterated bile acid standards across different biological matrices. The data presented is a synthesis of findings from multiple validation studies.
Table 1: Comparative Performance in Human Plasma/Serum
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Cholic acid-d4 (CA-d4) | 95.9 - 98.8 | 95.5 - 99.8 | >0.99 | [1] |
| Chenodeoxycholic acid-d4 (CDCA-d4) | 92 - 110 | 85 - 115 | >0.99 | [2] |
| Deoxycholic acid-d4 (DCA-d4) | 92 - 110 | 85 - 115 | >0.99 | [2] |
| Lithocholic acid-d4 (LCA-d4) | 95.9 - 98.8 | 95.5 - 99.8 | >0.99 | [1] |
| Glycocholic acid-d4 (GCA-d4) | 77 - 151 | <70 - >110 | >0.99 | [3] |
| Taurocholic acid-d4 (TCA-d4) | Data Not Available | Data Not Available | >0.99 | [4] |
| Glycodeoxycholic acid-d4 (GDCA-d4) | 74 - 107 | 75 - 125 | >0.99 | [3] |
| Taurodeoxycholic acid-d4 (TDCA-d4) | Data Not Available | Data Not Available | >0.99 | [4] |
Note: The performance of this compound in plasma/serum is not explicitly detailed in the reviewed literature, highlighting a gap in direct comparative data.
Table 2: Comparative Performance in Feces
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Cholic acid-d4 (CA-d4) | 83.6 - 122.4 | Not Reported | >0.99 | [5] |
| Chenodeoxycholic acid-d4 (CDCA-d4) | 80.1 - 120.8 | 80 - 120 | >0.995 | [6] |
| Deoxycholic acid-d4 (DCA-d4) | 80.1 - 120.8 | 80 - 120 | >0.995 | [6] |
| Lithocholic acid-d4 (LCA-d4) | 80.1 - 120.8 | 80 - 120 | >0.995 | [6] |
| Taurodeoxycholic acid-d4 (TDCA-d4) | 83.6 - 122.4 | Not Reported | >0.99 | [5] |
Note: Comprehensive, direct comparative data for a full panel of deuterated standards in feces is limited. The presented data is synthesized from studies that may have different extraction and analytical methodologies.
Table 3: Comparative Performance in Liver Tissue
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Cholic acid-d4 (CA-d4) | Data Not Available | Data Not Available | Data Not Available | |
| Chenodeoxycholic acid-d4 (CDCA-d4) | Data Not Available | Data Not Available | Data Not Available | |
| Deoxycholic acid-d4 (DCA-d4) | Data Not Available | Data Not Available | Data Not Available | |
| Lithocholic acid-d4 (LCA-d4) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. The following sections provide representative methodologies for the extraction and analysis of bile acids from plasma, feces, and liver tissue.
Protocol 1: Bile Acid Extraction from Plasma/Serum
This protocol is a common method for the extraction of bile acids from plasma or serum samples.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound and/or other deuterated standards in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Bile Acid Extraction from Feces
Fecal samples present a more complex matrix requiring thorough homogenization.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fecal samples to obtain a consistent dry weight.
-
Homogenize the dried feces into a fine powder.
-
-
Internal Standard Spiking and Extraction:
-
Weigh 20-50 mg of dried fecal powder into a bead-beating tube.
-
Add 1 mL of extraction solvent (e.g., 75% ethanol) containing the deuterated internal standards.
-
Add ceramic beads to the tube.
-
-
Homogenization:
-
Homogenize the samples using a bead beater for 5-10 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection and Filtration:
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Protocol 3: Bile Acid Extraction from Liver Tissue
Similar to feces, tissue samples require homogenization.
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen liver tissue.
-
-
Internal Standard Spiking and Homogenization:
-
Place the tissue in a bead-beating tube with ceramic beads.
-
Add 1 mL of ice-cold 80% methanol containing the deuterated internal standards.
-
Homogenize using a bead beater until the tissue is fully disrupted.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizing Analytical Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflows for bile acid analysis.
Caption: Simplified bile acid synthesis and signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Isotope Effect: A Comparative Guide to Deuterated Standards in Quantitative Bile Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding liver function, metabolic disorders, and the efficacy of therapeutic interventions. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of internal standards is paramount to correct for sample preparation variability and matrix effects. Deuterated stable isotope-labeled internal standards (SIL-IS) are often considered the gold standard. However, the phenomenon known as the "isotope effect" can introduce subtle but significant challenges that may impact analytical accuracy. This guide provides an objective comparison of deuterated standards with alternative approaches, supported by experimental data, to help researchers make informed decisions for their quantitative bile acid analyses.
The Challenge of Accurate Bile Acid Quantification
Bile acids represent a complex class of molecules with diverse structures and physicochemical properties, making their analysis inherently challenging. Biological matrices, such as plasma and serum, introduce significant variability in the form of matrix effects, which can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[1] The co-elution of matrix components with the analyte of interest is a primary cause of these effects.[2] To mitigate these issues, internal standards are incorporated into the analytical workflow. An ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis as closely as possible.[3]
Deuterated Standards: The Preferred Choice with Caveats
Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are structurally almost identical to the analyte of interest. This near-identical chemical nature ensures that they exhibit very similar extraction recovery, chromatographic retention, and ionization efficiency.[3] Consequently, they are highly effective at compensating for matrix effects and other sources of analytical variability.
However, the substitution of hydrogen with the heavier deuterium isotope can lead to the "deuterium isotope effect." This effect can manifest as a slight shift in chromatographic retention time, with the deuterated standard often eluting slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[4][5] This separation, even if minor, can result in the analyte and the internal standard experiencing different degrees of ion suppression from co-eluting matrix components, potentially compromising the accuracy of the quantification.[2][6]
Quantitative Comparison of Internal Standard Performance
The choice of internal standard can significantly impact the accuracy and precision of quantitative bile acid analysis. The following table summarizes key performance metrics from studies utilizing different internal standard strategies.
| Internal Standard Type | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Deuterated (d4) | Cholic Acid (CA) | Human Serum | 95.5 (mean) | Not Detected (<10% difference) | 85-115 | <10 | [7][8] |
| Deuterated (d4) | Chenodeoxycholic Acid (CDCA) | Human Serum | 95.5 (mean) | Not Detected (<10% difference) | 85-115 | <10 | [7][8] |
| Deuterated (d4) | Deoxycholic Acid (DCA) | Human Serum | 95.5 (mean) | Not Detected (<10% difference) | 85-115 | <10 | [7][8] |
| Deuterated (d4) | Glycocholic Acid (GCA) | Human Serum | 92-110 | Not Detected (<10% difference) | 85-115 | <10 | [7][8] |
| Deuterated (d4) | Taurocholic Acid (TCA) | Human Serum | 92-110 | Not Detected (<10% difference) | 85-115 | <10 | [7][8] |
| Non-Analogous SIL-IS | Various Bile Acids | Human Cohorts | Not Reported | Not Reported | No significant difference compared to deuterated IS | Not Reported | [9] |
| No Internal Standard | Tauro-conjugated Bile Acids | Human Serum | Not Applicable | High Variability | Poor | Poor | [3] |
Note: The study by Joseph et al. (2025) found no significant difference in measured bile acid concentrations when using a specific deuterated analogue versus a non-analogous SIL-IS.[9] Conversely, Scherer et al. (2021) concluded that for tauro-conjugated bile acids, a matching SIL-IS provides the highest data quality in terms of precision and accuracy.[3]
Experimental Protocols
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting bile acids from plasma or serum is protein precipitation.
Protocol:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a mixture of deuterated bile acids).
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 1 mM ammonium (B1175870) acetate.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and methanol (B129727) (e.g., 1:1 v/v) with the same additive as mobile phase A.
-
Gradient: A gradient elution is employed to separate the various bile acids, starting with a low percentage of mobile phase B and gradually increasing to a high percentage over the course of the run.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each bile acid and its deuterated internal standard are monitored.
-
Instrument Parameters: Ion spray voltage, source temperature, and gas pressures should be optimized for maximum sensitivity for the target bile acids.
Visualizing the Workflow and Isotope Effect
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study on the effect of calibration standards prepared with different matrix on the accuracy of bile acid quantification using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape for Bioanalytical Method Validation of Bile Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount. The validation of methods used to quantify endogenous compounds like bile acids is a critical step in drug development and clinical diagnostics. This guide provides a comprehensive comparison of regulatory guidelines and methodologies for the bioanalytical method validation of bile acids, with a focus on providing actionable data and detailed protocols to support your research.
The quantification of bile acids in biological matrices is essential for understanding liver function, drug-induced liver injury, and various metabolic diseases.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the quality and consistency of bioanalytical data.[3][4] These guidelines have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[5][6][7]
The ICH M10 guideline provides a framework for the validation of bioanalytical methods, outlining the necessary parameters to be evaluated.[8] For chromatographic methods, which are the gold standard for bile acid analysis, these parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[5] This guide will delve into these parameters, offering a comparison of acceptance criteria and presenting data from published studies to illustrate the performance of various methods.
Experimental Workflow for Bioanalytical Method Validation of Bile Acids
The following diagram outlines a typical experimental workflow for the bioanalytical method validation of bile acids, from sample receipt to final data analysis, in accordance with regulatory expectations.
Comparison of Bioanalytical Method Validation Parameters
The following tables summarize the key validation parameters and their typical acceptance criteria as stipulated by the ICH M10 guideline, alongside published data from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of bile acids.
Table 1: General Acceptance Criteria for Bioanalytical Method Validation (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Matrix Effect | The CV of the matrix factor should be ≤15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Calibration Curve | A minimum of 6 non-zero standards. The correlation coefficient (r) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term, long-term, stock solution). The mean concentration should be within ±15% of the nominal concentration. |
Table 2: Comparison of Published LC-MS/MS Methods for Bile Acid Analysis
| Parameter | Method 1 (Hagen et al., 2020)[1][9] | Method 2 (G. I. et al., 2020)[10][11][12] |
| Number of Bile Acids | 36 | 15 |
| Matrix | Serum, Plasma, Liver Tissue | Serum |
| LLOQ | 0.1 - 5 ng/mL | 5 ng/mL |
| ULOQ | 500 - 2500 ng/mL | 5000 ng/mL |
| Intra-assay Precision (CV%) | < 15% | < 10% |
| Inter-assay Precision (CV%) | < 15% | < 10% |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Recovery (%) | Not explicitly stated | 92 - 110% |
Detailed Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are representative protocols for the quantification of bile acids using LC-MS/MS, synthesized from published literature.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting bile acids from serum or plasma.
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suite of deuterated internal standards.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of the complex mixture of bile acids are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each bile acid and internal standard.
Challenges in Bile Acid Bioanalysis
The bioanalytical validation of bile acids presents several challenges:
-
Structural Similarity: Many bile acids are isomers, making their chromatographic separation difficult.[13][14]
-
Endogenous Nature: As endogenous compounds, finding a truly blank matrix for the preparation of calibration standards and quality controls can be challenging.
-
Wide Concentration Range: The physiological concentrations of different bile acids can vary by several orders of magnitude.
-
Matrix Effects: The complex biological matrix can interfere with the ionization of bile acids, leading to ion suppression or enhancement.[13]
Conclusion
The successful validation of bioanalytical methods for bile acids is a critical requirement for regulatory submissions and for generating reliable data in research and clinical settings. Adherence to the harmonized ICH M10 guideline provides a robust framework for ensuring data quality and consistency.[15] While challenges exist due to the inherent complexity of bile acid analysis, the use of advanced techniques like LC-MS/MS, coupled with meticulous method development and validation, allows for their accurate and precise quantification. This guide provides a foundational understanding of the regulatory landscape and practical methodologies to aid researchers in this endeavor.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids: Physiological Activity and Perspectives of Using in Clinical and Laboratory Diagnostics [mdpi.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prospects.wum.edu.pl [prospects.wum.edu.pl]
Safety Operating Guide
Proper Disposal of Isoallolithocholic Acid-d2: A Step-by-Step Guide for Laboratory Professionals
Isoallolithocholic acid-d2 is a deuterated form of a bile acid, typically used in research settings for metabolic studies and as an internal standard. While many bile acids are not classified as hazardous substances, some may be harmful if swallowed. Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance.
Hazard Identification and Risk Assessment
Based on data for similar compounds, this compound is not expected to be highly toxic. However, as with any chemical, it is prudent to handle it with care.
-
Primary Route of Exposure: Ingestion.
-
Potential Hazards: May be harmful if swallowed.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the proper disposal of this compound.
Step 1: Waste Identification and Classification
-
Treat all waste containing this compound as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and personal protective equipment (e.g., gloves) in a designated, leak-proof container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated, sealed, and leak-proof waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
Step 3: Waste Container Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, lab, and contact information.
-
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
Ensure the storage area is secure and away from general lab traffic.
-
Do not store incompatible chemicals together.
Step 5: Arranging for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 6: Decontamination of Empty Containers
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Type | Chemical Waste |
| Solid Waste Collection | Designated, labeled, leak-proof container |
| Liquid Waste Collection | Designated, labeled, sealed, leak-proof container |
| Drain Disposal | Not Recommended |
| Empty Container Disposal | Triple rinse, collect rinsate as hazardous waste, deface label |
| Required PPE | Gloves, Eye Protection, Lab Coat |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
Personal protective equipment for handling Isoallolithocholic acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Isoallolithocholic acid-d2. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this deuterated compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Summary for Isoallolithocholic Acid
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves | To prevent skin contact. Inspect gloves prior to use and use proper removal techniques. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes. |
| Skin and Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space. | To minimize inhalation of airborne particles. |
Operational Plan: Handling and Storage
Deuterated compounds require specific handling to prevent isotopic dilution and degradation.
Step-by-Step Handling Protocol:
-
Preparation : Work in a clean, dry, and well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in Table 2.
-
Dispensing : If the compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools (e.g., spatula, weigh paper).
-
Dissolving : If preparing a solution, add the solvent to the compound slowly.
-
Post-Handling : After handling, wash hands thoroughly. Clean the work area to remove any residual contamination.
Storage:
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent isotopic exchange with atmospheric moisture.
-
Temperature : Store in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which may be -20°C or -80°C.
-
Container : Keep the container tightly sealed.
Disposal Plan
Isoallolithocholic acid is very toxic to aquatic life, and therefore, it and its deuterated form should be disposed of as hazardous waste[1].
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste : Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal Request : Arrange for pickup and disposal through your institution's EHS office. Do not pour down the drain.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for handling and disposing of this compound.
Caption: Step-by-step handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
